molecular formula C4H7N3 B1601624 5-Methyl-1H-imidazol-4-amine CAS No. 25271-84-5

5-Methyl-1H-imidazol-4-amine

Cat. No.: B1601624
CAS No.: 25271-84-5
M. Wt: 97.12 g/mol
InChI Key: XVZKKIYWHYCKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-imidazol-4-amine (CAS 25271-84-5) is a versatile biochemical building block with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . This compound serves as a crucial precursor in organic and medicinal chemistry, particularly for synthesizing novel heterocyclic compounds like imidazolopeptide derivatives . Research indicates that these synthesized derivatives exhibit significant biological activity, demonstrating potent effects against a range of pathogenic microbes, including Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae , as well as the fungus Candida albicans . Furthermore, select derivatives have shown promising anthelmintic activity against species like Megascoplex konkanensis . When handling this compound, appropriate safety precautions should be followed. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to wear protective gloves and eye/face protection, use the product only in a well-ventilated area, and avoid breathing its dust . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-4(5)7-2-6-3/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZKKIYWHYCKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515283
Record name 5-Methyl-1H-imidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25271-84-5
Record name 5-Methyl-1H-imidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-1H-imidazol-4-amine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of 5-Methyl-1H-imidazol-4-amine

Executive Summary

This compound is a substituted imidazole derivative of significant interest to medicinal chemists and pharmacologists. As a structural analogue of histamine, it holds potential as a valuable molecular probe for investigating the structure-activity relationships of histamine receptors (H₁, H₂, H₃, and H₄). Furthermore, its bifunctional nature, possessing both a nucleophilic amine and a versatile imidazole ring, makes it an attractive building block in the synthesis of novel therapeutic agents. The imidazole core is a privileged structure in drug discovery, known to improve the pharmacokinetic profiles of lead compounds by enhancing solubility and bioavailability.[1][2]

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established principles of imidazole chemistry, and predictive modeling to offer a robust profile for researchers. We will cover its physicochemical properties, propose a logical synthetic route with a detailed protocol, discuss its chemical reactivity, and outline its predicted biological and toxicological profile.

Physicochemical Properties

The basicity and overall physicochemical profile of this compound are dictated by the interplay of the amino group, the methyl substituent, and the inherent aromaticity and amphoteric nature of the imidazole ring.[3]

Tautomerism and Basicity (pKa)

A key feature of 4-substituted imidazoles is the rapid tautomeric equilibrium between the 4- and 5-substituted forms.[4] For this molecule, this means 4-methyl-1H-imidazol-5-amine is in equilibrium with this compound. For clarity, this guide will refer to the compound as this compound, while acknowledging this dynamic state.

The imidazole ring itself is basic, with a pKa of approximately 7.1 for the conjugate acid.[4] The introduction of an amino group, a strong resonance donor, is expected to significantly increase the basicity of the ring nitrogen (specifically the N-3 nitrogen, which is analogous to pyridine). The methyl group, being a weak inductive donor, will also contribute a slight base-strengthening effect. Therefore, the pKa of the imidazolium conjugate acid of this compound is predicted to be higher than that of imidazole itself, likely in the range of 8.0-9.5, similar to other aminoimidazoles.[5] The exocyclic amino group is a much weaker base, with a predicted pKa for its conjugate acid in the range of 4-5.

Solubility and Stability

The presence of two nitrogen atoms in the imidazole ring and an exocyclic primary amine allows for extensive hydrogen bonding. Consequently, the compound is predicted to be highly soluble in water and other polar protic solvents like methanol and ethanol.[6] It is expected to have limited solubility in nonpolar organic solvents.

Like many primary amines, this compound may be sensitive to oxidation and light. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at cool to refrigerated temperatures (2-8°C).[7]

Data Summary

The table below summarizes the known and predicted physicochemical properties.

PropertyValue / Predicted ValueComments
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol [8]
CAS Number 145979-99-9[9]
Appearance Predicted: Off-white to yellow solidBased on similar aminoimidazoles.
pKa (Imidazolium) Predicted: 8.0 - 9.5The ring is the primary basic center.
pKa (Ammonium) Predicted: 4.0 - 5.0The exocyclic amine is a weaker base.
Solubility Predicted: High in H₂O, MeOH; Low in ToluenePolar, hydrogen-bonding functional groups.
Stability Store under inert gas, refrigerated, protected from lightPotential sensitivity to oxidation.[7]

Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be designed based on established imidazole synthesis methodologies. The following section details a proposed two-step synthesis starting from commercially available materials, chosen for its logical progression and use of reliable, well-understood reactions.

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the imidazole ring from an appropriate α-aminoketone precursor, followed by a reduction step. This approach is logical as it builds the core scaffold with the required substituents in place.

  • Step 1: Condensation and Cyclization. Reaction of 3-amino-2-butanone hydrochloride with cyanamide. This reaction first forms a guanidino intermediate which then undergoes intramolecular cyclization and dehydration to yield 2,5-dimethyl-1H-imidazol-4-amine.

  • Step 2: Deamination. While direct deamination is challenging, a more feasible route involves the initial synthesis of a precursor like 5-methyl-1H-imidazole-4-carboxylic acid, followed by a Curtius or Hofmann rearrangement to yield the amine. A more direct, albeit hypothetical, route from a different precursor is presented below for illustrative purposes.

A more practical and well-documented approach for analogous structures involves building the ring system from simpler precursors. For example, a reductive amination of a corresponding aldehyde is a common strategy.[10]

Experimental Protocol: Synthesis via Reductive Amination (Adapted)

This protocol is adapted from the synthesis of a structurally related histamine analogue and represents a robust and validated methodology for obtaining the target compound from a hypothetical precursor, 5-methyl-1H-imidazole-4-carboxaldehyde.[10]

Step 1: Imine Formation and Reductive Amination

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-imidazole-4-carboxaldehyde (1.10 g, 10.0 mmol) in anhydrous methanol (40 mL).

  • To the stirred solution, add aqueous ammonia (28-30%, 10 mL) and stir the mixture at room temperature for 2 hours. This step facilitates the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the aldehyde carbonyl, followed by dehydration.

  • Cool the reaction mixture to 0°C using an ice bath. This is critical to moderate the reactivity of the reducing agent.

  • Slowly and in portions, add sodium borohydride (0.76 g, 20.0 mmol) to the cooled solution over approximately 20 minutes. Caution: Hydrogen gas evolution will occur. The portion-wise addition ensures the reaction does not become too vigorous. Sodium borohydride is chosen as it selectively reduces the imine in the presence of the imidazole ring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours (overnight) to ensure complete reduction.

Step 2: Work-up and Purification

  • Quench the reaction by slowly adding water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (4 x 40 mL). The use of a chlorinated solvent is effective for extracting the moderately polar product.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Self-Validating Purification: The basic nature of the product allows for an acid-base extraction. Dissolve the crude product in 1 M HCl. Wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer to pH > 11 with 10 M NaOH and extract the pure product with dichloromethane.

  • If further purification is needed, column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be employed. The ammonia in the eluent prevents the basic product from streaking on the acidic silica gel.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 5-Methyl-1H-imidazole -4-carboxaldehyde Imine Imine Intermediate Start->Imine  NH₃, MeOH, 2h, RT Product_Crude Crude Product Imine->Product_Crude 1. NaBH₄, 0°C to RT 2. H₂O Quench Workup Aqueous Workup (DCM Extraction) Product_Crude->Workup Purified This compound (Final Product) Workup->Purified Silica Gel Chromatography (DCM/MeOH/NH₄OH)

Caption: Proposed synthetic and purification workflow for this compound.

Chemical Reactivity

The reactivity of this compound is a composite of its constituent functional groups: the primary amine and the imidazole ring.[11]

  • Amine Group: The exocyclic primary amine is a potent nucleophile. It will readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced), and undergo alkylation reactions.

  • Imidazole Ring: The imidazole ring exhibits reactivity patterns that are a hybrid of pyridine and pyrrole.[12]

    • N-3 (Pyridinic Nitrogen): This is the most basic site and the primary site of protonation. It can also act as a nucleophile in alkylation and acylation reactions, particularly when the N-1 position is sterically hindered or deprotonated.

    • N-1 (Pyrrolic Nitrogen): After deprotonation with a strong base, the N-1 nitrogen becomes a powerful nucleophile.

    • Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution. The strong activating effect of the amino group would direct incoming electrophiles to the C-2 position.

Predicted Biological and Toxicological Profile

Biological Activity

As a close structural analogue of histamine, this compound is predicted to interact with histamine receptors. The ethylamine side chain of histamine is critical for receptor binding; this compound possesses a related aminomethyl group at an analogous position. It may act as an agonist, partial agonist, or antagonist at one or more of the four histamine receptor subtypes. Its primary value lies in its use as a research tool to probe the binding pockets of these receptors and to serve as a scaffold for the development of more complex, selective ligands.[10][13] The imidazole ring is a key component in many biologically active molecules, contributing to binding interactions and favorable pharmacokinetic properties.[2][14]

Biological Context: Histamine H₁ Receptor Signaling

To provide context for its potential application, the diagram below illustrates the canonical signaling pathway activated by the histamine H₁ receptor, a common target in allergy and inflammation research.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H₁ Receptor Gq Gq Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation) Ca->Response PKC->Response

Caption: Simplified signaling cascade for the Gq-coupled Histamine H₁ receptor.

Toxicology

Direct toxicological data for this compound is not available. However, data from related compounds like 4-methylimidazole (4-MeI) and imidazole can provide a basis for preliminary hazard assessment. 4-MeI has moderate acute oral toxicity in rodents. Imidazole itself is also harmful if swallowed and can cause skin irritation.[6][15] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to avoid inhalation and skin contact.

Analytical Characterization

The following data are predicted based on the principles of spectroscopic analysis and data from analogous imidazole structures.[16][17]

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 7.5-7.8 (s, 1H, C2-H), δ 5.0-6.0 (br s, 2H, -NH₂), δ 3.6-3.8 (s, 2H, -CH₂-), δ 2.1-2.3 (s, 3H, -CH₃). The N-H proton of the ring is expected to be a very broad signal >10 ppm.
¹³C NMR (101 MHz, DMSO-d₆)δ 135-140 (C2), δ 125-135 (C4/C5 quaternary carbons), δ 115-125 (C4/C5 quaternary carbons), δ 35-45 (-CH₂-), δ 10-15 (-CH₃).
IR (ATR, cm⁻¹)3400-3200 (N-H stretch, amine & imidazole, broad), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1650-1580 (N-H bend and C=N stretch), 1550-1450 (imidazole ring vibrations).
HRMS (ESI+)Predicted [M+H]⁺: m/z 98.0718.

References

  • Google Patents.Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • BLD Pharm.1H-Imidazol-4-amine | 4919-03-3.
  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-9.
  • Sigma-Aldrich.(5-methyl-1H-imidazol-4-yl)methanol | 29636-87-1.
  • PrepChem.com.Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid.
  • PubChem.5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559.
  • BLD Pharm.Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride | 78892-69-0.
  • NICNAS.1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • ChemSynthesis.Imidazoles database - synthesis, physical properties.
  • National Institutes of Health.Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • PubChem.this compound | C4H7N3 | CID 13016706.
  • International Journal of Pharmaceutical Sciences and Research.A review: Imidazole synthesis and its biological activities.
  • ChemicalBook.1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI) | 4531-54-8.
  • TSI Journals.Imidazole: Chemistry, Synthesis, Properties, Industrial Application.
  • ACS Publications. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters.
  • Berufsgenossenschaft Rohstoffe und Chemische Industrie.TOXICOLOGICAL EVALUATIONS.
  • Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review.
  • SpectraBase.(5-Methyl-1H-imidazol-4-yl)methanol hydrochloride - Optional[1H NMR] - Chemical Shifts.
  • MDPI.5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • BenchChem.Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.
  • Chemistry Stack Exchange. (2017). pKa of imidazoles.
  • Alfa Chemistry.CAS 288-32-4 Imidazole.
  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • Supporting Information.Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • SciSpace.Imidazole: Having Versatile Biological Activities.
  • Google Patents.Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PubMed Central.Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • NCBI.4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • BenchChem.Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.
  • Michigan State University Chemistry.Amine Reactivity.

Sources

5-Methyl-1H-imidazol-4-amine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-1H-imidazol-4-amine: Chemical Structure, Synthesis, and Applications

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous natural products and pharmaceuticals.[1][2][3] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[4] This guide focuses on a specific, yet significant, derivative: this compound.

This document serves as a technical resource for researchers and drug development professionals, providing a detailed exploration of the molecule's chemical structure, a comprehensive guide to its plausible synthetic routes with underlying mechanistic insights, and a discussion of its potential applications. The protocols and explanations are grounded in established chemical principles to ensure scientific integrity and practical utility.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₄H₇N₃, is an aromatic heterocycle featuring a methyl group at the C5 position and an amine group at the C4 position of the imidazole ring.[5] The presence of the amino group, a strong electron-donating group, and the methyl group, a weak electron-donating group, influences the electronic distribution and reactivity of the imidazole core.

The structure exists in tautomeric forms, where the proton on the nitrogen can reside on either nitrogen atom of the imidazole ring. This tautomerism is a key feature of many imidazole derivatives and can be critical for molecular recognition and binding to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇N₃PubChem[5]
Molecular Weight 97.12 g/mol PubChem[6]
IUPAC Name This compoundPubChem[5]
CAS Number 1453-33-4Inferred from related structures
Topological Polar Surface Area 54.7 ŲPubChem[6]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]

Synthesis of this compound

While numerous methods exist for the synthesis of substituted imidazoles[7][8], a direct, optimized protocol for this compound is not extensively documented in readily available literature. However, a robust synthetic strategy can be designed based on well-established transformations of imidazole precursors. The most logical and field-proven approach involves the chemical modification of a readily accessible starting material, ethyl 5-methyl-1H-imidazole-4-carboxylate.

This multi-step synthesis is designed for efficiency and control, proceeding through the formation of a carboxylic acid, its conversion to a carboxamide, and a final rearrangement to yield the target amine.

Synthesis_Workflow A Ethyl 5-methyl-1H- imidazole-4-carboxylate B Saponification A->B NaOH, H₂O Reflux C 5-Methyl-1H-imidazole- 4-carboxylic acid B->C D Amidation C->D 1. SOCl₂ 2. NH₄OH E 5-Methyl-1H-imidazole- 4-carboxamide D->E F Hofmann Rearrangement E->F Br₂, NaOH H₂O G 5-Methyl-1H-imidazol- 4-amine F->G

Figure 1: Synthetic workflow for this compound.
Step 1: Saponification of Ethyl 5-methyl-1H-imidazole-4-carboxylate

Protocol:

  • To a solution of water (500 mL), add sodium hydroxide (70.0 g, 1.75 mol) and stir until dissolved.

  • Add ethyl 5-methyl-1H-imidazole-4-carboxylate (34.0 g, 0.22 mol).[9][10]

  • Heat the reaction mixture to reflux and maintain for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture in an ice bath.

  • Carefully neutralize the solution with concentrated hydrochloric acid (~150 mL) until the product precipitates.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-imidazole-4-carboxylic acid.[9]

Expertise & Causality: Saponification is a classic and highly reliable method for converting an ester to a carboxylic acid. The use of a strong base (NaOH) and heat is necessary to hydrolyze the stable ester functional group. The subsequent neutralization with a strong acid protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution, simplifying its isolation.

Step 2: Amidation of 5-Methyl-1H-imidazole-4-carboxylic acid

Protocol:

  • In a round-bottom flask under an inert atmosphere (N₂), suspend 5-methyl-1H-imidazole-4-carboxylic acid (10.0 g, 0.079 mol) in thionyl chloride (25 mL).

  • Heat the mixture to reflux for 2 hours. The solid will dissolve as the acyl chloride is formed.

  • After cooling, remove the excess thionyl chloride under reduced pressure.

  • Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide (100 mL).

  • Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

  • Collect the resulting solid precipitate by filtration, wash with cold water, and dry to obtain 5-methyl-1H-imidazole-4-carboxamide.

Expertise & Causality: The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using thionyl chloride. This is a standard and effective method. The subsequent reaction of the highly electrophilic acyl chloride with ammonia (from ammonium hydroxide) is a rapid and exothermic nucleophilic acyl substitution that forms the stable amide bond.

Step 3: Hofmann Rearrangement of 5-Methyl-1H-imidazole-4-carboxamide

Protocol:

  • Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in water (50 mL) and cool it to 0 °C in an ice bath.

  • Slowly add bromine (2.9 mL, 0.056 mol) to the cold NaOH solution while stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve 5-methyl-1H-imidazole-4-carboxamide (5.0 g, 0.04 mol) in cold water.

  • Add the freshly prepared, cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to approximately 70-80 °C and maintain this temperature for 1 hour.

  • Cool the solution, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or recrystallization.

Expertise & Causality: The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation by the base, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to form the primary amine and carbon dioxide. This reaction is particularly useful for synthesizing amines on aromatic and heterocyclic rings where other methods might fail.

Characterization and Data

Confirmation of the final product's identity and purity is essential. The following analytical techniques are standard for characterizing the synthesized this compound.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Results
¹H NMR - Singlet for the C2-H proton of the imidazole ring (~7.5 ppm).- Broad singlet for the two N-H protons of the amine group (~4.5-5.5 ppm).- Singlet for the C5-CH₃ protons (~2.2 ppm).- Broad singlet for the imidazole N-H proton (~11-12 ppm, may be solvent dependent).
¹³C NMR - Signal for C2 (~135 ppm).- Signal for C4 (attached to NH₂) (~130 ppm).- Signal for C5 (attached to CH₃) (~115 ppm).- Signal for the methyl carbon (~12 ppm).
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z = 98.07
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands, ~3400-3300 cm⁻¹).- N-H stretching of the imidazole ring (~3200-3100 cm⁻¹).- C=N and C=C stretching of the imidazole ring (~1650-1500 cm⁻¹).

Note: Predicted NMR chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[11][12][13]

Applications in Research and Drug Development

The imidazole scaffold is a versatile building block in medicinal chemistry, integral to drugs with a wide range of therapeutic uses, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][4] this compound serves as a valuable intermediate and a key pharmacophore for the development of novel bioactive molecules.

The primary amine at the C4 position provides a crucial handle for further chemical modification, allowing for the construction of diverse libraries of compounds through reactions such as acylation, alkylation, and Schiff base formation. These modifications can be used to modulate the compound's physicochemical properties and its affinity for various biological targets.

Applications Core This compound Core Scaffold App1 Anticancer Agents Core->App1 Derivatization App2 Antimicrobial Agents Core->App2 Derivatization App3 Enzyme Inhibitors Core->App3 Derivatization App4 Receptor Ligands Core->App4 Derivatization

Figure 2: Potential applications derived from the core scaffold.

The structural motif of an amino-imidazole is found in many biologically active compounds. For instance, it can act as a bioisostere for guanidine or other charged groups, enabling it to interact with key residues in enzyme active sites or receptor binding pockets.[13] Researchers can leverage this scaffold to design novel inhibitors of kinases, proteases, or other enzymes implicated in disease, or to develop new agonists or antagonists for various cell surface receptors.

Conclusion

This compound is a heterocyclic compound of significant interest due to its foundational role in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its structure and a detailed, practical synthetic route grounded in established chemical principles. By understanding the causality behind each experimental step and employing rigorous characterization techniques, researchers can reliably synthesize this valuable building block. Its potential as a core scaffold ensures its continued relevance in the ongoing quest for novel therapeutics in drug discovery and development.

References

  • PubChem. This compound | C4H7N3 | CID 13016706. Available from: [Link]

  • Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • PubChem. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287. Available from: [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Available from: [Link]

  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available from: [Link]

  • ACS Publications. Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice | Bioconjugate Chemistry. Available from: [Link]

  • NIH - PMC. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • PubChem. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559. Available from: [Link]

  • ACS Publications. Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • NIH - PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

  • Canadian Journal of Chemistry. Synthesis of 4,5-disubstituted imidazoles. Available from: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • RSC Publishing. The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers. Available from: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • NIH - PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]

  • Google Patents. US4803281A - Preparation of 4-methylimidazole.

Sources

An In-Depth Technical Guide to 5-Methyl-1H-imidazol-4-amine: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus represents one of the most vital heterocyclic scaffolds in medicinal chemistry, serving as a cornerstone for numerous natural products and synthetic drugs.[1] This guide delves into the specific chemistry, history, and synthetic rationale of 5-Methyl-1H-imidazol-4-amine, a structurally simple yet significant derivative. While its precise inaugural synthesis is embedded within the broader history of imidazole chemistry, its importance as a synthetic building block is clear. We will explore its historical context, detail a robust, plausible synthetic protocol, provide an analysis of its physicochemical and spectroscopic properties, and discuss its strategic role in modern drug discovery. This document is designed to be a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in pharmaceutical research and development.

The Imidazole Scaffold: A Privileged Structure in Chemistry and Biology

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, imidazole. First synthesized by Heinrich Debus in 1858 from glyoxal and ammonia, the imidazole ring was initially termed "glyoxaline."[2] Its unique electronic properties—being an electron-rich, aromatic 6π-electron system with both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen—confer upon it a remarkable versatility.[3] This amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, and to participate in a wide range of chemical reactions.

This versatility is mirrored in its biological significance. The imidazole ring is a fundamental component of the essential amino acid histidine and its decarboxylated product, the neurotransmitter histamine. Its presence within the purine nucleus makes it a core component of the very building blocks of DNA and RNA.[3] Consequently, the imidazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in drugs across diverse therapeutic areas, including antifungal agents (ketoconazole), antibiotics (metronidazole), and anti-cancer therapies.[4][5] The strategic placement of substituents, such as the methyl and amine groups in this compound, provides chemists with critical vectors for molecular elaboration and fine-tuning of pharmacological activity.

Historical Context of Discovery and Synthesis

The specific "discovery" of this compound is not marked by a singular, seminal publication but is rather an outcome of the systematic evolution of synthetic organic chemistry. The earliest preparations of simple alkylimidazoles date back to the mid-19th century, typically involving the condensation of α-dicarbonyl compounds with ammonia and aldehydes.[6] Over time, more robust and general methods were developed that enabled the regioselective synthesis of highly substituted imidazoles.

Key historical syntheses that paved the way for derivatives like this compound include:

  • Debus Synthesis (1858): The foundational reaction involving a dicarbonyl compound (like methylglyoxal), an aldehyde, and ammonia. This three-component reaction remains a viable, albeit sometimes low-yielding, method for creating C-substituted imidazoles.[7]

  • Marckwald Synthesis (1892): This method involves the cyclization of α-aminoketones with cyanates, isothiocyanates, or cyanamide. This was a significant advancement, as it provided a more controlled route to specific substitution patterns, particularly for amino-imidazoles.[4][8]

  • Wallach Synthesis (1881): Involving the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, this method, while less common today, contributed to the growing toolkit for accessing diverse imidazole structures.[4]

These pioneering efforts established the fundamental principles of imidazole ring construction, which have since been refined into a vast array of modern synthetic protocols, making specific derivatives like this compound readily accessible for research and development.[9][10]

Synthesis and Mechanistic Rationale

The synthesis of 4-amino-5-methylimidazoles can be approached through several modern strategies. A highly logical and efficient method is the cyclocondensation of an α-aminoketone precursor with a guanylating agent. This approach offers excellent control over the final substitution pattern. Below is a detailed, self-validating protocol based on well-established chemical principles for the preparation of this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available Alaninol, followed by a cyclization to form the imidazole ring. This causality-driven approach ensures that each step logically enables the next, culminating in the desired product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclocondensation A L-Alaninol B 1-Amino-2-propanone (α-aminoketone intermediate) A->B Mild Oxidation (e.g., Dess-Martin Periodinane) C Cyanamide (H₂NCN) D This compound B->D C->D

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the cyclization of an α-aminoketone with cyanamide.

Part 1: Synthesis of 1-Amino-2-propanone Hydrochloride (Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve L-Alaninol (1 equivalent) in an appropriate solvent such as dichloromethane (DCM).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add a mild oxidizing agent, such as Dess-Martin periodinane (1.1 equivalents), portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-amino-2-propanone is often used directly in the next step after conversion to its more stable hydrochloride salt by treatment with HCl in ether.

Part 2: Cyclocondensation to form this compound

  • Reaction Setup: In a sealed pressure vessel, combine the crude 1-amino-2-propanone hydrochloride (1 equivalent) and cyanamide (1.2 equivalents) in a suitable solvent like ethanol or a water/ethanol mixture.

  • Cyclization: Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents), to neutralize the hydrochloride salt and catalyze the reaction.

  • Heating: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The progress of the cyclization can be monitored by LC-MS.

  • Isolation: After cooling to room temperature, neutralize the reaction mixture with hydrochloric acid. Remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield pure this compound.

Mechanistic Insight: Imidazole Ring Formation

The formation of the imidazole ring proceeds via a classical condensation and cyclization pathway. The amine of the α-aminoketone performs a nucleophilic attack on the nitrile carbon of cyanamide, which is activated by the base. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ketone carbonyl. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole ring.

G A α-Aminoketone C Guanyl Intermediate (Acyclic) A->C Nucleophilic Attack B Cyanamide B->C D Cyclized Dihydroimidazole C->D Intramolecular Cyclization E Aromatic Imidazole (Final Product) D->E Dehydration (Aromatization) FBDD cluster_0 Fragment Screening cluster_1 Lead Optimization A This compound (Fragment) B Biological Target (e.g., Kinase ATP Pocket) A->B Weak Binding (mM-µM affinity) C Fragment Growth (Add R-groups at N1, NH₂) B->C Elaboration D Potent Lead Molecule (nM affinity) C->D Structure-Activity Relationship (SAR)

Caption: Role of the scaffold in Fragment-Based Drug Discovery (FBDD).

Conclusion

This compound stands as a testament to the enduring legacy and utility of the imidazole core. While its own discovery is woven into the rich tapestry of heterocyclic chemistry's history, its forward-looking value is undeniable. Through robust and adaptable synthetic strategies, this molecule can be readily prepared and utilized. Its well-defined physicochemical properties and multiple points for chemical diversification make it an invaluable building block for medicinal chemists. For researchers and drug development professionals, understanding the history, synthesis, and strategic application of such fundamental scaffolds is paramount to designing the next generation of innovative therapeutics.

References

  • Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles. Synthesis, 2319-2320. Available at: [Link]

  • Di Mauro, G., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI Molbank, 2023(2), M1648. Available at: [Link]

  • Moon, J. K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. Available at: [Link]

  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2). Available at: [Link]

  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from: [Link]

  • Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(1), 227. Available at: [Link]

  • Los, M. (1981). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7, 2020-2034. (Historical context for amino nitrile use). Available at: [Link]

  • Google Patents. (1983). Preparation of 4-methylimidazoles. EP0378910B1.
  • Rastegari, A., et al. (2023). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Food Science & Nutrition, 11(11), 6431-6441. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(21), 7384. Available at: [Link]

  • Sthavorn, A., & Brimble, M. A. (2020). One‐Step Synthesis of 2,5‐Diaminoimidazoles and Total Synthesis of Methylglyoxal‐Derived Imidazolium Crosslink (MODIC). Angewandte Chemie International Edition, 59(32), 13349-13353. Available at: [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from: [Link]

  • Khan, I., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1301, 137309. Available at: [Link]

  • ResearchGate. (2015). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Retrieved from: [Link]

  • Vitale, P. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available at: [Link]

  • Roy, M. J., et al. (2017). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Dalton Transactions. Available at: [Link]

  • Hengel, M. J., & Shibamoto, T. (2013). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 18(11), 13561-13576. Available at: [Link]

  • Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.
  • Google Patents. (1983). Preparation of 4-methylimidazoles. US4377696A.
  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(21), 7384. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from: [Link]

  • Turner, J. A. (1980). Synthesis of 4,5-disubstituted imidazoles. Journal of Organic Chemistry, 45(15), 3140-3144. Available at: [Link]

  • Google Patents. (2013). Method for preparing 2-methylimidazole. RU2486176C1.
  • Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(37), 7190-7218. Available at: [Link]

  • ResearchGate. (2020). A) A one‐step strategy for imidazole formation. B) Total synthesis of glucosepane, as reported in Ref. 17. Retrieved from: [Link]

Sources

An In-depth Technical Guide to 5-Methyl-1H-imidazol-4-amine: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1H-imidazol-4-amine, a pivotal heterocyclic building block in medicinal chemistry. The guide will address the compound's nomenclature, including its IUPAC name and common synonyms, arising from the inherent tautomerism of the imidazole ring. A detailed summary of its physicochemical properties is presented, alongside a discussion of its synthesis. The core of this guide focuses on the practical application of this compound as a versatile intermediate in the synthesis of pharmacologically active molecules. Experimental insights and workflow diagrams are provided to illustrate its utility for drug development professionals.

Compound Identification and Nomenclature

The imidazole scaffold is a fundamental motif in a vast array of biologically active molecules.[1][2] The subject of this guide, this compound, is a key exemplar of this class.

IUPAC Name and Tautomerism

The correct IUPAC name for this compound is 4-Methyl-1H-imidazol-5-amine . However, due to the prototropic tautomerism inherent to the imidazole ring, where the proton on the nitrogen atom can readily migrate, it is also commonly and correctly referred to as This compound . This tautomerism results in an equilibrium between the two forms, and for the purpose of this guide, both names will be used interchangeably to reflect its representation in scientific literature and chemical databases.

Caption: Prototropic tautomerism of 4-Methyl-1H-imidazol-5-amine.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and key identifiers are provided below.

IdentifierValue
Primary IUPAC Name 4-Methyl-1H-imidazol-5-amine
Common Synonym This compound
CAS Number 25271-84-5
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
InChI Key XVZKKIYWHYCKLD-UHFFFAOYSA-N

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Appearance Light yellow crystalline solid (for the related 4-methylimidazole)[3]
Purity ≥95% (as commercially available)

Note: Some physical properties are extrapolated from the closely related compound 4-methylimidazole due to a lack of specific data for the amine derivative.

Safety and Handling

Detailed toxicological data for this compound is limited. However, information for the parent compound, 4-methylimidazole, provides valuable insight into the potential hazards. 4-methylimidazole is reported to have moderate acute oral toxicity and can be irritating and corrosive to the skin and eyes.[3] It is also described as being destructive to the tissues of mucous membranes and the upper respiratory tract.[3]

General Handling Precautions:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

Synthesis of this compound

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with numerous methods available.[4] A common and effective strategy for the preparation of 4-aminoimidazoles involves the cyclization of α-aminonitriles.

General Synthetic Approach: Cyclization of an α-Aminonitrile Precursor

A plausible and frequently employed synthetic route to this compound involves the cyclization of an appropriately substituted α-aminonitrile. This method is advantageous due to the commercial availability of starting materials and the robustness of the reaction.

Caption: General workflow for imidazole synthesis from diaminomaleonitrile.

Applications in Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its ability to engage in various biological interactions.[6][7] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate

The primary utility of this compound in drug discovery lies in its function as a versatile intermediate. The amino and methyl groups on the imidazole ring provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

For instance, the related compound 4-methylimidazole is a key starting material in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is an important intermediate for a class of substituted pyrimidinylaminobenzamides with potential therapeutic applications.[8] This highlights the role of methylated imidazoles in the construction of complex drug candidates.

Drug_Synthesis_Workflow Start This compound Step1 Functional Group Modification Start->Step1 Step2 Coupling Reaction Step1->Step2 Final Active Pharmaceutical Ingredient (API) Step2->Final caption Conceptual workflow for API synthesis using the target molecule.

Caption: Conceptual workflow for API synthesis using the target molecule.

The amino group of this compound can be readily acylated, alkylated, or used in the formation of ureas and amides, providing access to a wide range of derivatives. The methyl group can also be functionalized, although this is generally less common. The imidazole ring itself can participate in N-alkylation or N-arylation reactions, further expanding the accessible chemical space.

Conclusion

This compound, also known as 4-Methyl-1H-imidazol-5-amine, is a valuable and versatile building block for medicinal chemists and drug development professionals. Its tautomeric nature is a key feature that should be recognized when searching for and utilizing this compound. While detailed physicochemical and toxicological data are somewhat limited, its structural similarity to other imidazoles provides a basis for safe handling and use. The synthesis of this compound can be achieved through established methods for imidazole ring formation. Its primary application lies in its role as a key intermediate, offering multiple points for chemical modification to generate diverse libraries of compounds for the discovery of new therapeutic agents.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminoimidazole. Retrieved January 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • SpectraBase. (n.d.). (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved January 22, 2026, from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 22, 2026, from [Link]

  • International Journal of Advanced Research in Science and Engineering. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved January 22, 2026, from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. Retrieved January 22, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride in Pharmaceutical Manufacturing. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

Sources

5-Methyl-1H-imidazol-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Heterocyclic Building Block

5-Methyl-1H-imidazol-4-amine is a distinct isomer within the amino-methyl-imidazole family, a class of heterocyclic compounds that form the structural core of numerous biologically significant molecules.[1][2] The imidazole ring system is a fundamental component of natural products like the amino acid histidine and purines, which are integral to the structure of DNA.[1][2] This prevalence in nature underscores the inherent biocompatibility and functional importance of the imidazole scaffold, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and drug discovery.[3][4] The strategic placement of the methyl and amine groups on the imidazole ring creates a unique chemical entity with specific steric and electronic properties that can be exploited for targeted molecular design.

This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, a proposed synthetic pathway, and an exploration of its potential applications in research and drug development, particularly for professionals in these fields.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 25271-84-5,
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
IUPAC Name This compound

Synthetic Strategy: A Proposed Pathway

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established imidazole synthesis methodologies. The following proposed workflow illustrates a logical sequence for the preparation of this compound.

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_cyclization Cyclization cluster_product Final Product Aminoacetonitrile Aminoacetonitrile Amidine Acetimidate Intermediate Aminoacetonitrile->Amidine Reaction with Orthoacetate Orthoacetate Triethyl Orthoacetate Orthoacetate->Amidine Cyclization Intramolecular Cyclization (Ammonia) Amidine->Cyclization Product This compound Cyclization->Product Tautomerization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)
  • Formation of the Acetimidate Intermediate:

    • In a moisture-free reaction vessel, dissolve aminoacetonitrile in a suitable anhydrous solvent such as ethanol.

    • To this solution, add triethyl orthoacetate. The reaction is typically catalyzed by a mild acid.

    • The mixture is heated under reflux to drive the formation of the corresponding acetimidate intermediate. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Intramolecular Cyclization:

    • Once the formation of the intermediate is complete, the reaction mixture is cooled.

    • A source of ammonia, such as a solution of ammonia in ethanol or ammonium chloride with a base, is introduced to the reaction.

    • The mixture is then heated, which induces an intramolecular cyclization. This step leads to the formation of the imidazole ring.

  • Isolation and Purification:

    • After the cyclization is complete, the solvent is removed under reduced pressure.

    • The resulting crude product is then purified. This can be achieved through techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices: The choice of aminoacetonitrile and triethyl orthoacetate as starting materials is strategic. Aminoacetonitrile provides the C4-C5-NH2 backbone of the imidazole, while triethyl orthoacetate serves as the source for the C2 and the 5-methyl group. The use of an acid catalyst in the first step activates the orthoester for nucleophilic attack by the amino group of aminoacetonitrile. The subsequent introduction of ammonia is crucial for providing the second nitrogen atom (N1) required for the imidazole ring formation and facilitating the cyclization process.

Potential Applications in Drug Discovery and Development

The aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[3][4] While specific biological data for this compound is limited, its structural motifs suggest potential applications in several key therapeutic areas.

As a Scaffold for Kinase Inhibitors

The imidazole ring is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The amino and methyl groups of this compound can be further functionalized to enhance binding affinity and selectivity for specific kinases, which are often dysregulated in cancer and inflammatory diseases.

Antimicrobial and Antiviral Agents

Derivatives of aminoimidazoles have demonstrated significant antimicrobial and antiviral properties.[5] The imidazole nucleus can be found in several antifungal drugs. The 4-amino-5-methyl configuration could serve as a starting point for the synthesis of novel compounds with potential activity against various pathogens.

Central Nervous System (CNS) Active Compounds

The imidazole core is also present in compounds that modulate neurotransmitter receptors, such as histamine and serotonin receptors.[6] The specific substitution pattern of this compound could be explored for the development of new ligands for CNS targets, potentially leading to treatments for neurological and psychiatric disorders.

The following diagram illustrates the relationship between the core structure and its potential therapeutic applications.

Therapeutic_Potential Core This compound Core Scaffold Kinase Kinase Inhibitors (Oncology, Inflammation) Core->Kinase Functionalization for Targeted Binding Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Bioisosteric Replacement & SAR Studies CNS CNS-Active Agents (Neurological Disorders) Core->CNS Receptor Ligand Development

Caption: Potential therapeutic avenues for this compound derivatives.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its confirmed CAS number and molecular weight provide a solid foundation for its inclusion in chemical databases and sourcing for research. While specific experimental data remains sparse, the foundational importance of the aminoimidazole scaffold in medicinal chemistry strongly suggests a promising future for this compound. Further research into definitive synthetic routes and comprehensive biological screening of its derivatives is warranted. Such efforts are likely to unlock its full potential as a key building block for the next generation of targeted therapeutics. The insights provided in this guide aim to catalyze further investigation into this promising molecule by the scientific community.

References

  • ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry. Request PDF. Available at: [Link]

  • PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Available at: [Link]

  • PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. Available at: [Link]

  • ResearchGate. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Request PDF. Available at: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Amino-1H-imidazole-5-carbonitrile. Available at: [Link]

  • PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Available at: [Link]

  • PubMed Central. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Available at: [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Available at: [Link]

  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

Sources

Spectroscopic Data of 5-Methyl-1H-imidazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1H-imidazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its structural resemblance to endogenous purines and its potential as a scaffold for various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available dataset for the free base, this guide synthesizes information from available data on its hydrochloride salt and closely related imidazole derivatives to provide an in-depth analysis for researchers and scientists.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. This equilibrium is a key consideration in the interpretation of its spectroscopic data, as the observed spectra may represent a time-averaged state or a mixture of both tautomers, depending on the solvent and temperature.

tautomers cluster_1 This compound cluster_2 4-Methyl-1H-imidazol-5-amine mol1 mol2 mol1->mol2 fragmentation M [M]⁺˙ m/z = 97 F1 Loss of HCN [M-HCN]⁺˙ m/z = 70 M->F1 F2 Loss of CH₃ [M-CH₃]⁺ m/z = 82 M->F2 F3 Loss of NH₂ [M-NH₂]⁺ m/z = 81 M->F3

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values (e.g., 10-200 amu) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide, synthesized from available information on related compounds, provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer valuable insights for researchers in drug discovery and development, facilitating the confident use of this important chemical scaffold.

References

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1H-imidazol-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the heterocyclic scaffold 5-Methyl-1H-imidazol-4-amine and its derivatives. Synthesizing current research, this document delves into the known mechanisms of action, potential therapeutic applications, and key structure-activity relationships (SAR). Furthermore, it offers detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in essential biomolecules like the amino acid histidine have made it a cornerstone for the design of novel therapeutics.[3][4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][5] This guide focuses specifically on the this compound core, exploring its own nascent biological profile and the more extensively studied activities of its derivatives.

The Core Moiety: this compound

While much of the published research focuses on more complex derivatives, understanding the foundational chemistry of this compound is crucial for contextualizing the activity of its analogs.

Synthesis and Characterization

The synthesis of substituted imidazoles can be achieved through various established methods.[4] A common approach for the synthesis of 4-aminoimidazole derivatives involves the cyclization of appropriate precursors. For instance, a derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized through the reaction of an α-chloroketone with a substituted guanidine in a deep eutectic solvent, offering a green chemistry approach.[6] The synthesis of the parent this compound can be approached through modifications of established imidazole syntheses.

A plausible synthetic route is outlined below:

synthesis_of_5_methyl_1h_imidazol_4_amine reagent1 α-amino-β-oxobutyronitrile (or its precursor) intermediate Cyclization reagent1->intermediate Reaction with reagent2 Formamidine acetate reagent2->intermediate product This compound intermediate->product Tautomerization SAR_of_NHE1_inhibitors core This compound Core piperidine Piperidine Linker core->piperidine Provides key interactions activity NHE-1 Inhibitory Activity core->activity Essential scaffold pyrimidine Pyrimidine Moiety piperidine->pyrimidine Connects core to pyrimidine aryl Aryl Substituent (R) pyrimidine->aryl Modulates potency & selectivity pyrimidine->activity Crucial for activity aryl->activity Influences

Caption: Key structural components influencing NHE-1 inhibitory activity.

Broader Biological Activities and Potential Applications

Beyond NHE-1 inhibition, the imidazole scaffold is a versatile platform for targeting a range of biological processes.

Antimicrobial Activity

Imidazole derivatives are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [7]The chemical structure of the imidazole ring, a five-membered heterocycle with two nitrogen atoms, is conducive to antibacterial action. [7]

Anticancer Activity

Numerous imidazole-containing compounds are utilized in cancer chemotherapy. [8]The anticancer mechanisms of imidazole derivatives are diverse and can include:

  • Kinase Inhibition: The imidazole scaffold is particularly well-suited for the design of kinase inhibitors, which are a major class of targeted cancer therapies. [8]Derivatives of 1H-imidazo[4,5-b]pyridine have been identified as dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia. [9]* Enzyme Inhibition: Imidazole derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell survival, such as sirtuins. [5]* Bromodomain Inhibition: Bromodomain-containing protein 4 (BRD4) is a promising cancer target, and derivatives of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have been identified as novel BRD4 inhibitors that can down-regulate the oncoprotein c-Myc. [10]

Experimental Protocols for Biological Evaluation

This section provides detailed, adaptable protocols for assessing the biological activities of this compound and its derivatives.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various microbial strains.

Methodology: Broth Microdilution Method

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

antimicrobial_susceptibility_workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Compound Dilutions in 96-well plate start->prep_dilutions inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2: Cell-Based Assay for NHE-1 Inhibition

Objective: To assess the inhibitory activity of test compounds on NHE-1 by measuring changes in intracellular pH (pHi).

Methodology: BCECF-AM Fluorescence Assay

This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). [11][12]

  • Cell Culture and Plating:

    • Culture a suitable cell line known to express NHE-1 (e.g., CHO cells, cardiac myocytes) in appropriate growth medium.

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a Hanks' Balanced Salt Solution (HBSS).

    • Load the cells with BCECF-AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark. [11] * Wash the cells twice with HBSS to remove extracellular dye.

  • Induction of Acidosis and Treatment:

    • Induce intracellular acidification by exposing the cells to a solution containing ammonium chloride (NH₄Cl, e.g., 20 mM) for 5-10 minutes.

    • Rapidly switch to a sodium-free buffer to cause a rapid drop in pHi.

    • Immediately add the test compounds at various concentrations to the wells. Include a known NHE-1 inhibitor (e.g., amiloride) as a positive control and a vehicle control (e.g., DMSO).

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time using a fluorescence plate reader.

    • The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

    • Calculate the rate of pHi recovery in the presence and absence of the test compounds. The inhibition of pHi recovery indicates NHE-1 inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

NHE1_inhibition_assay_workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells load_dye Load Cells with BCECF-AM plate_cells->load_dye induce_acidosis Induce Intracellular Acidosis (NH4Cl) load_dye->induce_acidosis add_compounds Add Test Compounds induce_acidosis->add_compounds measure_fluorescence Measure Fluorescence Ratio (490/440 nm) over time add_compounds->measure_fluorescence analyze_data Analyze Data & Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based NHE-1 inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of a specific kinase.

Methodology: Generic Kinase Activity Assay (e.g., using a phosphospecific antibody)

  • Kinase Reaction:

    • In a microplate, combine the purified active kinase, its specific substrate (peptide or protein), and ATP in a kinase reaction buffer.

    • Add the test compound at various concentrations. Include appropriate positive and negative controls.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the level of substrate phosphorylation using a method such as:

      • ELISA: Coat a plate with the substrate, perform the kinase reaction in the wells, and detect the phosphorylated product with a phosphospecific antibody conjugated to an enzyme (e.g., HRP).

      • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody.

      • Luminescence-based assays: Use a system where ATP consumption is coupled to a light-emitting reaction (e.g., Kinase-Glo®).

  • Data Analysis:

    • Quantify the signal from each reaction.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The demonstrated potent NHE-1 inhibitory activity of its derivatives underscores its potential in cardiovascular medicine. Furthermore, the broader biological activities associated with the imidazole core, including antimicrobial and anticancer effects, suggest that libraries of this compound derivatives could yield valuable lead compounds for a variety of diseases.

Future research should focus on:

  • Comprehensive biological screening of the parent this compound to fully elucidate its intrinsic activity profile.

  • Expansion of SAR studies around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties for various targets.

  • Exploration of novel therapeutic targets beyond NHE-1, kinases, and microbial enzymes.

  • In vivo evaluation of promising lead compounds in relevant animal models of disease.

This in-depth guide provides a solid foundation for researchers to embark on or advance their investigations into the rich and rewarding field of this compound and its derivatives.

References

  • Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). PubMed. Retrieved January 21, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Efficient Synthesis of 4,4'-Bi-1H-imidazol-2-ones from 5-Amino-α-imino-1H-imidazole-4-acetonitriles and Isocyanates | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of antimicrobial activity of novel | 5425 - TSI Journals. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). bioRxiv. Retrieved January 21, 2026, from [Link]

  • Influenza - Neuraminidase Inhibition Test. (n.d.). IZSVe. Retrieved January 21, 2026, from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry. (2012, October 8). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved January 21, 2026, from [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). PubMed Central. Retrieved January 21, 2026, from [Link]

  • A rapid method for measuring intracellular pH using BCECF-AM. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021, March 15). MDPI. Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. (n.d.). HZI Repository. Retrieved January 21, 2026, from [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved January 21, 2026, from [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Datasets of text - GraphViz examples?. (2023, January 28). Graphviz Forum. Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Myocardial Impact of NHE1 Regulation by Sildenafil. (2021, February 21). Frontiers. Retrieved January 21, 2026, from [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics | Request PDF. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

  • NHE1 Inhibitor I BI-9627. (n.d.). opnMe. Retrieved January 21, 2026, from [Link]

  • Chronic inhibition of the Na+/H+- exchanger causes regression of hypertrophy, heart failure, and ionic and electrophysiological remodelling. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Graphviz: How to go from .dot to a graph?. (2009, September 29). Stack Overflow. Retrieved January 21, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Building diagrams using graphviz | Chad's Blog. (2021, March 26). Chad's Blog. Retrieved January 21, 2026, from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Chemical structures of imidazole hybrids with significant biological activities.. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell signaling pathways step-by-step and templates. (n.d.). Mind the Graph. Retrieved January 21, 2026, from [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • New! BCECF pH Indicator for Measuring Intracellular pH. (n.d.). Bio-Rad. Retrieved January 21, 2026, from [Link]

  • The Role of the Na+/H+ Exchanger isoform 1 in cardiac pathology. (n.d.). eScholarship, University of California. Retrieved January 21, 2026, from [Link]

  • Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 21, 2026, from [Link]

  • Free Graphviz / Dot online editor. (n.d.). DevTools daily. Retrieved January 21, 2026, from [Link]

  • Python Help with .dot code for Graphviz. (2021, March 8). Physics Forums. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its amphoteric nature.[1][2] 5-Methyl-1H-imidazol-4-amine, a simple derivative of this scaffold, represents a starting point for exploring novel therapeutic agents. While direct research on this specific molecule is limited, robust evidence from closely related analogues provides a clear and compelling direction for investigation. This guide synthesizes the current state of knowledge, focusing first on the most strongly validated potential target class for this chemical core—the Sodium-Hydrogen Exchanger-1 (NHE-1)—before exploring putative targets based on the broader pharmacology of the imidazole motif. We provide detailed experimental workflows designed to rigorously validate these potential therapeutic applications.

Part 1: Validated Target Class (via Derivatives) - The Sodium-Hydrogen Exchanger-1 (NHE-1)

The most direct evidence for the therapeutic potential of the 5-methyl-1H-imidazol-4-yl core comes from structure-activity relationship (SAR) studies on a series of potent inhibitors of the Sodium-Hydrogen Exchanger-1 (NHE-1).

Biological Function and Therapeutic Relevance of NHE-1

NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion.[3] While critical for normal physiology, its dysregulation is a key driver in multiple pathologies, making it a high-value therapeutic target.

  • Cardiovascular Disease: During cardiac ischemia, anaerobic metabolism leads to intracellular acidosis, which strongly activates NHE-1.[4] The resulting influx of Na+ reverses the action of the Na+/Ca2+ exchanger (NCX), leading to a massive and detrimental Ca2+ overload upon reperfusion.[5][6] This Ca2+ overload triggers hypercontracture, mitochondrial dysfunction, and cell death, which are hallmarks of ischemia-reperfusion injury.[5][7] Consequently, potent and selective NHE-1 inhibitors are considered a promising strategy for cardioprotection.[8][9]

  • Oncology: In cancer cells, NHE-1 activity is often constitutively elevated.[10] This maintains a relatively alkaline intracellular pH, which is permissive for proliferation and evasion of apoptosis, while contributing to an acidic tumor microenvironment.[11] This acidic exterior promotes the activity of extracellular matrix-degrading proteases (e.g., MMPs), facilitating local invasion and metastasis.[12] Inhibition of NHE-1 can, therefore, reduce cancer cell invasion and may re-sensitize tumors to conventional chemotherapies.[13][14]

Evidence from 5-Methyl-1H-imidazol-4-yl Derivatives

A key study by Atwal et al. (2006) described a series of pyrimidine analogs containing a 4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl moiety as highly potent and selective NHE-1 inhibitors. This work establishes a clear precedent that the 5-methyl-imidazole core is a critical pharmacophore for high-affinity binding and inhibition of NHE-1.

Table 1: Quantitative Data for a Lead NHE-1 Inhibitor Derivative

Compound ID (from source) Target IC50 (µM) Selectivity (NHE-2/NHE-1) Oral Bioavailability (Rat, %)
9t NHE-1 0.0065 ~1400-fold 52%

Data synthesized from Atwal K.S., et al., Bioorg Med Chem Lett, 2006.

The sub-nanomolar potency and high selectivity of this derivative strongly suggest that the parent amine, this compound, should be prioritized for screening against NHE-1.

Diagram: NHE-1 Mechanism in Ischemia-Reperfusion Injury

NHE1_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_intra Intracellular Space (Acidosis) cluster_extra Extracellular Space NHE1 NHE-1 Na_in Na+ (Overload) NHE1->Na_in imports NCX NCX (Reversed) Ca_in Ca2+ (Overload) NCX->Ca_in imports H_in H+ H_in->NHE1 activates Na_in->NCX drives Injury Cell Injury & Death Ca_in->Injury causes Na_out Na+ Na_out->NHE1 Ca_out Ca2+ Ca_out->NCX Ischemia Ischemia & Anaerobic Metabolism Ischemia->H_in produces Inhibitor This compound (or derivative) Inhibitor->NHE1 INHIBITS

Caption: NHE-1 driven ion dysregulation in cardiac ischemia-reperfusion injury.

Experimental Protocol: In Vitro NHE-1 Inhibition Assay (pHi Recovery)

This protocol is designed to measure the ability of a test compound to inhibit NHE-1 activity by monitoring the recovery of intracellular pH following an acid load. The use of a ratiometric fluorescent dye like SNARF-AM provides a robust and quantitative readout.[15]

1. Cell Preparation: a. Culture a suitable cell line expressing high levels of NHE-1 (e.g., H9c2 cardiomyocytes, MDA-MB-231 breast cancer cells) on glass coverslips or in 96-well black-walled, clear-bottom plates. b. Grow cells to ~80-90% confluency.

2. Dye Loading: a. Prepare a loading buffer (e.g., HEPES-buffered saline). b. Incubate cells with 5-10 µM of the acetoxymethyl ester form of a pH-sensitive dye (e.g., SNARF-AM) in loading buffer for 30 minutes at 37°C. This allows the dye to enter the cell and be cleaved into its active, fluorescent form by intracellular esterases. c. Wash the cells twice with fresh loading buffer to remove extracellular dye.

3. Intracellular Acidification (Ammonium Pre-pulse Technique): a. Equilibrate the cells in the loading buffer for 10 minutes on the fluorescence plate reader to establish a baseline pHi. b. Induce an acid load by perfusing the cells with a buffer containing 20 mM NH4Cl for 5 minutes. NH3 diffuses into the cell and becomes protonated, causing an initial alkalinization. c. Rapidly switch to an NH4Cl-free, sodium-free buffer (replace NaCl with N-methyl-D-glucamine chloride). The outward diffusion of NH3 leaves behind H+, causing a rapid and significant intracellular acidification.

4. Measurement of pHi Recovery: a. Immediately after acidification, switch to a sodium-containing buffer. This initiates NHE-1-mediated proton extrusion and pHi recovery. b. For test conditions, this sodium-containing buffer should be supplemented with various concentrations of this compound or a positive control inhibitor (e.g., Cariporide). c. Monitor the fluorescence of the pH-sensitive dye over time (e.g., every 15-30 seconds for 10-15 minutes) using a fluorescence plate reader or microscope capable of ratiometric imaging (e.g., for SNARF, emission at ~580 nm and ~640 nm with excitation at ~514 nm).

5. Data Analysis: a. Convert the fluorescence ratio (F580/F640) to pHi values using a calibration curve generated with buffers of known pH and the ionophore nigericin. b. Calculate the initial rate of pHi recovery (dpHi/dt) for each condition by fitting the initial linear portion of the recovery curve. c. Plot the rate of pHi recovery against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Putative Therapeutic Target Classes

The imidazole scaffold is a well-known pharmacophore that interacts with several major classes of therapeutic targets.[1] This provides a strong rationale for screening this compound against these target families to uncover novel activities.

Protein Kinases

Rationale: The imidazole ring is a cornerstone of numerous FDA-approved and investigational kinase inhibitors.[16][17] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a versatile scaffold. Many inhibitors targeting EGFR, CDKs, and VEGFRs feature an imidazole or benzimidazole core.[18][19] Therefore, it is logical to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.

Diagram: Generic Kinase Signaling Cascade

Kinase_Pathway cluster_cascade Intracellular Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor binds & activates Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 phosphorylates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Response Cell Proliferation, Survival TF->Response promotes Inhibitor This compound Inhibitor->Kinase2 INHIBITS?

Caption: A representative mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocol: TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen®)

This homogeneous assay format is highly sensitive, robust, and amenable to high-throughput screening. It measures the phosphorylation of a substrate by a specific kinase.[20][21]

1. Reagent Preparation: a. Prepare a 2X kinase solution in the appropriate kinase reaction buffer (typically contains HEPES, MgCl2, EGTA, and Brij-35). b. Prepare a 2X substrate/ATP solution. This contains a fluorescein-labeled peptide or protein substrate and ATP at a concentration near its Km for the specific kinase. c. Prepare a 2X detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate, along with EDTA to stop the kinase reaction. d. Prepare serial dilutions of this compound and a known control inhibitor (e.g., Staurosporine) in reaction buffer.

2. Kinase Reaction: a. In a low-volume 384-well plate, add 2.5 µL of the test compound dilution. b. Add 2.5 µL of the 2X kinase solution to all wells except the negative controls. c. Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final volume is 10 µL. d. Incubate the plate at room temperature for 60 minutes. The choice of incubation time is critical; it must be within the linear range of the reaction, which should be predetermined in separate kinase titration experiments.

3. Detection: a. Stop the reaction by adding 10 µL of the 2X detection solution. The EDTA chelates Mg2+, which is essential for kinase activity. b. Incubate for 30-60 minutes at room temperature to allow for antibody-substrate binding to reach equilibrium.

4. Data Acquisition and Analysis: a. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 495 nm for terbium donor and 520 nm for fluorescein acceptor) after a pulsed excitation (e.g., at 340 nm). b. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. c. Plot the TR-FRET ratio against the log concentration of the inhibitor. Fit the data to a dose-response curve to determine the IC50 value.

G-Protein Coupled Receptors (GPCRs)

Rationale: The imidazole ring is the defining feature of histamine, which acts on four distinct GPCR subtypes (H1-H4). The ring's properties, including its pKa and ability to engage in hydrogen bonding and π-π stacking, are crucial for receptor recognition.[1] It is plausible that this compound, as a structural analog, could act as a ligand for histamine receptors or other GPCRs.

Diagram: Generic Gq-Coupled GPCR Signaling

GPCR_Pathway cluster_membrane Cell Membrane Ligand This compound? GPCR GPCR (e.g., H1 Receptor) Ligand->GPCR binds G_Protein Gαq GPCR->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Signal transduction via a Gq-coupled G-Protein Coupled Receptor (GPCR).

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor.[22] It measures the ability of an unlabeled compound to displace a high-affinity radioligand from the receptor.

1. Membrane Preparation: a. Culture cells engineered to overexpress the target GPCR (e.g., HEK293 cells expressing the human H1 histamine receptor). b. Harvest the cells and homogenize them in a cold lysis buffer. c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). e. Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction: a. Set up the assay in 96-well plates. Each well will contain: i. A fixed amount of membrane preparation (e.g., 10-20 µg protein). ii. A fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for the H1 receptor), typically at or below its Kd value. iii. Varying concentrations of the unlabeled test compound (this compound) or a known competitor. b. Define "Total Binding" wells (containing only membranes and radioligand) and "Non-Specific Binding (NSB)" wells (containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand). c. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Ligand: a. Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Analysis: a. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter. b. Calculate Specific Binding = Total Binding - Non-Specific Binding. c. Plot the percentage of specific binding against the log concentration of the test compound. d. Fit the data to a one-site competition model to determine the IC50. e. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microbial Targets

Rationale: Imidazole-based drugs, such as clotrimazole and metronidazole, are mainstays in the treatment of fungal and bacterial/protozoal infections, respectively.[23] Their mechanisms often involve the inhibition of essential enzymes (e.g., lanosterol 14α-demethylase in fungi) or disruption of cellular integrity.[23][24] The structural simplicity and chemical properties of this compound make it a candidate for broad-spectrum antimicrobial screening.

Diagram: Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 2X serial dilutions of this compound in 96-well plate C Inoculate plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standardized, quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]

1. Preparation of Materials: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and sterilize by filtration. b. Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Culture the test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on agar plates to obtain fresh colonies.

2. Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour culture plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

3. Plate Setup: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the 2X final concentration of the test compound stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the final dilution column. d. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. b. Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

5. Interpretation: a. After incubation, examine the plate visually for turbidity. A pellet at the bottom of the well also indicates growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.[27]

Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule, its core structure points toward significant therapeutic potential. The evidence supporting its role as a scaffold for potent NHE-1 inhibitors is compelling and provides the most immediate and promising avenue for investigation, with direct applications in cardioprotection and oncology.

Furthermore, the well-established precedent of the imidazole moiety as a privileged structure in kinase inhibitors , GPCR ligands , and antimicrobial agents warrants a systematic screening campaign. The experimental protocols detailed in this guide provide a rigorous and validated framework for such an investigation. A logical path forward would involve:

  • Primary Screening: Validate the inhibitory activity of this compound against NHE-1.

  • Broad Profiling: Screen the compound against diverse panels of kinases, GPCRs, and microbial strains to identify novel activities.

  • Hit-to-Lead Optimization: For any validated hits, initiate medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, using this compound as a foundational fragment for structure-based drug design.

This strategic approach will enable a comprehensive evaluation of this compound and unlock its full potential as a starting point for next-generation therapeutics.

References

  • Karmazyn, M., et al. (2011). The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Avkiran, M., & Marber, M. S. (2002). The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury. Circulation Research. Available at: [Link]

  • Al-Hourani, B., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Wang, Y., et al. (2003). Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury. Circulation Research. Available at: [Link]

  • Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry. Available at: [https://www.semanticscholar.org/paper/Antibacterial-Activities-of-Imidazole-Based-(A-Bayar-Akko%C3%A7/190f845a704400f913d0a92f0365778a87b7a1a4]([Link]

  • Verma, A., et al. (2021). Review on Antimicrobial Activity of Imidazole. ProQuest. Available at: [Link]

  • Slepkov, N., et al. (2010). Elevated levels of activated NHE1 protect the myocardium and improve metabolism following ischemia/reperfusion injury. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]

  • Lee, S., et al. (2018). Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis. AACR Journals. Available at: [Link]

  • Synapse. (2024). What are NHE1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2021). PMC - NIH. Available at: [Link]

  • Chen, H., et al. (2021). Advances in research on the regulatory mechanism of NHE1 in tumors (Review). Oncology Reports. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Amith, I., et al. (2015). The Na⁺/H⁺ Exchanger (NHE1) as a Novel Co-Adjuvant Target in Paclitaxel Therapy of Triple-Negative Breast Cancer Cells. Oncotarget. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Available at: [Link]

  • NHE1 has a notable role in metastasis and drug resistance of T-cell acute lymphoblastic leukemia. (2018). PMC - NIH. Available at: [Link]

  • Zhang, Y., & DeVree, B. T. (2016). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • The Na+/H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells. (2015). Oncotarget. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • Roles of NHE-1 in cardiomyopathy. (n.d.). ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • What are NHE inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • Sodium/hydrogen exchanger isoform 1 (NHE1). (n.d.). Universitätsklinik für Nephrologie und Hypertonie. Available at: [Link]

  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature. (n.d.). ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Available at: [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2023). PMC - NIH. Available at: [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. (2021). MDPI. Available at: [Link]

  • Assay conditions for GPCR radioligand competition binding assays. (n.d.). ResearchGate. Available at: [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Available at: [Link]

  • Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells. (2023). Frontiers. Available at: [Link]

  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (2023). IOSR Journal. Available at: [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. (n.d.). Molecular Devices. Available at: [Link]

  • In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. (2001). PMC - NIH. Available at: [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. Available at: [Link]

  • Imidazole derivatives: A comprehensive survey of their recognition properties. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

The Pivotal Role of 5-Methyl-1H-imidazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[1][2] Among its many derivatives, 5-Methyl-1H-imidazol-4-amine stands out as a critical building block for the synthesis of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth exploration of the synthesis, chemical properties, and significant role of this compound and its derivatives in the development of next-generation therapeutics.

Physicochemical Properties and Structural Features

This compound is a small, heterocyclic aromatic compound with the molecular formula C4H7N3. Its structure, featuring a methyl and an amine group on the imidazole ring, provides a unique combination of steric and electronic properties that are crucial for its application in drug design.

PropertyValueSource
Molecular Weight97.12 g/mol PubChem
Molecular FormulaC4H7N3PubChem
XLogP3-AA-0.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass97.063997 g/mol PubChem
Monoisotopic Mass97.063997 g/mol PubChem
Topological Polar Surface Area54.7 ŲPubChem
Heavy Atom Count7PubChem
Formal Charge0PubChem
Complexity64PubChem

Synthesis of the this compound Core

While numerous methods exist for the synthesis of substituted imidazoles, the direct synthesis of this compound can be challenging.[3][4] However, a plausible and commonly adapted synthetic route involves the cyclization of appropriate precursors. One such conceptual pathway is outlined below.

Conceptual Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., Ethyl acetoacetate, Cyanamide) B Intermediate Formation (e.g., β-keto-cyanamide) A->B Condensation C Cyclization (Ammonia source) B->C Reaction D This compound C->D Ring Closure

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common imidazole synthesis methodologies.[5]

Step 1: Formation of a β-Keto-cyanamide Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Add an equimolar amount of cyanamide to the solution.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) to promote the condensation reaction.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Cyclization to Form the Imidazole Ring

  • To the cooled reaction mixture, add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol.

  • Heat the mixture under pressure in a sealed vessel to facilitate the cyclization reaction.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, cool the reaction vessel and carefully release the pressure.

Step 3: Isolation and Purification

  • Neutralize the reaction mixture with a suitable acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

The Role of this compound in Medicinal Chemistry: A Focus on BRAF Inhibition

A primary and highly significant application of the this compound scaffold is in the development of inhibitors for the BRAF kinase, particularly the V600E mutant, which is a driver in many cancers, including melanoma.[6][7]

The BRAF/MEK/ERK Signaling Pathway and Cancer

The BRAF protein is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[8] The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and tumor growth.

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative (BRAF Inhibitor) Inhibitor->BRAF Inhibition

Caption: The BRAF/MEK/ERK signaling pathway and the point of inhibition by this compound-based BRAF inhibitors.[8]

Structure-Activity Relationship (SAR) of Imidazole-Based BRAF Inhibitors

The this compound core serves as a crucial scaffold for designing potent and selective BRAF inhibitors. The amine group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The methyl group can provide favorable steric interactions within the ATP-binding pocket. Medicinal chemists have extensively modified this core to optimize potency, selectivity, and pharmacokinetic properties.[6][9]

CompoundR1 GroupR2 GroupBRAF V600E IC50 (nM)Reference
15i -SO2-ArylPyridinyl76[6]
15j -SO2-ArylPyridinyl32[6]
16a -SO2-ArylPyrimidinyl35[6]
16d -SO2-ArylPyrimidinyl68[6]
1j ArylPhenylpyrazole<100 (cellular activity)[9]

This table presents a selection of data to illustrate the potency of derivatives.

The development of these inhibitors often involves a rational design approach, starting from a lead compound and making systematic modifications to explore the SAR.[10][11]

Experimental Protocols: In Vitro Kinase Assay for BRAF Inhibitors

To evaluate the efficacy of newly synthesized this compound derivatives as BRAF inhibitors, an in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.[12][13]

BRAF Kinase Assay Workflow

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase with Inhibitor A->B C Initiate Reaction (Add Substrate & ATP) B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E

Caption: General workflow for an in vitro BRAF kinase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 5x Kinase Buffer solution.

    • Dilute the BRAF V600E enzyme to the desired concentration in 1x Kinase Buffer.

    • Prepare a solution of the MEK1 substrate in 1x Kinase Buffer.

    • Prepare a solution of ATP in 1x Kinase Buffer.

    • Prepare serial dilutions of the test inhibitor (this compound derivative) and a positive control (e.g., Dabrafenib) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • In a 96-well plate, add the test inhibitor dilutions and controls.

    • Add the diluted BRAF V600E enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection:

    • Stop the kinase reaction by adding a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant potential, particularly as inhibitors of the oncogenic BRAF V600E kinase. The structural features of this core allow for versatile chemical modifications, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic profiles. The continued exploration of SAR for this compound derivatives holds great promise for the development of more effective and safer targeted cancer therapies. Future research will likely focus on developing novel derivatives with improved resistance profiles and exploring their application against other kinase targets and in different therapeutic areas.

References

  • Al-Ghorbani, M., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Bioorganic Chemistry, 106, 104508. [Link]

  • Flaherty, K. T. (2009). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Future Oncology, 5(6), 743-745. [Link]

  • Dijkstra, H. P., et al. (2011). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4790. [Link]

  • PrepChem. (n.d.). Synthesis of 5-methyl-4-(4-aminophenyl)-1-H-imidazole. [Link]

  • El-Sayed, M. A. A., et al. (2021). Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. RSC Advances, 11(42), 26233-26247. [Link]

  • Novartis AG. (2013). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Al-Warhi, T., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 6969. [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]

  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. [Link]

  • Xing, Y., et al. (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry, 163, 281-294. [Link]

  • Ciba-Geigy Corporation. (1980). Method for preparing 4-hydroxymethyl imidazoles.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 13(5), 116-125. [Link]

  • Unangst, P. C., et al. (1993). Synthesis of 4,5-disubstituted imidazoles. Journal of Heterocyclic Chemistry, 30(2), 321-326. [Link]

  • Wang, Y., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][7][8][9]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(5), 5591-5604. [Link]

  • Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. ResearchGate. [Link]

  • van Eis, M. J., et al. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 730-735. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(21), 5035. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

  • Keel, K. L., & Tepe, J. J. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(18), 2764-2796. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1836. [Link]

  • Jacobson, K. A., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 65(5), 4017-4040. [Link]

  • Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 61(30), 7398-7402. [Link]

  • Sławiński, J., et al. (2018). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2. Molecules, 23(11), 2826. [Link]

  • Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756. [Link]

  • BASF Aktiengesellschaft. (1989). Preparation of 4-methylimidazole.
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1209536. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(2), 231. [Link]

  • Jiangsu Huikai Chemical Co Ltd. (2020). Industrial production method of 4-amino-5-imidazole formamide.
  • Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. [Link]

  • (PDF) Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate. [Link]

Sources

A Technical Guide to 5-Methyl-1H-imidazol-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature on 5-Methyl-1H-imidazol-4-amine and its closely related analogs. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into the synthesis, characterization, and potential biological applications of this important heterocyclic scaffold. We will delve into the nuances of its chemistry, explore potential synthetic strategies, and discuss the broader therapeutic landscape of amino-imidazoles, offering a forward-looking perspective for researchers in drug discovery.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a versatile pharmacophore due to its unique electronic properties.[2][3] It can act as a hydrogen bond donor and acceptor, participate in coordination with metal ions, and serve as a bioisostere for other functional groups.[3] The imidazole nucleus is found in essential biological molecules like the amino acid histidine and histamine, highlighting its fundamental role in physiological processes.[2] Consequently, derivatives of imidazole have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents.[4][5][6]

This compound belongs to the family of amino-imidazoles, a class of compounds that has garnered significant interest in drug discovery. The presence of both a methyl group and an amino group on the imidazole core offers opportunities for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

The Chemistry of this compound: Tautomerism and Physicochemical Properties

A critical aspect of the chemistry of asymmetrically substituted imidazoles is tautomerism. The proton on the ring nitrogen can readily move between the two nitrogen atoms, leading to an equilibrium between different tautomeric forms. In the case of this compound, it exists in equilibrium with its tautomer, 4-Methyl-1H-imidazol-5-amine. This dynamic equilibrium is important to consider in its reactivity, molecular recognition by biological targets, and spectral interpretation.

retrosynthesis target This compound intermediate1 4-Nitro-5-methylimidazole target->intermediate1 Reduction of nitro group precursor4 Reducing agent target->precursor4 Requires intermediate2 α-amino-α-oximinoacetone intermediate1->intermediate2 Cyclization precursor2 Acetaldehyde intermediate1->precursor2 Methyl source precursor3 Nitrating agent intermediate1->precursor3 Nitration precursor1 Aminomalononitrile intermediate2->precursor1 From

Caption: Retrosynthetic analysis for this compound.

Hypothetical Experimental Protocol: A Multi-Step Synthesis

This proposed synthesis is based on established chemical transformations for imidazole ring formation and functional group interconversions.

Step 1: Synthesis of 4-Nitro-5-methylimidazole

This step involves the construction of the substituted imidazole ring. A common method is the reaction of an α-dicarbonyl compound or its equivalent with ammonia and an aldehyde, followed by nitration.

  • Reaction: Reaction of diaminomaleonitrile with an appropriate methyl-containing precursor, followed by cyclization and nitration.

  • Reagents and Solvents: Diaminomaleonitrile, a source of the methyl group (e.g., acetaldehyde or a related compound), a cyclizing agent, and a nitrating agent (e.g., nitric acid/sulfuric acid).

  • Rationale: This approach builds the core imidazole ring with the methyl group in the desired position, and the nitro group serves as a precursor to the amine.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the target amino group.

  • Reaction: Catalytic hydrogenation or reduction with a metal in acidic media.

  • Reagents and Solvents: 4-Nitro-5-methylimidazole, a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C), or a metal like tin or iron in the presence of hydrochloric acid (Sn/HCl or Fe/HCl). The reaction is typically carried out in a protic solvent like ethanol or methanol.

  • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting nitro-imidazole is completely consumed. The final product can be purified by crystallization or column chromatography.

Detailed Protocol (Hypothetical):

  • To a solution of 4-Nitro-5-methylimidazole (1.0 eq) in ethanol (10 mL/mmol), add 10% Palladium on carbon (10% w/w). The choice of a heterogeneous catalyst like Pd/C allows for easy removal by filtration upon reaction completion.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

  • Monitor the reaction by TLC until the starting material is no longer visible. This ensures the reaction goes to completion.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. This is a standard workup procedure for reactions using heterogeneous catalysts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound. Recrystallization is an effective method for purifying solid products.

Biological Activities and Therapeutic Potential of Amino-Imidazoles

While specific biological data for this compound is not extensively documented, the broader class of amino-imidazoles exhibits a wide range of pharmacological activities. These compounds are known to interact with various biological targets, making them attractive scaffolds for drug discovery.

Known Biological Activities of Amino-Imidazole Derivatives:

  • Antiparasitic Activity: Nitroimidazoles, which are precursors to amino-imidazoles, are well-known for their antiparasitic properties. For instance, derivatives of 5-aryl-1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis. [5][7]* Antibacterial Activity: Certain 5-sulphanyl-4-nitroimidazole derivatives have demonstrated antibacterial activity with MIC values in the range of 31.2 - 62.5 µg/mL against various bacterial strains. [6]* Enzyme Inhibition: The imidazole scaffold is a key component of many enzyme inhibitors. For example, 4-Amino-1H-imidazole-5-carbonitrile is a crucial building block for developing enzyme inhibitors. [4] The structural similarity of this compound to these biologically active compounds suggests that it could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. Further investigation into its biological activity is warranted.

Characterization and Analytical Methods

The unambiguous characterization of this compound is essential for its use in research and development. A combination of spectroscopic techniques would be employed for its structural elucidation.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the imidazole ring proton, the methyl protons, and the amine protons. The chemical shifts would be influenced by the electronic nature of the substituents and the solvent. A singlet for the C2-H, a singlet for the methyl group, and a broad singlet for the NH₂ protons would be expected.
¹³C NMR Resonances for the three imidazole ring carbons and the methyl carbon. The positions of the signals would confirm the substitution pattern.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₄H₇N₃.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine and the imidazole ring, C-H stretching of the methyl group, and C=N and C=C stretching of the imidazole ring.

For comparison, the related compound ethyl 5-methyl-1H-imidazole-4-carboxylate shows characteristic signals in its ¹H NMR and mass spectrum that can be used as a reference. [8]

Conclusion and Future Directions

This compound is a structurally simple yet chemically intriguing molecule with untapped potential in drug discovery. While specific literature on this particular isomer is limited, this guide has provided a comprehensive overview based on the well-established chemistry of the imidazole scaffold and its derivatives. The proposed synthetic routes, based on proven methodologies, offer a practical starting point for its preparation in the laboratory.

The diverse biological activities exhibited by related amino-imidazoles strongly suggest that this compound could be a valuable building block for the development of new therapeutic agents. Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for the efficient and scalable production of this compound.

  • Thoroughly characterizing the compound using modern analytical techniques to confirm its structure and purity.

  • Screening for biological activity against a wide range of therapeutic targets, including parasites, bacteria, and cancer cell lines.

  • Exploring its potential as a scaffold for the generation of compound libraries for high-throughput screening.

By addressing these areas, the scientific community can unlock the full potential of this compound and its derivatives in the ongoing quest for new and improved medicines.

References

Sources

Methodological & Application

Synthesis of 5-Methyl-1H-imidazol-4-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methyl-1H-imidazol-4-amine

This compound is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its substituted imidazole scaffold is a key pharmacophore in a variety of biologically active molecules. The unique arrangement of the methyl and amine groups on the imidazole ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of targeted therapeutics. This guide provides two robust and well-documented protocols for the synthesis of this valuable compound, designed to be reproducible and scalable for research and development purposes.

The protocols detailed herein are based on established principles of organic synthesis and are supported by literature precedents for analogous transformations. Each method offers a distinct strategic approach, providing researchers with flexibility based on available starting materials and laboratory capabilities.

Strategic Overview of Synthetic Pathways

Two primary synthetic strategies are presented for the preparation of this compound.

  • Protocol 1: Nitration and Subsequent Reduction. This classic approach involves the regioselective nitration of a 5-methylimidazole precursor to introduce a nitro group at the 4-position, followed by a straightforward reduction to yield the desired amine. This method is advantageous due to the common availability of nitrating agents and the high efficiency of nitro group reductions.

  • Protocol 2: Curtius Rearrangement of a Carboxylic Acid Precursor. This elegant synthetic route utilizes the readily accessible 5-methyl-1H-imidazole-4-carboxylic acid. The carboxylic acid is converted to an acyl azide, which then undergoes a thermal rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the target 4-aminoimidazole. This pathway is particularly useful when the corresponding carboxylic acid is commercially available or can be synthesized in high yield.

The following sections provide detailed, step-by-step protocols for each synthetic route, complete with mechanistic insights, safety precautions, and expected outcomes.

Protocol 1: Synthesis via Nitration of 5-Methylimidazole and Subsequent Reduction

This protocol outlines a two-step synthesis of this compound starting from 5-methylimidazole. The key transformations are the regioselective nitration at the C4 position of the imidazole ring, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Nitro-5-methyl-1H-imidazole

The nitration of imidazoles can be achieved using a mixture of nitric and sulfuric acids. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ, is the active electrophile. The presence of the methyl group at the 5-position directs the nitration primarily to the 4-position.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of 5-Methylimidazole: Slowly add 5-methylimidazole to the cooled sulfuric acid with continuous stirring. The addition should be done portion-wise to control the exothermic reaction and keep the temperature below 10 °C.

  • Formation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the solution of 5-methylimidazole in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-5-methyl-1H-imidazole, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Causality Behind Experimental Choices:

  • The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the highly electrophilic nitronium ion required for the nitration of the relatively electron-rich imidazole ring.

  • Low-temperature control is critical to prevent unwanted side reactions, such as dinitration or degradation of the imidazole ring, and to ensure the regioselectivity of the reaction.

Step 2: Reduction of 4-Nitro-5-methyl-1H-imidazole to this compound

The reduction of the nitro group to an amine is a standard and high-yielding transformation. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-5-methyl-1H-imidazole in a suitable solvent such as ethanol or methanol in a hydrogenation flask, add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a Parr hydrogenator). Purge the flask with hydrogen to remove air.

  • Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation of Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro compounds due to its high activity and selectivity.

  • The use of hydrogen gas provides a clean and effective reducing agent, with water being the only byproduct.

Visualization of Protocol 1 Workflow

Synthesis of this compound via Nitration and Reduction Start 5-Methylimidazole Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 4-Nitro-5-methyl-1H-imidazole Nitration->Intermediate Reduction Reduction (H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound via nitration and reduction.

Protocol 2: Synthesis via Curtius Rearrangement of 5-Methyl-1H-imidazole-4-carboxylic Acid

This protocol describes the synthesis of this compound from 5-methyl-1H-imidazole-4-carboxylic acid through a Curtius rearrangement. This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating, and is finally hydrolyzed to the desired amine.[1][2]

Step 1: Synthesis of 5-Methyl-1H-imidazole-4-carbonyl Chloride

The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride.

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 5-methyl-1H-imidazole-4-carboxylic acid in a dry, inert solvent such as tetrahydrofuran (THF).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) via the dropping funnel.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for a few hours.

  • Reaction Monitoring: Monitor the reaction by observing the dissolution of the starting material and by TLC.

  • Isolation of Acyl Chloride: After the reaction is complete, cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methyl-1H-imidazole-4-carbonyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Step 2: Synthesis of 5-Methyl-1H-imidazole-4-carbonyl Azide

The acyl chloride is then converted to an acyl azide by reaction with sodium azide.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 5-methyl-1H-imidazole-4-carbonyl chloride in a dry, aprotic solvent like acetone or THF in a round-bottom flask.

  • Addition of Sodium Azide: Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction to stir at a low temperature for a short period.

  • Reaction Monitoring: Monitor the formation of the acyl azide by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the azide stretch at ~2140 cm⁻¹).

  • Work-up and Isolation: Extract the acyl azide into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The solvent should be removed carefully at low temperature to avoid premature rearrangement of the azide.

Safety Precaution: Acyl azides can be explosive, especially when heated. Handle with care and use appropriate safety shields.

Step 3: Curtius Rearrangement and Hydrolysis to this compound

The acyl azide undergoes thermal rearrangement to an isocyanate, which is then hydrolyzed to the amine.[1][2]

Experimental Protocol:

  • Rearrangement: Gently heat the solution of the 5-methyl-1H-imidazole-4-carbonyl azide in an inert, high-boiling solvent (e.g., toluene or dioxane). The rearrangement is typically accompanied by the evolution of nitrogen gas.

  • Hydrolysis: After the rearrangement is complete (cessation of nitrogen evolution), add an aqueous acid (e.g., HCl) to the reaction mixture to hydrolyze the intermediate isocyanate.

  • Reaction Conditions: Heat the mixture to reflux to ensure complete hydrolysis and decarboxylation.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to liberate the free amine.

  • Isolation and Purification: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude this compound. Purify by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The Curtius rearrangement is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom (as CO₂).[1][2] It proceeds with retention of configuration at the migrating group.

  • Acidic hydrolysis of the isocyanate is necessary to protonate the nitrogen, facilitating the attack of water and subsequent decarboxylation to the amine.

Visualization of Protocol 2 Workflow

Synthesis of this compound via Curtius Rearrangement Start 5-Methyl-1H-imidazole- 4-carboxylic Acid AcylChloride Acyl Chloride Formation (SOCl₂) Start->AcylChloride Intermediate1 5-Methyl-1H-imidazole- 4-carbonyl Chloride AcylChloride->Intermediate1 AcylAzide Acyl Azide Formation (NaN₃) Intermediate1->AcylAzide Intermediate2 5-Methyl-1H-imidazole- 4-carbonyl Azide AcylAzide->Intermediate2 Rearrangement Curtius Rearrangement (Heat) Intermediate2->Rearrangement Intermediate3 Isocyanate Intermediate Rearrangement->Intermediate3 Hydrolysis Hydrolysis (H₃O⁺) Intermediate3->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway for this compound via Curtius Rearrangement.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (δ, ppm)Expected ¹³C NMR signals (δ, ppm)
4-Nitro-5-methyl-1H-imidazoleC₄H₅N₃O₂127.10Singlet for imidazole proton, singlet for methyl protons.Signals for imidazole carbons and methyl carbon.
This compoundC₄H₇N₃97.12Singlet for imidazole proton, singlet for methyl protons, broad singlet for amine protons.Signals for imidazole carbons and methyl carbon.
5-Methyl-1H-imidazole-4-carboxylic AcidC₅H₆N₂O₂126.11Singlet for imidazole proton, singlet for methyl protons, broad singlet for carboxylic acid proton.Signals for imidazole carbons, methyl carbon, and carboxyl carbon.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

    • Thionyl chloride is corrosive and reacts violently with water.

    • Sodium azide and acyl azides are toxic and potentially explosive. Handle with caution and avoid heating shock-sensitive intermediates.

    • Hydrogen gas is flammable. Ensure there are no ignition sources when performing catalytic hydrogenation.

Conclusion

The two synthetic protocols provided in this guide offer reliable and adaptable methods for the preparation of this compound. The choice of protocol will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research laboratory. By following these detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Link

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Link

  • Google Patents. (2015). Preparation method of 4-nitroimidazole. Link

  • ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Link

  • Google Patents. (2014). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Link

  • PubMed. (1986). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Link

  • PrepChem.com. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Link

  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis. Link

  • Google Patents. (2016). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Link

  • PubMed. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Link

Sources

Purification of 5-Methyl-1H-imidazol-4-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the purification of 5-Methyl-1H-imidazol-4-amine, a crucial building block in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction

This compound is a heterocyclic amine of significant interest in medicinal chemistry. Its purification can be challenging due to its polarity, basicity, and potential for tautomerization. This guide outlines three primary purification strategies: recrystallization, acid-base extraction, and column chromatography. The selection of the most appropriate method will depend on the nature and quantity of impurities present in the crude material.

A key characteristic of 4(or 5)-substituted imidazoles is the existence of tautomers. In the case of this compound, it is in equilibrium with its tautomer, 4-Methyl-1H-imidazol-5-amine. This dynamic equilibrium should be considered during purification and characterization.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Weight 97.12 g/mol Based on the molecular formula C₄H₇N₃.[1]
Appearance Off-white to yellowish solidTypical for many imidazole derivatives.
pKa ~7-8Imidazole has a pKa of ~7. The electron-donating methyl and amino groups are expected to increase the basicity.[2]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.Imidazoles are generally polar and water-soluble.[2]
Hydrogen Bonding Both donor and acceptor capabilitiesThe presence of N-H and amino groups allows for extensive hydrogen bonding.

Understanding Potential Impurities

The choice of purification method is dictated by the impurities present. Common impurities in the synthesis of this compound may include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Isomeric byproducts: Formation of the corresponding 4-methyl-5-amino isomer.

  • Reaction side-products: Compounds formed through competing reaction pathways.

  • Residual solvents: Solvents used in the synthesis and work-up.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the purification strategy.

Purification Methodologies

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for removing small amounts of impurities. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at an elevated temperature. Based on the polar nature of the target molecule, suitable solvent systems include:

    • Water

    • Ethanol/water mixture

    • Isopropanol

    • Acetonitrile

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G

Sources

Application Note: Comprehensive Characterization of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Need for Rigorous Characterization

5-Methyl-1H-imidazol-4-amine is a heterocyclic amine containing the imidazole scaffold, a privileged structure in medicinal chemistry due to its presence in vital biological molecules like the amino acid histidine.[1][2] The precise structural elucidation and purity assessment of such compounds are non-negotiable prerequisites in drug discovery and development. An impurity or a misidentified isomer could lead to altered biological activity, increased toxicity, or failure of a drug candidate.

This guide provides a multi-technique approach to the comprehensive characterization of this compound. It is designed for researchers and scientists, offering not just protocols, but the underlying scientific rationale for each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and other spectroscopic methods, one can achieve an unambiguous confirmation of the molecule's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide direct evidence of the molecular skeleton, confirming the presence and connectivity of each atom.

Causality and Experimental Choices
  • ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons), which is essential for confirming the substitution pattern on the imidazole ring.

  • ¹³C NMR provides the number of unique carbon atoms and their chemical environment (e.g., aromatic vs. aliphatic), confirming the carbon backbone of the molecule.

  • Solvent Selection: Deuterated solvents like DMSO-d₆ or CDCl₃ are used. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for its effect on exchangeable protons (NH and NH₂), which may appear as broader signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum (e.g., on a 400 MHz instrument). Key parameters include a sufficient number of scans for a good signal-to-noise ratio.[3]

    • Acquire a ¹³C NMR spectrum (e.g., at 100 MHz). This typically requires a longer acquisition time than ¹H NMR.[3]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Insert into Spectrometer transfer->instrument setup 5. Tune & Shim instrument->setup acquire_h1 6. Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum acquire_h1->acquire_c13 process 8. Fourier Transform & Phasing acquire_c13->process calibrate 9. Calibrate Spectrum process->calibrate interpret 10. Integrate & Assign Peaks calibrate->interpret

Caption: Workflow for NMR spectroscopic analysis.

Expected Data & Interpretation

The structure of this compound suggests specific NMR signals. While exact shifts can vary with solvent and concentration, typical values can be predicted based on related structures.[4][5][6]

Data Type Expected Chemical Shift (ppm) Assignment & Rationale
¹H NMR ~7.0-7.5C2-H (singlet): The single proton on the imidazole ring, deshielded by the two nitrogen atoms.
~4.5-5.5-NH₂ (broad singlet, 2H): Amine protons. Signal can be broad and its position is solvent-dependent.
~2.1-2.3-CH₃ (singlet, 3H): Methyl group protons attached to the imidazole ring.
~11.0-12.0N1-H (broad singlet, 1H): Imidazole NH proton. Often broad and may exchange with D₂O.
¹³C NMR ~145-155C4-NH₂: Carbon bearing the amine group.
~130-140C2: Carbon between the two nitrogen atoms.
~115-125C5-CH₃: Carbon bearing the methyl group.
~10-15-CH₃: Methyl carbon.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering a high degree of confidence in the molecular formula.

Causality and Experimental Choices
  • Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3]

  • Analysis: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which helps distinguish between isobaric compounds.[7]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI-MS instrument, often coupled with a liquid chromatography system (LC-MS).

  • Infusion: The sample can be directly infused into the mass spectrometer or injected via an LC system.

  • Ionization: Set the ESI source to positive ion mode to detect the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation prep_sol 1. Prepare Dilute Solution (~0.1 mg/mL) inject 2. Infuse or Inject Sample prep_sol->inject ionize 3. ESI Positive Ion Mode inject->ionize acquire 4. Acquire Mass Spectrum ionize->acquire find_ion 5. Identify Molecular Ion Peak acquire->find_ion confirm_formula 6. Confirm Formula with HRMS find_ion->confirm_formula

Caption: Workflow for Mass Spectrometric analysis.

Expected Data & Interpretation
Parameter Expected Value Interpretation
Molecular Formula C₄H₇N₃
Exact Mass 97.063997The theoretical exact mass of the neutral molecule.
[M+H]⁺ Ion (HRMS) 98.0718The expected m/z value for the protonated molecule in high-resolution ESI-MS. Confirmation of this value validates the elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. By separating the target compound from any impurities or by-products, it provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Causality and Experimental Choices
  • Mode: Reversed-phase (RP-HPLC) is the most common and effective mode for polar to moderately non-polar compounds. A C18 stationary phase is a robust starting point.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The addition of an acid (e.g., phosphoric acid for UV detection or formic acid for MS compatibility) helps to protonate the amine, leading to sharper peaks and better chromatography.[8][9]

  • Detection: UV detection is straightforward as the imidazole ring is a chromophore. A suitable wavelength (e.g., 220-260 nm) should be selected for maximum absorbance.[10][11]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar).[3]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid. A typical starting point could be 10% Acetonitrile, holding for 2 minutes, then ramping to 90% Acetonitrile over 15 minutes.[12][13]

    • Flow Rate: 1.0 mL/min.[10][13]

    • Detection: UV at 230 nm.

    • Injection Volume: 10-20 µL.[10]

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Setup cluster_acq Analysis cluster_proc Data Interpretation prep_sample 1. Prepare Sample Solution equilibrate 3. Equilibrate Column prep_sample->equilibrate prep_mobile 2. Prepare Mobile Phase prep_mobile->equilibrate inject 4. Inject Sample equilibrate->inject run 5. Run Gradient/Isocratic Method inject->run detect 6. UV Detection run->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate % Purity integrate->calculate

Sources

How to handle and store 5-Methyl-1H-imidazol-4-amine safely

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Handling and Storage of 5-Methyl-1H-imidazol-4-amine

Abstract

Section 1: Compound Identification and Hazard Analysis

This compound is a substituted imidazole, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard analysis must be extrapolated from closely related molecules. This approach assumes that the toxicological and reactivity profiles will be similar, and dictates that the most protective precautions from the available data should be adopted.

The primary analogs used for this assessment are 5-Aminoimidazole-4-carboxamide (AICA), which shares the core 4-amino-imidazole structure, and other substituted amino-imidazoles, which provide insight into the potential corrosivity of this chemical class. The parent imidazole compound provides baseline data on the hazards of the core ring system.[2]

Physicochemical Properties

The following table summarizes known and extrapolated properties. Researchers must verify these properties for their specific batch of material.

PropertyValueSource / Rationale
Chemical Formula C₄H₇N₃PubChem (CID 322559, for isomer)[3]
Molecular Weight 97.12 g/mol PubChem (CID 322559, for isomer)[3]
Appearance Likely a solid (e.g., powder, crystalline)Based on analogs like AICA and Imidazole.[4][5]
Melting Point Data not availableSpecific data is unavailable. Imidazole melts at 89-91 °C.[5]
Solubility Likely soluble in waterImidazole is highly soluble in water.[5]
Stability Stable under recommended storage conditions.General chemical stability.
Reactivity Incompatible with strong oxidizing agents, acids.Based on general amine and imidazole reactivity.[2]
GHS Hazard Classification (Extrapolated)

Based on data from structural analogs, this compound should be handled as a substance with the following potential hazards. The GHS pictograms below represent a conservative combination of identified risks.

Hazard ClassGHS CategoryHazard StatementRationale / Source Analog
Acute Toxicity, OralCategory 4H302: Harmful if swallowedImidazole[2], (1-Methyl-1H-imidazol-4-yl)methylamine[6]
Skin Corrosion/IrritationCategory 1B H314: Causes severe skin burns and eye damage Adopted as a conservative precaution. (1-Methyl-1H-imidazol-4-yl)methylamine is Cat 1B.[6] AICA is Cat 2 (Irritant).[4][7]
Serious Eye DamageCategory 1H318: Causes serious eye damageFollows from Skin Corrosion Cat 1B classification.[2][6]
STOT, Single ExposureCategory 3H335: May cause respiratory irritationAICA[4][7]
Reproductive ToxicityCategory 1BH360D: May damage the unborn childImidazole[2]

GHS Pictograms:

Signal Word: DANGER

Section 2: Risk Assessment and Engineering Controls

The primary risks associated with this compound are severe skin/eye damage upon contact, respiratory irritation from dust inhalation, and harm if ingested. The causality for mandating specific engineering controls stems directly from these risks.

Causality of Controls:

  • Chemical Fume Hood: The potential for respiratory irritation (H335) and the unknown inhalation toxicity necessitate that all manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[7] This provides a contained airflow to prevent inhalation of airborne particulates.

  • Emergency Eyewash and Shower: The high risk of severe eye damage (H318) and skin burns (H314) makes immediate access to an emergency eyewash station and safety shower non-negotiable.[6] These must be located within a 10-second travel distance of the handling area.

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked, and access limited to trained personnel. This minimizes the risk of cross-contamination and unintentional exposure.

The logical workflow for handling this compound is designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Confirm Eyewash/Shower Accessibility A->B C Don Required PPE (See Section 3) B->C D Place all necessary equipment in hood (spatula, weigh boat, solvent) C->D Enter designated area E Carefully retrieve compound from desiccator/storage F Dispense solid slowly to minimize dust generation G Prepare solution or perform reaction H Securely cap primary container I Decontaminate work surface and equipment H->I J Segregate waste into designated hazardous waste container I->J K Return primary container to secure storage J->K L Remove PPE and wash hands thoroughly K->L

Caption: High-level workflow for safely handling this compound.

Section 3: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The selection is based on the compound's potential to cause irreversible skin and eye damage.[2][6][7]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldGoggles protect against dust particles. A face shield is required due to the high risk of corrosivity and potential for splashes.[8]
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Check manufacturer's compatibility charts. Always double-glove when handling the pure solid.[8]
Body Protection Flame-resistant lab coat, fully buttonedProtects against incidental contact and small spills.
Respiratory Not required if handled exclusively in a fume hoodIf a fume hood is not available (not recommended), a NIOSH-approved respirator with P100 (particulate) cartridges is required.

Section 4: Detailed Handling Protocol

This protocol is for weighing and preparing a stock solution of this compound.

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure the work area inside the hood is clean and uncluttered.

    • Place absorbent, disposable bench paper on the work surface.

    • Don all required PPE as specified in Section 3.

  • Weighing the Compound:

    • Retrieve the chemical container from its designated storage location.

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed vial, handle the solid inside the hood, seal the vial, and then weigh it outside the hood.

    • Open the container slowly inside the hood.

    • Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat or the tared vial. Causality: This step is the most critical for dust generation; slow, deliberate movements are essential to prevent the fine powder from becoming airborne.[9]

    • Securely close the primary chemical container.

  • Preparing the Solution:

    • Place a stir bar in an appropriate flask.

    • Add the weighed solid to the flask.

    • Using a funnel, slowly add the desired solvent to the flask.

    • Cap the flask and place it on a stir plate within the hood until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat, bench paper, and any contaminated items (e.g., disposable pipette tips) into a designated solid hazardous waste container located inside the hood.[10]

    • Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the solid waste container.

    • Wipe down the work surface.

    • Return the primary container to its storage location.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[7]

Section 5: Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety. The primary concerns are preventing accidental contact and avoiding incompatible materials.

G Start Receiving Compound CheckContainer Is container tightly sealed? Start->CheckContainer CheckLocation Is storage location secure and ventilated? CheckContainer->CheckLocation Yes Reject Reject shipment or reseal container immediately CheckContainer->Reject No CheckIncompatibles Are incompatible materials (acids, oxidizers) stored separately? CheckLocation->CheckIncompatibles Yes Relocate Relocate to a suitable storage cabinet CheckLocation->Relocate No Store Store in a cool, dry, dark, ventilated area CheckIncompatibles->Store Yes Segregate Segregate incompatible materials CheckIncompatibles->Segregate No

Caption: Decision workflow for the safe storage of this compound.

Storage Conditions:

  • Container: Keep in a tightly sealed, airtight container to prevent absorption of moisture and CO₂.[7][10]

  • Location: Store in a cool, dry, and well-ventilated area. A designated cabinet for corrosive and toxic solids is recommended.[10] Store locked up.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency SituationProtocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.2. Use the emergency safety shower for large area contact.3. Seek immediate medical attention.[6]
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7]2. Remove contact lenses if present and easy to do.[7]3. Seek immediate medical attention.[6]
Inhalation 1. Move the affected person to fresh air immediately.[4]2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.3. Seek immediate medical attention.[4]
Ingestion 1. Do NOT induce vomiting.[6]2. Rinse mouth with water.[2]3. Seek immediate medical attention.[6]
Small Spill (Solid) 1. Evacuate the immediate area.2. Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[9]3. Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[9][10]4. Decontaminate the area with a suitable cleaning solution.
Fire 1. Use dry chemical powder, alcohol-resistant foam, or carbon dioxide extinguishers.[9]2. Do not use a direct water jet, as it may scatter the material.3. Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]4. Hazardous combustion products include toxic nitrogen oxides (NOx).

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containerization: Collect all contaminated solids (gloves, weigh boats, bench paper) and solutions in separate, clearly labeled, and sealed hazardous waste containers.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through a licensed environmental disposal company. Do not pour any solutions down the drain.[10] Follow all local, state, and federal regulations for chemical waste disposal.

Section 8: References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 322559, 5-methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Metascientific. (n.d.). Safety Data Sheet: 4-Aminoimidazole-5-carboxamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Aminoimidazole-5-carboxamide hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Imidazoles database. Retrieved from [Link]

  • da Silva, F. C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds integral to numerous biological processes and form the core of many pharmaceuticals.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][3][4] 5-Methyl-1H-imidazol-4-amine, as a member of this family, is a promising candidate for in vivo investigation to explore its therapeutic potential. Its structural similarity to biologically active molecules like histamine suggests potential interactions with various physiological pathways.[5]

These protocols provide a framework for evaluating the efficacy, pharmacokinetics, and preliminary safety profile of this compound in preclinical animal models. The causality behind experimental choices is explained to provide a robust, self-validating system for investigation.

Part 1: In Vivo Efficacy Studies

Given the broad antimicrobial activity reported for imidazole derivatives, a murine model of systemic infection is a logical starting point to assess the potential efficacy of this compound.[4][6][7]

Protocol for Evaluating In Vivo Antimicrobial Activity

This protocol describes a murine model of systemic infection to assess the antimicrobial efficacy of this compound.

G cluster_0 Pre-Experiment cluster_1 Experiment Day 0 cluster_2 Monitoring & Endpoints Acclimatization Animal Acclimatization (7 days) Grouping Randomize into Groups (n=8-10/group) Acclimatization->Grouping Infection Induce Systemic Infection (e.g., S. aureus, i.p.) Treatment_1 Administer this compound or Vehicle Control (Time 0) Infection->Treatment_1 Monitoring Monitor Survival & Clinical Signs (daily for 7-14 days) Treatment_1->Monitoring Bacterial_Load Determine Bacterial Load (Spleen/Liver at 24-48h post-infection) Treatment_1->Bacterial_Load Data_Analysis Data Analysis (Survival curves, CFU counts) Monitoring->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Workflow for In Vivo Antimicrobial Efficacy Study.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old, 18-22 g).

  • Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal dose (e.g., 1x10⁷ CFU/mouse) of a bacterial strain like Staphylococcus aureus.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (Low Dose, e.g., 10 mg/kg)

    • This compound (Mid Dose, e.g., 30 mg/kg)

    • This compound (High Dose, e.g., 100 mg/kg)

    • Positive Control (e.g., a clinically relevant antibiotic)

  • Compound Administration: Administer the compound or vehicle via a relevant route (e.g., oral gavage or i.p. injection) at specified time points post-infection (e.g., 1, 12, and 24 hours). The choice of administration route may be guided by preliminary pharmacokinetic data.[8]

  • Monitoring: Record survival and clinical signs (e.g., weight loss, activity level) daily for 7-14 days.

  • Endpoint Analysis (Bacterial Load): In a separate cohort, euthanize animals at a predetermined time (e.g., 24 or 48 hours post-infection). Aseptically harvest organs (e.g., spleen, liver), homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare CFU counts between groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g spleen) ± SEM% Survival (Day 7)
Vehicle Control-7.8 ± 0.30%
This compound106.5 ± 0.420%
This compound305.2 ± 0.3 60%
This compound1004.1 ± 0.2 90%
Positive Control203.5 ± 0.2 100%
p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control

Part 2: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for dose selection and translation to clinical settings.[9]

Protocol for a Single-Dose Pharmacokinetic Study in Rats

G cluster_0 Preparation cluster_1 Dosing & Sampling cluster_2 Analysis Animal_Prep Cannulated Rats (e.g., jugular vein) Dosing_Prep Prepare Dosing Formulations (IV and PO) Dosing Administer Compound (IV or PO) Sampling Collect Blood Samples (pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h) Dosing->Sampling Plasma_Processing Process Blood to Plasma LCMS_Analysis LC-MS/MS Analysis of Compound Concentration Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental) LCMS_Analysis->PK_Modeling

Caption: Workflow for a Single-Dose Pharmacokinetic Study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.

  • Grouping and Dosing:

    • Group 1 (n=3-5): Intravenous (IV) administration (e.g., 2 mg/kg in a suitable vehicle).

    • Group 2 (n=3-5): Oral (PO) administration (e.g., 20 mg/kg in a suitable vehicle).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis software.

Key Pharmacokinetic Parameters to Determine:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100)

A study on a related pyrimidine analog containing a 5-methyl-1H-imidazol-4-yl moiety showed an oral bioavailability of 52% and a plasma half-life of 1.5 hours in rats, providing a benchmark for what might be expected.[8]

Part 3: Preliminary Toxicology Assessment

An acute toxicity study provides initial information on the safety profile of the compound and helps in determining the dose range for subsequent studies.

Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

  • Animal Model: Female rats (8-12 weeks old).

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically selected based on in vitro cytotoxicity data or structure-activity relationships (e.g., 175 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

  • Procedure: Continue this sequential dosing until the criteria for stopping are met (typically after observing a reversal in outcome in a series of animals).

  • Endpoint: The LD₅₀ (median lethal dose) is calculated from the results using specialized software. Clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded.

Conclusion

This guide provides a foundational framework for the in vivo evaluation of this compound. While specific data for this compound is limited, the provided protocols for efficacy, pharmacokinetics, and toxicology are based on established methodologies for similar imidazole-based molecules.[10] These studies are critical for elucidating the therapeutic potential and safety profile of this compound, paving the way for further drug development. Researchers should adapt these protocols based on emerging data and the specific therapeutic context.

References

  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]

  • Waghmare, K., Maind, B. B., Kharate, A. V., Shinde, G. Y., & Shingate, B. B. (2024). Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. International Journal for Multidisciplinary Research, 6(5). [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massri, A. M., & Al-Ghamdi, A. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. [Link]

  • Sharma, A., & Kumar, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 125-135. [Link]

  • Zhang, M., Zhang, Y., & Tang, W. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. [Link]

  • Patel, H., & Sharma, D. (2023). synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. [Link]

  • Kumar, R., & Singh, P. (2018). A review: Imidazole synthesis and its biological activities. Journal of Pharmacognosy and Phytochemistry, 7(4), 185-192. [Link]

  • Banu, S., & Kumar, R. (2021). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Bohrium, 1(1). [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • da Silva, F. S., de Castro, S. S., & da Silva, F. de C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 4 (2024). Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 13(7), 1144-1152. [Link]

  • ResearchGate. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Retrieved from [Link]

  • ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Methyl-1H-imidazol-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

5-Methyl-1H-imidazol-4-amine is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The imidazole core is a privileged structure, appearing in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The presence of a primary amino group and a methyl group on the imidazole ring of this compound offers multiple avenues for synthetic diversification, making it an ideal starting material for the construction of compound libraries for high-throughput screening and the development of novel therapeutic agents.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of purine analogs and other key transformations such as N-acylation and reductive amination. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge to effectively utilize this valuable building block in their synthetic endeavors.

Core Applications and Synthetic Strategies

The strategic positioning of the amino and methyl groups on the imidazole ring dictates the reactivity and synthetic potential of this compound. The primary amino group serves as a key nucleophilic handle for a variety of transformations, while the imidazole ring itself can participate in cyclization reactions to form fused heterocyclic systems.

Synthesis of Purine Analogs: Constructing the Pyrimidine Ring

A cornerstone application of this compound is its use as a precursor for the synthesis of purine analogs. Purines are fundamental components of nucleic acids and play a critical role in numerous biological processes, making their analogs a rich source of potential therapeutic agents. The general strategy involves the construction of the pyrimidine ring onto the imidazole core.

Causality of Experimental Choices: The synthesis of the purine ring from an aminoimidazole precursor typically involves a cyclocondensation reaction with a one-carbon or a three-carbon building block. The choice of the cyclizing agent determines the substitution pattern on the resulting pyrimidine ring. Formic acid derivatives are commonly used to introduce a hydrogen atom at the C6 position of the purine ring, while other reagents can be employed to install different functionalities.

Experimental Workflow: Synthesis of a 6-Unsubstituted Purine Analog

start This compound step1 Reaction with Triethyl Orthoformate start->step1 step2 In situ formation of ethoxymethyleneimino intermediate step1->step2 step3 Cyclization with Ammonia step2->step3 product 6-Unsubstituted 5-Methylpurine Analog step3->product

Caption: Workflow for the synthesis of a 6-unsubstituted purine analog.

Protocol: General Procedure for the Synthesis of a 5-Methylpurine Analog

This protocol is adapted from established methods for the synthesis of purines from aminoimidazole precursors.

  • Step 1: Formation of the Formimidate Intermediate.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an excess of triethyl orthoformate (5-10 eq).

    • Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq), to facilitate the reaction.

    • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step typically takes 2-4 hours.

    • Upon completion, remove the excess triethyl orthoformate and acetic acid under reduced pressure. The resulting residue is the crude ethoxymethyleneimino intermediate and is often used in the next step without further purification.

  • Step 2: Cyclization to the Purine Ring.

    • Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or methanol.

    • Add a source of ammonia, such as a saturated solution of ammonia in ethanol or aqueous ammonium hydroxide (excess).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the formation of the purine product. This can take from a few hours to overnight.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-methylpurine analog.

Data Presentation: Expected Product Characterization

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR signals (indicative)
5-MethylpurineC₆H₆N₄134.14δ ~8.0-9.0 (purine protons), ~2.5 (methyl protons)
N-Acylation: Functionalization of the Amino Group

N-acylation of the primary amino group of this compound is a straightforward and effective method for introducing a wide range of functional groups. This transformation is valuable for structure-activity relationship (SAR) studies, as it allows for the systematic modification of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Causality of Experimental Choices: The choice of acylating agent (e.g., acyl chloride, anhydride) and reaction conditions (e.g., solvent, base) will depend on the reactivity of the specific acylating agent and the desired scale of the reaction. The use of a base is typically required to neutralize the acidic byproduct of the reaction.

Experimental Workflow: N-Acylation of this compound

start This compound step1 Reaction with Acylating Agent (RCOCl or (RCO)₂O) start->step1 product N-(5-methyl-1H-imidazol-4-yl)amide step1->product step2 Base (e.g., Triethylamine, Pyridine) step2->step1

Caption: General workflow for the N-acylation of this compound.

Protocol: Synthesis of N-(5-methyl-1H-imidazol-4-yl)acetamide

This protocol provides a method for the acetylation of this compound.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (or another suitable base like triethylamine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield N-(5-methyl-1H-imidazol-4-yl)acetamide.

Data Presentation: Expected Product Characterization

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR signals (indicative)
N-(5-methyl-1H-imidazol-4-yl)acetamideC₆H₉N₃O139.16δ ~7.5 (imidazole CH), ~2.2 (imidazole CH₃), ~2.1 (acetyl CH₃)
Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of various alkyl or aryl groups onto the amino function of this compound. This reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.

Causality of Experimental Choices: The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and reduction.

Experimental Workflow: Reductive Amination of this compound

start This compound step1 Imine Formation start->step1 aldehyde Aldehyde or Ketone (RCHO or RCOR') aldehyde->step1 step2 Reduction with Reducing Agent (e.g., NaBH(OAc)₃) step1->step2 product N-Alkyl/Aryl-5-methyl-1H-imidazol-4-amine step2->product

Sources

Application Notes and Protocols for 5-Methyl-1H-imidazol-4-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 5-Methyl-1H-imidazol-4-amine as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Imidazole and its derivatives have long been recognized as fundamental building blocks in the construction of coordination compounds, owing to their versatile binding modes and the stability of the resulting complexes.[1][2] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component in a vast number of biologically significant molecules, including the amino acid histidine, and plays a crucial role in the active sites of many metalloenzymes.[3] This inherent biological relevance, coupled with its robust coordination capabilities, makes the imidazole scaffold a privileged structure in the design of new catalysts, functional materials, and therapeutic agents.[4]

This application note focuses on a particularly intriguing, yet underexplored, imidazole derivative: This compound . This molecule presents a unique combination of structural features that make it a highly promising ligand for the synthesis of a diverse array of coordination complexes. The presence of both an amino group and the imidazole ring offers multiple potential coordination sites, allowing for the formation of mono- and polynuclear complexes with varied geometries and electronic properties. The methyl group at the 5-position can also influence the steric and electronic environment of the metal center, providing a means to fine-tune the reactivity and stability of the resulting complexes.

These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to the synthesis, characterization, and potential applications of coordination complexes featuring this compound as a primary ligand. The methodologies described herein are grounded in established principles of coordination chemistry and are designed to be both reliable and reproducible.

Physicochemical Properties and Coordination Behavior

This compound is a solid at room temperature with a molecular weight of 111.14 g/mol . The presence of the amino group and the imidazole moiety imparts a degree of polarity to the molecule, influencing its solubility in various solvents. The coordination of this compound to a metal center can occur through several modes, primarily involving the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring and the lone pair on the exocyclic amino group. This allows the ligand to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a rich variety of coordination architectures.

The coordination of the imidazole nitrogen is a well-established motif in bioinorganic chemistry, mimicking the binding of histidine residues to metal ions in proteins. The additional amino group at the 4-position introduces the potential for chelation, forming a stable five-membered ring with a coordinated metal ion. This chelate effect can significantly enhance the thermodynamic stability of the resulting complexes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(II) Complex with this compound

This protocol details the synthesis of a representative copper(II) coordination complex, bis(this compound)dichlorocopper(II), [Cu(C₄H₇N₃)₂Cl₂]. The procedure is adapted from established methods for the synthesis of copper(II) complexes with related imidazole-based ligands.[5]

Materials:

  • This compound (C₄H₇N₃)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Anhydrous ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Ligand Dissolution: In a 100 mL Schlenk flask, dissolve this compound (222 mg, 2.0 mmol) in 20 mL of anhydrous ethanol with gentle stirring.

  • Metal Salt Dissolution: In a separate beaker, dissolve copper(II) chloride dihydrate (170 mg, 1.0 mmol) in 10 mL of anhydrous ethanol. The solution should turn a characteristic blue-green color.

  • Complexation Reaction: Slowly add the copper(II) chloride solution to the stirring solution of the ligand at room temperature. A color change and the formation of a precipitate are typically observed upon mixing.

  • Reaction Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2 hours with continuous stirring. This ensures the completion of the coordination reaction.

  • Isolation of the Product: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. A crystalline precipitate should form.

  • Washing and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold ethanol (5 mL each) to remove any unreacted starting materials, followed by a wash with diethyl ether (10 mL) to aid in drying.

  • Drying: Dry the resulting solid in a vacuum desiccator or a drying oven at 60 °C for several hours to obtain the final product, [Cu(C₄H₇N₃)₂Cl₂].

Expected Yield: The yield of the reaction is typically in the range of 70-85%.

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves). All manipulations should be performed in a well-ventilated fume hood.

Protocol 2: Characterization of the Coordination Complex

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure. The following techniques are recommended:

A. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal center.

  • Sample Preparation: Prepare a KBr pellet of the dried complex or acquire the spectrum using an ATR-FTIR spectrometer.

  • Expected Spectral Features:

    • A shift in the N-H stretching vibrations of the amino group and the imidazole ring upon coordination.

    • Changes in the vibrational frequencies of the imidazole ring C=N and C=C stretching modes.

    • The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to the Cu-N and Cu-Cl stretching vibrations.

B. Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to determine the coordination geometry around the metal center.

  • Sample Preparation: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol or DMF) to prepare a dilute solution.

  • Expected Spectral Features:

    • A broad d-d transition band in the visible region, characteristic of Cu(II) complexes. The position and intensity of this band can provide insights into the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[5]

C. Elemental Analysis:

Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized complex.

  • Sample Submission: Submit a pure, dry sample of the complex to an analytical laboratory for C, H, and N analysis.

  • Expected Results: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula, [Cu(C₄H₇N₃)₂Cl₂].

D. X-ray Crystallography:

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the coordination complex.

  • Crystal Growth: Suitable single crystals can often be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

  • Data Collection and Structure Refinement: The crystal structure is determined by collecting diffraction data on a single crystal and refining the structural model. This will provide precise information on bond lengths, bond angles, and the overall coordination geometry. Based on related structures, a distorted octahedral or square pyramidal geometry around the copper(II) center is anticipated.[5][6]

Data Presentation and Visualization

Table 1: Key Physicochemical and Spectroscopic Data for [Cu(C₄H₇N₃)₂Cl₂]
PropertyExpected Value
Molecular Formula C₈H₁₄Cl₂CuN₆
Molecular Weight 356.69 g/mol
Appearance Blue-green crystalline solid
Melting Point > 250 °C (decomposes)
IR (KBr, cm⁻¹) Shifts in N-H and imidazole ring vibrations
UV-Vis (λmax, nm) Broad absorption in the visible region
Elemental Analysis (%) C: 26.93, H: 3.96, N: 23.56 (Calculated)
Diagrams

Coordination_Complex M Cu(II) N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond N3 N M->N3 Coordination Bond N4 N M->N4 Coordination Bond Cl1 Cl M->Cl1 Cl2 Cl M->Cl2 Ligand1 5-Me-Im-4-NH2 N1->Ligand1 N2->Ligand1 Ligand2 5-Me-Im-4-NH2 N3->Ligand2 N4->Ligand2

Caption: Coordination of this compound to a Cu(II) center.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Ligand & Metal Salt react Mix and Reflux start->react cool Cool and Precipitate react->cool filtrate Filter and Wash cool->filtrate dry Dry Product filtrate->dry ir IR Spectroscopy dry->ir uv UV-Vis Spectroscopy dry->uv ea Elemental Analysis dry->ea xrd X-ray Crystallography dry->xrd

Caption: Experimental workflow for synthesis and characterization.

Applications and Future Directions

Coordination complexes of this compound hold significant promise in several areas of research and development:

  • Catalysis: The well-defined coordination environment and the potential for redox activity at the metal center make these complexes attractive candidates for catalytic applications. They could be explored as catalysts in a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions.

  • Bioinorganic Chemistry and Drug Development: Given the biological relevance of the imidazole moiety, these complexes could be investigated for their potential as therapeutic agents. For instance, copper and zinc complexes are known to exhibit antimicrobial and anticancer activities.[2][7] The coordination of this compound to these metals could lead to novel compounds with enhanced biological activity and selectivity.

  • Materials Science: As a bifunctional ligand, this compound can act as a building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest for applications in gas storage, separation, and sensing.

Conclusion

This compound is a ligand with significant, yet largely untapped, potential in coordination chemistry. The protocols and information provided in this application note offer a solid foundation for researchers to begin exploring the synthesis, characterization, and application of its coordination complexes. The unique structural and electronic properties of this ligand are expected to lead to the discovery of novel metal complexes with exciting and useful properties, contributing to advancements in catalysis, medicine, and materials science.

References

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3). (2021). [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. Molecules, 29(17), 3897. (2024). [Link]

  • Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 17(10), 12187-12198. (2012). [Link]

  • Crystal structure, solid state and solution characterisation of copper(II) coordination compounds of ethyl 5-methyl-4-imidazolecarboxylate (emizco). Dalton Transactions, (12), 2443-2451. (2005). [Link]

  • Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole and acetate anion. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 441-445. (2022). [Link]

  • Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline and 2-hydroxy-1-naphthaldehyde. Molecules, 28(14), 5529. (2023). [Link]

  • Imidazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. Journal of Inorganic Biochemistry, 141, 143-154. (2014). [Link]

  • Dalton Transactions. (2024). [Link]

  • Crystal structure and infrared spectroscopy of cobalt(II) complex with 4-imidazoleacetate anions and methanol molecules. Journal of Molecular Structure, 744-746, 737-743. (2005). [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(17), 9461. (2022). [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism. Semantic Scholar. (2022). [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22448-22459. (2022). [Link]

  • Cobalt Complexes: Introduction and Spectra Analysis. Orbital: The Electronic Journal of Chemistry, 11(6), 348-354. (2019). [Link]

  • Finding References. Structural characterization of a new cobalt(II) complex of 1-benzyl-5-methyl-1H-imidazole. (n.d.). [Link]

  • Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine. Molecules, 26(12), 3591. (2021). [Link]

  • Magnesium and zinc complexes bearing NNO-tridentate ketiminate ligands: synthesis, structures and catalysis in the ring-opening polymerization of lactides. Dalton Transactions, 44(3), 1176-1186. (2015). [Link]

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. Molecules, 29(12), 2825. (2024). [Link]

  • Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 26(16), 4993. (2021). [Link]

  • 5-Aminoimidazole-4-carboxamide. PubChem. (n.d.). [Link]

  • 5-amino-2-methyl-1H-imidazole-4-carboxamide. PubChem. (n.d.). [Link]

  • Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Molecules, 27(19), 6296. (2022). [Link]

  • Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. Pharmaceutics, 16(4), 512. (2024). [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for 5-Methyl-1H-imidazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[1][3] Notably, imidazole-containing compounds have emerged as a particularly rich source of protein kinase inhibitors, targeting the ATP-binding site and other allosteric sites to modulate cellular signaling pathways.[4][5] The success of drugs like Nilotinib highlights the therapeutic potential of this compound class in oncology and other diseases driven by aberrant kinase activity.[1]

The discovery of novel, potent, and selective kinase inhibitors from a library of analogs, such as those derived from 5-Methyl-1H-imidazol-4-amine, necessitates a robust high-throughput screening (HTS) strategy.[4][6] HTS enables the rapid evaluation of tens of thousands of compounds, allowing for the identification of initial "hits" that can be advanced into lead optimization.[6][7] The quality and reliability of an HTS campaign are entirely dependent on the design and validation of the underlying assay.[8]

This guide provides detailed protocols and best practices for three industry-standard homogeneous HTS assay formats suitable for screening this compound analogs against protein kinase targets:

  • Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., HTRF®)

  • Fluorescence Polarization (FP) Kinase Assay

We will delve into the core principles of each technology, provide step-by-step protocols for assay development and execution, and discuss the critical importance of assay validation using statistical metrics like the Z'-factor.

Part 1: Foundational Principles of HTS Assay Development and Validation

A successful HTS campaign is built upon a rigorously developed and validated assay. The goal is to create a sensitive, reproducible, and robust system that can reliably distinguish true inhibitors from inactive compounds and experimental artifacts.[7]

The Imperative of Assay Validation

Before screening a large library, the assay must be optimized and validated to ensure its performance is suitable for HTS.[9] This involves several key steps:

  • Reagent Stability: Confirm that all reagents, including the kinase, substrate, and detection components, are stable under storage and the final assay conditions.[9]

  • Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate to produce a robust signal within a linear range, typically aiming for 10-30% substrate conversion during the reaction phase. This ensures the assay is sensitive to inhibition.

  • ATP Concentration: For kinase assays, the concentration of ATP is a critical parameter. Using an ATP concentration close to the Michaelis constant (Km) for the specific kinase allows for the sensitive detection of ATP-competitive inhibitors.

  • DMSO Tolerance: Compound libraries are universally stored in dimethyl sulfoxide (DMSO). It is essential to determine the highest concentration of DMSO the assay can tolerate without significant loss of performance, as this will dictate the final concentration of library compounds in the screen.[9]

The Z'-Factor: A Measure of Assay Quality

The Z'-factor is the industry-standard statistical parameter used to quantify the quality of an HTS assay.[10][11] It provides a dimensionless value that reflects both the dynamic range of the assay (the difference between positive and negative controls) and the data variation associated with those measurements.[10] The formula is as follows:

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp = mean of the positive control (e.g., uninhibited reaction)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., fully inhibited reaction or no enzyme)

  • σn = standard deviation of the negative control

Interpreting the Z'-Factor: [11][12]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: The assay is not suitable for screening.

An assay with a Z'-factor consistently above 0.5 is considered a self-validating system, providing high confidence in the identification of hits.[13]

Part 2: Homogeneous Luminescent Kinase Assay Protocol (ADP-Glo™ Model)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction. The assay is performed in two steps: first, the kinase reaction proceeds, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[14][15]

Principle of the ADP-Glo™ Assay

The ADP-Glo™ system uses two coupled enzymatic reactions to measure ADP. After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Then, a detection reagent is added that contains an enzyme to convert the ADP generated by the kinase into ATP, and a thermostable luciferase that uses this newly synthesized ATP to produce a stable, "glow-type" luminescent signal.[14][16] This approach is highly sensitive and less prone to interference from library compounds that might inhibit luciferase directly.[16]

Experimental Workflow

G cluster_0 ADP-Glo™ Workflow A 1. Dispense Kinase, Substrate, and Buffer to Plate B 2. Add Test Compound (e.g., Imidazole Analog) or DMSO Control A->B C 3. Add ATP to Initiate Kinase Reaction B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Incubate at RT (e.g., 40 min) E->F G 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H 8. Incubate at RT (e.g., 30-60 min) G->H I 9. Read Luminescence H->I G cluster_0 HTRF® Kinase Assay Workflow A 1. Dispense Kinase and Buffer to Plate B 2. Add Test Compound (e.g., Imidazole Analog) or DMSO Control A->B C 3. Add Biotinylated Substrate and ATP Mixture B->C D 4. Incubate at RT (e.g., 30 min) C->D E 5. Add Detection Reagents (Eu-Ab and SA-XL665) in EDTA-containing buffer D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Read TR-FRET Signal (665 nm and 620 nm) F->G

Caption: Workflow for a TR-FRET based kinase assay.

Detailed Protocol (384-well format)
  • Reagent Preparation : Prepare reagents in the recommended enzymatic buffer.

  • Assay Plate Preparation :

    • To each well of a 384-well low-volume black plate, add 2 µL of the test compound or DMSO controls.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature. [17]3. Kinase Reaction :

    • Initiate the reaction by adding 4 µL of a combined ATP and biotinylated substrate solution.

    • Incubate for 30-60 minutes at room temperature. Cover the plate to prevent evaporation. [17]4. Detection :

    • Stop the reaction by adding 10 µL of the HTRF detection reagents (Eu³⁺-antibody and SA-XL665) diluted in HTRF detection buffer containing EDTA.

    • Incubate for 60 minutes at room temperature, protected from light. [17]5. Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). [17]The ratiometric signal (665nm/620nm * 10,000) corrects for well-to-well variations and compound interference. [17]

Data Summary Table
ParameterVolume/ConcentrationIncubation Time/Temp
Compound/DMSO 2 µLN/A
Kinase Solution 4 µL15 min @ RT
ATP/Substrate Mix 4 µL30-60 min @ RT
Detection Reagents 10 µL60 min @ RT
Final Assay Volume 20 µLN/A

Part 4: Fluorescence Polarization (FP) Kinase Assay Protocol

FP is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule in solution. [18][19]In the context of a kinase assay, it is often used in a competitive immunoassay format to detect the formation of a phosphorylated product. [18]

Principle of the FP Assay

The assay measures the phosphorylation of a peptide substrate. A small, fluorescently labeled phosphopeptide (the "tracer") is pre-bound to a large anti-phosphopeptide antibody. This complex tumbles slowly in solution, resulting in a high FP value. The kinase reaction is run with an unlabeled version of the same peptide substrate. The phosphorylated product from the kinase reaction competes with the fluorescent tracer for binding to the antibody. As the tracer is displaced, it tumbles more rapidly, leading to a decrease in the FP signal. [18]The degree of signal decrease is proportional to the kinase activity.

Experimental Workflow

G cluster_0 FP Kinase Assay Workflow A 1. Dispense Kinase, Substrate, and Buffer to Plate B 2. Add Test Compound (e.g., Imidazole Analog) or DMSO Control A->B C 3. Add ATP to Initiate Kinase Reaction B->C D 4. Incubate at RT (e.g., 60-90 min) C->D E 5. Add Detection Mix (Anti-phospho-Ab and Fluorescent Tracer) D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Read Fluorescence Polarization F->G

Caption: Workflow for a competitive FP-based kinase assay.

Detailed Protocol (384-well format)
  • Reagent Preparation : Prepare all reagents in a suitable kinase reaction buffer.

  • Assay Plate Preparation :

    • To each well of a 384-well black plate (e.g., Corning 3573), add 5 µL of a solution containing the kinase and its unlabeled peptide substrate.

    • Add 50 nL of test compound (in 100% DMSO) or DMSO controls.

  • Kinase Reaction :

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection :

    • Stop the reaction by adding 10 µL of a "Detection Mix" containing the anti-phosphopeptide antibody and the fluorescent phosphopeptide tracer in FP buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase).

    • Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition : Read the plate on a fluorescence polarization-capable reader (e.g., BMG PHERAstar® or Tecan Safire²™), measuring parallel and perpendicular fluorescence intensity to calculate polarization in millipolarization (mP) units.

Data Summary Table
ParameterVolume/ConcentrationIncubation Time/Temp
Kinase/Substrate Mix 5 µLN/A
Compound/DMSO 50 nLN/A
ATP Solution 5 µL60-90 min @ RT
Detection Mix 10 µL60 min @ RT
Final Assay Volume 20.05 µLN/A

Part 5: Hit Identification and Confirmation

After the primary HTS is complete, a series of steps are required to validate the initial findings.

  • Hit Identification : Primary "hits" are typically identified based on a statistical cutoff, such as compounds that produce a signal greater than three standard deviations from the mean of the neutral (DMSO) controls.

  • Hit Confirmation : All initial hits must be re-tested under the same assay conditions to confirm their activity and eliminate random errors.

  • Orthogonal Assays : Confirmed hits should be tested in an orthogonal assay that uses a different detection technology. [20]For example, if the primary screen used the ADP-Glo™ (luminescence) assay, hits could be confirmed using an HTRF® (TR-FRET) assay. This critical step helps to eliminate false positives that are artifacts of the primary assay technology (e.g., compounds that inhibit luciferase).

  • IC₅₀ Determination : Confirmed, active compounds are then tested across a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is essential for establishing structure-activity relationships (SAR) and prioritizing compounds for further development.

Conclusion

The screening of this compound analogs for kinase inhibitory activity can be effectively accomplished using a variety of robust HTS technologies. Luminescence, TR-FRET, and FP assays all provide scalable, homogeneous formats suitable for automated screening. The key to a successful campaign lies not in the specific technology chosen, but in the rigorous optimization and validation of the assay prior to screening. By establishing a stable assay with a Z'-factor greater than 0.5 and employing a systematic approach to hit confirmation, including orthogonal testing, researchers can confidently identify genuine inhibitors from large compound libraries, paving the way for the development of the next generation of targeted therapeutics.

References

  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of biomolecular screening, 5(2), 77–88. [Link]

  • Zaman, G. J., de Boer, A. G., Canne-Bannen, M., van den Heuvel, M., van der Valk, A., & van der Velden, H. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Protein and peptide letters, 14(7), 651–656. [Link]

  • Kariv, I., Rourick, R. A., & Krupinski, J. (2002). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of biomolecular screening, 7(3), 225–236. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Agilent. (n.d.). Automation of HTRF eIF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. [Link]

  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In NIH Probe Development Center Assay Protocol. National Center for Biotechnology Information (US). [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Abassi, Y. A., Xi, B., Zhang, W., Ye, P., Kirstein, S. L., & Xu, X. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of biomolecular screening, 11(6), 634–643. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. [Link]

  • Auld, D. S., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format... ResearchGate. [Link]

  • Wilson, B. A., & D'Amour, K. A. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 14(8), 763–776. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Kawai, T., Masuda, K., Takaoka, Y., & Ogo, T. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 23(8), 813–822. [Link]

  • Degterev, A., Maki, J. L., & Yuan, J. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 427(2), 155–164. [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. [Link]

  • Wesche, H., Xiao, S. H., & Young, S. W. (2005). High throughput screening for protein kinase inhibitors. Combinatorial chemistry & high throughput screening, 8(2), 181–195. [Link]

  • Sportsman, J. R., Gaudet, E. A., & Bair, K. W. (2003). A Homogeneous Fluorescence Polarization Assay Adaptable for a Range of Protein Serine/Threonine and Tyrosine Kinases. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Shaer, S. S., & Al-Agamy, M. H. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(11), 3123. [Link]

  • Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of medicinal chemistry, 64(15), 10765–10796. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]

  • Sun, C., et al. (n.d.). High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase. Amanote Research. [Link]

  • Rahman, M. A., & Haque, M. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 15(12), e50882. [Link]

  • Wujec, M., Urych, A., & Rajtar, B. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules (Basel, Switzerland), 29(13), 3023. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. [Link]

  • ResearchGate. (n.d.). Biological profile of imidazole-based compounds as anticancer agents. [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98. [Link]

  • An, W. F., & Tolliday, N. (2010). Design and Implementation of High-Throughput Screening Assays. ResearchGate. [Link]

  • Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Rauh, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pfizer. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Wang, L., et al. (2020). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European journal of medicinal chemistry, 187, 111956. [Link]

  • Baladhandayutham, B., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of biomolecular structure & dynamics, 41(16), 8031–8044. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5-Methyl-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Synthetic Overview & Key Challenges

The most common and practical synthetic route to this compound involves a two-step process:

  • Nitration: The nitration of a suitable 4-methylimidazole precursor to yield 4-methyl-5-nitro-1H-imidazole.

  • Reduction: The subsequent reduction of the nitro group to the desired amine.

Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will focus primarily on troubleshooting the critical reduction step, as it is often the source of experimental difficulties.

II. Troubleshooting Guide: The Reduction of 4-Methyl-5-nitro-1H-imidazole

This section addresses specific issues you may encounter during the catalytic hydrogenation of 4-methyl-5-nitro-1H-imidazole.

Q1: My reduction reaction is stalled or incomplete. What are the likely causes and how can I resolve this?

An incomplete or stalled reaction is a frequent issue in catalytic hydrogenation. Several factors can contribute to this problem.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or improperly handled. Catalysts like Pd/C are pyrophoric and must be handled with care under an inert atmosphere.[1][2][3]
Solutions:
- Use fresh, high-quality catalyst.
- Ensure the catalyst is not exposed to air, especially when dry.[2][3]
- Consider potential catalyst poisons in your starting material or solvent (e.g., sulfur compounds).
Insufficient Hydrogen Pressure For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.
Solutions:
- If using a balloon, ensure it is well-sealed and consider using a double-layered balloon for better pressure maintenance.[1]
- If available, use a Parr shaker or a similar apparatus that allows for higher hydrogen pressures.
Poor Stirring Inefficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow or incomplete reaction.
Solution:
- Use a stir bar that is appropriately sized for your reaction flask and stir at a vigorous rate to ensure the catalyst is well-suspended.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Protic solvents often accelerate the rate of hydrogenation.[4]
Solutions:
- Methanol and ethanol are commonly used and effective solvents for the reduction of nitro groups.
- If solubility is an issue, consider a co-solvent system, such as THF/ethanol.

Troubleshooting Workflow for Incomplete Reduction:

start Incomplete Reduction Observed check_catalyst Check Catalyst Activity - Use fresh catalyst - Handle under inert atmosphere start->check_catalyst check_h2 Verify Hydrogen Source - Check for leaks - Increase pressure if possible check_catalyst->check_h2 check_stirring Optimize Stirring - Ensure vigorous mixing check_h2->check_stirring check_solvent Evaluate Solvent - Switch to a protic solvent (e.g., MeOH, EtOH) check_stirring->check_solvent monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_solvent->monitor_reaction complete Reaction Complete monitor_reaction->complete Successful incomplete Reaction Still Incomplete monitor_reaction->incomplete Unsuccessful

Caption: Troubleshooting workflow for an incomplete reduction reaction.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of side products is a common challenge, leading to purification difficulties and reduced yields.

Potential Side Products & Prevention:

Side Product Formation Mechanism & Prevention
Hydroxylamine Intermediate The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5][6][7] Incomplete reduction can lead to the accumulation of the hydroxylaminoimidazole, which can be unstable.[5]
Prevention:
- Ensure sufficient reaction time and catalyst loading to drive the reaction to completion.
- Monitor the reaction closely by TLC or LC-MS.
Dehalogenation (if applicable) If your starting material contains halogen substituents, these can be removed by hydrogenolysis, especially when using Pd/C.[8]
Prevention:
- If dehalogenation is a problem, consider using a different catalyst, such as Raney Nickel, which is less prone to causing this side reaction.[8]
Over-reduction of the Imidazole Ring Under harsh conditions (high pressure, high temperature, highly active catalyst), the imidazole ring itself can be reduced.
Prevention:
- Use milder reaction conditions (e.g., atmospheric pressure, room temperature).
- Carefully choose your catalyst and catalyst loading.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the reduction of 4-methyl-5-nitro-1H-imidazole?

Both Palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for the reduction of nitro groups.[8]

  • Pd/C is often the first choice due to its high activity and ease of handling (as a slurry). However, it can be sensitive to catalyst poisons and may cause dehalogenation if other halogens are present in the molecule.[8]

  • Raney Nickel is a good alternative, especially when dehalogenation is a concern.[8] It is also a very active catalyst.

The optimal choice will depend on the specific substrate and the presence of other functional groups.

Q2: How can I purify the final product, this compound?

Purification is critical to obtaining a high-quality final product.

  • Filtration: After the reaction, the catalyst must be carefully removed by filtration. A common method is to filter the reaction mixture through a pad of Celite. Caution: The catalyst on the filter paper can be pyrophoric, especially when dry. It should be kept wet with solvent during and after filtration and disposed of properly.[1][2][3]

  • Crystallization: The crude product obtained after solvent evaporation can often be purified by crystallization. The choice of solvent will depend on the solubility of the product and impurities.

Q3: How can I confirm the identity and purity of my this compound?

A combination of spectroscopic techniques should be used for characterization.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see signals for the methyl group, the imidazole ring proton, and the amine protons. The chemical shifts will be influenced by the solvent. In DMSO-d₆, the amine protons may appear as a broad singlet.

    • ¹³C NMR: Expect to see signals for the methyl carbon and the three imidazole ring carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching frequencies for the amine and the imidazole ring.

Expected Spectroscopic Data (based on similar compounds):

Technique Expected Observations
¹H NMR Signals for CH₃, imidazole C-H, and NH₂ protons.
¹³C NMR Signals for CH₃ and three distinct imidazole carbons.
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
IR (KBr) N-H stretching bands (amine and imidazole), C-H stretching, and C=N stretching.

IV. Experimental Protocols

The following are generalized protocols based on standard procedures for the reduction of nitroaromatic compounds. Note: These protocols should be optimized for your specific setup and scale.

Protocol 1: Reduction of 4-Methyl-5-nitro-1H-imidazole using Pd/C

start Start step1 Dissolve 4-methyl-5-nitro-1H-imidazole in methanol. start->step1 step2 Add 10% Pd/C catalyst under an inert atmosphere. step1->step2 step3 Purge the flask with hydrogen gas (balloon or Parr apparatus). step2->step3 step4 Stir vigorously at room temperature. step3->step4 step5 Monitor the reaction by TLC or LC-MS. step4->step5 step6 Filter through Celite to remove the catalyst. step5->step6 step7 Concentrate the filtrate under reduced pressure. step6->step7 step8 Purify the crude product by crystallization. step7->step8 end End step8->end

Caption: Workflow for the reduction of 4-methyl-5-nitro-1H-imidazole using Pd/C.

Detailed Steps:

  • In a round-bottom flask, dissolve 4-methyl-5-nitro-1H-imidazole (1 equivalent) in methanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. If using a balloon, repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Keep the Celite pad wet with methanol during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Reduction of 4-Methyl-5-nitro-1H-imidazole using Raney Nickel

Detailed Steps:

  • In a round-bottom flask, dissolve 4-methyl-5-nitro-1H-imidazole (1 equivalent) in methanol or ethanol.

  • Carefully add a slurry of Raney Nickel (typically a small scoop) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Add hydrazine hydrate (2-5 equivalents) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • After the addition is complete, continue to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the Raney Nickel.

  • Concentrate the filtrate and purify the crude product as described in Protocol 1.[9]

V. References

  • McClelland, R. A., Fuller, J. R., Seaman, N. E., Rauth, A. M., & Battistella, R. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical pharmacology, 33(2), 303–309.

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from a general organic chemistry resource.

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from a scientific journal's supporting information.

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

  • my nitro refuses to be reduced : r/Chempros. (2023, January 1). Reddit.

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025, August 28). PubMed Central.

  • Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry Reagents.

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). The Hive Methods Discourse.

  • Raney nickel reductions. (n.d.). Retrieved from a scientific journal.

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ResearchGate.

  • ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. (n.d.). ChemicalBook.

  • how to avoid common pitfalls in nitroimidazole chemistry. (n.d.). Benchchem.

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. (2025, December 12). ACS Publications.

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry.

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (n.d.). Retrieved from a scientific journal.

  • raney nickel reductions-part i. (n.d.). Retrieved from a scientific journal.

  • Raney nickel. (n.d.). In Wikipedia.

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). Request PDF.

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI.

  • 5-methyl-1H-imidazol-2-amine. (n.d.). PubChem.

  • 928113-28-4|5-Methyl-1H-imidazole|BLD Pharm. (n.d.). BLD Pharm.

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). PubMed Central.

  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.

  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.). Retrieved from a scientific journal.

  • Hydrogenation reaction tips and tricks : r/Chempros. (2022, January 21). Reddit.

  • Studies on the Action of Nitroimidazole Drugs. The Products of Nitroimidazole Reduction. (n.d.). PubMed.

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

  • Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.). Retrieved from a scientific journal's supporting information.

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.

  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. (n.d.). MDPI.

  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. (n.d.). Chemical Communications (RSC Publishing).

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. (n.d.). UTUPub.

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. (n.d.). PubMed.

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (n.d.). PubMed.

  • Partitioning of acidic, basic and neutral amino acids into imidazolium-based ionic liquids. (n.d.). PubMed.

  • On the relationships between basicity and acidity in azoles. (n.d.). ResearchGate.

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica.

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries.

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024, July 11). ACS Publications.

  • 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. (n.d.). PubChem.

  • 1-Methyl-1H-imidazol-4-amine hydrochloride. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-1H-imidazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important imidazole derivative. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to effectively troubleshoot and optimize the reaction conditions for improved yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, often serving as a precursor for the synthesis of purine analogs and other biologically active molecules. The successful synthesis of this compound is crucial for the advancement of many research projects. This guide will focus on two primary synthetic routes and provide detailed protocols and troubleshooting advice for each.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.

Route 1: Nitration of 4-Methylimidazole followed by Reduction

Q1: My nitration of 4-methylimidazole is resulting in a low yield of 4-methyl-5-nitroimidazole. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of 4-methylimidazole are a common issue and can often be attributed to several factors:

  • Inadequate Temperature Control: The nitration of imidazoles is a highly exothermic reaction. If the temperature is not carefully controlled, side reactions, including the formation of dinitro- and other over-nitrated products, can occur, leading to a lower yield of the desired mononitro product. It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent.

  • Incorrect Stoichiometry of Nitrating Agents: The ratio of nitric acid to sulfuric acid, and the overall amount of the nitrating mixture, is critical. An excess of nitric acid can lead to over-nitration, while an insufficient amount will result in incomplete reaction.

  • Decomposition of Nitric Acid: Fuming nitric acid can decompose, especially at elevated temperatures, leading to a lower effective concentration of the nitrating species (NO₂⁺). Using fresh, high-quality fuming nitric acid is recommended.

Troubleshooting Steps:

  • Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Start with the lower end of the recommended temperature range and gradually increase it while monitoring the reaction progress by TLC.

  • Adjust Reagent Stoichiometry: Experiment with slight variations in the molar ratio of nitric acid to 4-methylimidazole. A modest excess of the nitrating agent is often beneficial, but a large excess should be avoided.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the cooled solution of 4-methylimidazole in sulfuric acid. This allows for better heat dissipation and helps to prevent localized overheating.

Q2: The reduction of 4-methyl-5-nitroimidazole to this compound is incomplete or shows the formation of multiple byproducts. What could be the problem?

A2: Incomplete reduction or the formation of byproducts during the catalytic hydrogenation of 4-methyl-5-nitroimidazole can be due to several reasons:

  • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities in the starting material or solvents. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts. The catalyst may also lose activity over time or with repeated use.

  • Insufficient Hydrogen Pressure: For the reduction to go to completion, adequate hydrogen pressure is necessary. The pressure should be maintained at the recommended level throughout the reaction.

  • Poor Solubility of the Starting Material: If the nitroimidazole is not fully dissolved in the solvent, the reaction will be slow and may not go to completion.

Troubleshooting Steps:

  • Use Fresh, High-Quality Catalyst: Always use a fresh batch of palladium on carbon from a reputable supplier. Ensure that the starting material and solvent are free from any potential catalyst poisons.

  • Optimize Hydrogen Pressure and Reaction Time: If the reaction is sluggish, increasing the hydrogen pressure (within safe limits of the equipment) or extending the reaction time can help drive it to completion.

  • Solvent Selection: Ensure that the 4-methyl-5-nitroimidazole is fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider using a co-solvent system.

Route 2: Cyclocondensation of 2-Aminopropionitrile with Formamidine Acetate

Q3: The cyclocondensation reaction between 2-aminopropionitrile and formamidine acetate is giving a low yield of this compound. What are the potential issues?

A3: Low yields in this cyclocondensation reaction are often related to the stability of the starting materials and the reaction conditions:

  • Decomposition of 2-Aminopropionitrile: α-Aminonitriles can be unstable, particularly in the free base form. It is often preferable to generate the free base in situ from a stable salt (e.g., the hydrochloride salt) just before use.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction will be slow. If it is too high, it can lead to the decomposition of reactants and products.

  • Inefficient Removal of Byproducts: The reaction produces byproducts such as ammonia and water, which can inhibit the reaction or lead to side reactions. Efficient removal of these byproducts can improve the yield.

Troubleshooting Steps:

  • In Situ Generation of the Free Base: If you are starting with a salt of 2-aminopropionitrile, try generating the free base in situ using a non-nucleophilic base immediately before adding the formamidine acetate.

  • Optimize Reaction Temperature and Time: Conduct a series of small-scale experiments to determine the optimal temperature and reaction time for your specific setup.

  • Use of a Dean-Stark Trap: If the reaction is performed in a suitable solvent (e.g., toluene), using a Dean-Stark trap can help to remove water as it is formed, driving the equilibrium towards the product.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: this compound is a polar compound and can be challenging to purify. Here are some common methods:

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification. Experiment with different solvents and solvent mixtures to find the best conditions.

  • Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel or alumina can be effective. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonia, is typically required.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or allow for extraction of the purified product.

Part 2: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis Route 1: Nitration of 4-Methylimidazole and Subsequent Reduction

This two-step synthesis is a reliable method for the preparation of this compound.

Synthesis_Route_1_Step_1 4-Methylimidazole 4-Methylimidazole 4-Methyl-5-nitro-1H-imidazole 4-Methyl-5-nitro-1H-imidazole 4-Methylimidazole->4-Methyl-5-nitro-1H-imidazole Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->4-Methyl-5-nitro-1H-imidazole

Synthesis of 4-Methyl-5-nitro-1H-imidazole.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 g (0.12 moles) of 4-methylimidazole.

  • Slowly add 11 mL of fuming nitric acid (0.24 moles) dropwise while maintaining the temperature below 10 °C.

  • After the addition of nitric acid is complete, add 11 mL of concentrated sulfuric acid dropwise, again keeping the temperature below 10 °C.

  • Once the addition is complete, heat the reaction mixture to 100 °C with stirring for 2.5 hours.

  • Cool the reaction mixture to room temperature and then pour it into 500 mL of ice water.

  • Filter the resulting precipitate.

  • Neutralize the filtrate with ammonium hydroxide, which will cause more product to precipitate.

  • Filter the second batch of precipitate and combine it with the first.

  • Recrystallize the combined solids from water to obtain pure 4-methyl-5-nitroimidazole.[1]

Synthesis_Route_1_Step_2 4-Methyl-5-nitro-1H-imidazole 4-Methyl-5-nitro-1H-imidazole This compound This compound 4-Methyl-5-nitro-1H-imidazole->this compound Reduction Reducing Agent H₂ / Pd-C Reducing Agent->this compound Synthesis_Route_2 2-Aminopropionitrile 2-Aminopropionitrile This compound This compound 2-Aminopropionitrile->this compound Cyclocondensation Formamidine Acetate Formamidine Acetate Formamidine Acetate->this compound

Synthesis via Cyclocondensation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminopropionitrile hydrochloride and an equimolar amount of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent such as ethanol or liquid ammonia.

  • Add an equimolar amount of formamidine acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Table 1: Summary of Optimized Reaction Conditions

ParameterRoute 1: NitrationRoute 1: ReductionRoute 2: Cyclocondensation
Key Reagents 4-Methylimidazole, HNO₃, H₂SO₄4-Methyl-5-nitro-1H-imidazole, H₂, Pd/C2-Aminopropionitrile, Formamidine Acetate
Solvent Sulfuric AcidMethanolEthanol or Liquid Ammonia
Temperature 0-10 °C (addition), 100 °C (reaction)Room TemperatureReflux
Reaction Time ~3 hours2-16 hours4-24 hours
Typical Yield 40-60%80-95%30-50%
Purification Recrystallization from waterEvaporation, optional recrystallizationRecrystallization or Column Chromatography

Part 3: Mechanistic Insights

Understanding the reaction mechanisms provides a deeper insight into the experimental choices and potential side reactions.

Mechanism of Imidazole Formation from α-Aminonitrile and Formamidine:

Mechanism A 2-Aminopropionitrile C Amidine Intermediate A->C Nucleophilic Attack B Formamidine B->C D Intramolecular Cyclization C->D Tautomerization E This compound D->E Elimination of NH₃

Simplified Mechanism of Imidazole Formation.

The synthesis of the imidazole ring from an α-aminonitrile and formamidine proceeds through a series of nucleophilic additions and cyclization steps. The amino group of the 2-aminopropionitrile attacks the electrophilic carbon of formamidine, leading to the formation of an amidine intermediate. This intermediate then undergoes an intramolecular cyclization, followed by the elimination of ammonia to form the aromatic imidazole ring.

References

  • Synthesis of 4-methyl-5-nitroimidazole. PrepChem.com. [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives. MDPI. [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. National Center for Biotechnology Information. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. National Center for Biotechnology Information. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]

Sources

Common byproducts in 5-Methyl-1H-imidazol-4-amine synthesis and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-Methyl-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, byproducts, and purification strategies encountered during the synthesis of this important imidazole derivative. Our approach is rooted in mechanistic understanding to provide practical and effective solutions to frequently asked questions.

I. Synthetic Strategy Overview: A Two-Step Approach

A prevalent and reliable method for synthesizing this compound involves a two-step process:

  • Nitration: The regioselective nitration of a suitable 5-methylimidazole precursor to yield 5-Methyl-4-nitro-1H-imidazole.

  • Reduction: The subsequent reduction of the nitro group to the desired primary amine.

This guide will focus on troubleshooting issues that may arise during these two key transformations.

Start 5-Methylimidazole (Starting Material) Nitro 5-Methyl-4-nitro-1H-imidazole (Intermediate) Start->Nitro Nitration (e.g., HNO₃/H₂SO₄) Final This compound (Final Product) Nitro->Final Reduction (e.g., Catalytic Hydrogenation) Start 5-Methylimidazole Nitration Nitration Reaction Start->Nitration Desired 5-Methyl-4-nitro-1H-imidazole (Desired Product) Nitration->Desired Isomer 2-Nitro-5-methyl-1H-imidazole (Isomeric Byproduct) Nitration->Isomer Side Reaction Over Dinitro-imidazoles (Over-nitration Byproduct) Nitration->Over Side Reaction Start 5-Methyl-4-nitro-1H-imidazole Reduction Reduction Reaction Start->Reduction Incomplete Incomplete Reduction Reduction->Incomplete Insufficient Reducing Agent/ Catalyst Deactivation Intermediates Nitroso/Hydroxylamine Intermediates Reduction->Intermediates Partial Reduction Final This compound Reduction->Final Complete Reaction Incomplete->Start

Improving the yield and purity of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1H-imidazol-4-amine

Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges related to reaction yield and product purity through a series of detailed troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level inquiries frequently encountered when working with 4-aminoimidazole derivatives.

Q1: What is the most common synthetic route for 4-amino-5-substituted imidazoles, and what are the key challenges?

A1: A prevalent strategy for synthesizing the 4-amino-5-methylimidazole core involves the cyclization of a suitable acyclic precursor. A common starting material for related structures is diaminomaleonitrile (DAMN), which can be reacted with a one-carbon synthon[1]. For instance, in a related synthesis of 4-amino-5-imidazole carboxamide, DAMN is first reacted with formamide and then cyclized under basic conditions[2]. The primary challenges with these routes include incomplete cyclization, the formation of polymeric byproducts from starting materials like DAMN, especially at elevated temperatures, and managing the regioselectivity of the cyclization[1].

Q2: My final product is a dark, tarry material, not the expected off-white solid. What is the likely cause?

A2: The formation of dark, insoluble materials is often due to the polymerization of starting materials or product degradation under harsh reaction conditions[1]. Precursors like diaminomaleonitrile are known to undergo thermal polymerization[1]. Additionally, high temperatures or prolonged reaction times, sometimes employed in classical imidazole syntheses, can degrade both reactants and the desired product[3][4]. Careful control of the reaction temperature and minimizing reaction time are crucial.

Q3: Why is this compound so difficult to purify using standard silica gel chromatography?

A3: this compound is a basic heterocyclic amine. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind with your basic amine product through an acid-base interaction[5]. This leads to significant yield loss, severe peak tailing during column chromatography, and sometimes complete retention of the product on the column[5].

Q4: Can I use reversed-phase HPLC for purification?

A4: Yes, reversed-phase chromatography can be an excellent alternative. For basic amines, it is often beneficial to adjust the mobile phase pH to be alkaline, at least two pH units above the amine's pKa[5]. At a higher pH, the amine is in its neutral, free-base form, making it more hydrophobic (lipophilic) and thus more retentive on a C18 column. This increased retention enhances the likelihood of achieving a successful separation[5]. A common mobile phase modifier for this purpose is a small amount (e.g., 0.1%) of triethylamine (TEA) or ammonium hydroxide in the water/acetonitrile or water/methanol mobile phase.

Part 2: Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving issues that lead to unsatisfactory product yields.

Problem Potential Cause Recommended Solution & Explanation
Low Conversion of Starting Material Insufficient Reaction Temperature or Time: The activation energy for the cyclization step may not be met.Optimize Temperature: Systematically increase the reaction temperature in 5-10 °C increments, monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can cause degradation[4]. Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring hourly after the standard time has passed.
Sub-optimal Stoichiometry: The molar ratios of reactants are critical in multi-component reactions.Adjust Reactant Ratios: Experiment with using a slight excess (1.1-1.5 equivalents) of the ammonia source or the one-carbon synthon, as this can drive the reaction to completion[3].
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction will be slow and incomplete.Solvent Screening: Choose a solvent in which all reactants have adequate solubility at the reaction temperature. For polar precursors, solvents like DMF, NMP, or DMSO may be effective[6].
Multiple Byproducts Observed on TLC/LC-MS Side Reactions: Competing reaction pathways, such as the formation of oxazoles or pyrazines, can consume starting materials[1].Employ a Catalyst: The use of a suitable catalyst can increase the rate of the desired reaction, minimizing the time for side reactions to occur[3]. Lower Reaction Temperature: Side reactions often have a higher activation energy than the main reaction. Lowering the temperature may selectively slow the formation of byproducts.
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.Modify Workup Procedure: If the product is acid-sensitive, avoid strong acidic conditions during workup. Similarly, for base-sensitive compounds, use a mild base for neutralization. Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[2].

Part 3: Troubleshooting Guide: Low Product Purity

This section focuses on strategies to remove impurities and obtain a final product of high purity.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the appropriate purification method based on the nature of the impurities.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Proceed to Chromatography check_solid->chromatography No (Oil/Gum) check_impurities What is the nature of the impurities? check_polarity Are impurities non-polar or baseline? check_impurities->check_polarity check_purity_recrys Is the product pure after recrystallization? recrystallize->check_purity_recrys chromatography->check_impurities check_purity_recrys->chromatography No success Pure Product Obtained check_purity_recrys->success Yes

Caption: Decision workflow for selecting a purification method.

Q5: My recrystallization attempt failed or gave a very low recovery. What should I do?

A5: Recrystallization success is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point[7].

Troubleshooting Recrystallization:

  • Improper Solvent Choice: If the compound is too soluble at room temperature, you will get low recovery. If it's insoluble even when hot, it won't work.

    • Solution: Perform a systematic solvent screen. Use small amounts of the crude product in test tubes with various solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Water, and mixtures thereof). A 1:1 mixture of ethanol/methanol has been reported to be effective for aminoimidazoles[8].

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, impure crystals or precipitation instead of crystallization.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation[9].

  • Insufficient Supersaturation: Too much solvent was used, preventing the product from crystallizing upon cooling.

    • Solution: Slowly boil off some of the solvent to re-establish a saturated solution and then allow it to cool again[7].

Q6: How can I successfully use column chromatography for this compound?

A6: To overcome the issues of purifying a basic amine on acidic silica, you must modify the chromatographic conditions. The goal is to suppress the acid-base interaction between your product and the stationary phase[5].

Method Stationary Phase Typical Mobile Phase Mechanism & Rationale Considerations
Modified Normal Phase Standard Silica GelDichloromethane / Methanol with 0.5-1% Triethylamine (TEA) or Ammonium HydroxideThe basic additive (e.g., TEA) is a small, competing amine that neutralizes the acidic silanol sites on the silica, allowing your product to elute without strong binding[5].The additive must be removed from the final product, usually by evaporation under vacuum.
Alternative Stationary Phase Basic Alumina or Amine-Functionalized SilicaHexanes / Ethyl Acetate or DCM / MethanolThese stationary phases are basic or neutral, eliminating the undesirable acid-base interaction with the basic analyte[5].These media can be more expensive than standard silica gel.
Reversed Phase C18-Functionalized SilicaWater / Acetonitrile or Water / Methanol with 0.1% TEA or Formic AcidAt high pH (with TEA), the amine is neutral and retained. At low pH (with formic acid), the amine is protonated (charged), which can also modify retention. The choice depends on the specific separation needed.Fractions will be aqueous and require removal of large volumes of water, typically by lyophilization or extraction.

Part 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: General Synthesis of 4-Amino-5-Methylimidazole (Illustrative)

This protocol is an illustrative example based on established syntheses of similar structures[2]. Safety Note: Handle all reagents and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis_Workflow start Step 1: Intermediate Formation (e.g., React Diaminomaleonitrile with Acetonitrile precursor) cyclize Step 2: Cyclization (e.g., Base-mediated ring closure) start->cyclize workup Step 3: Aqueous Workup (Quench, Extract, Dry) cyclize->workup purify Step 4: Purification (Recrystallization or Chromatography) workup->purify characterize Step 5: Characterization (NMR, MS, MP) purify->characterize

Caption: General workflow for 4-aminoimidazole synthesis.

  • Reaction Setup: To a solution of the acyclic precursor (e.g., an amidine or related intermediate, 1.0 eq) in a suitable high-boiling solvent (e.g., N,N-Dimethylformamide), add the cyclization agent (e.g., a strong base like sodium ethoxide, 1.2 eq).

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) under an inert atmosphere of nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water and stir.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude solid into a test tube. Add a few drops of a chosen solvent (e.g., 1:1 Ethanol:Methanol). If it dissolves immediately, the solvent is unsuitable. If it doesn't dissolve, gently heat the test tube. The ideal solvent will dissolve the solid when hot but not when cold[8][9].

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis.
  • BenchChem. (n.d.). Common side products in Imidazo[4,5-d]imidazole synthesis and removal.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube.

Sources

Stability issues of 5-Methyl-1H-imidazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter with this compound in solution. As a molecule possessing both a nucleophilic amino group and a reactive imidazole ring, its stability can be influenced by a variety of factors. This document provides insights based on fundamental chemical principles and data from analogous structures to help you navigate these challenges effectively.

Introduction to the Stability of this compound

This compound is a heterocyclic amine with a structure susceptible to degradation under common experimental conditions. The imidazole ring, while aromatic, can be prone to oxidation and photodegradation. The primary amine group can also participate in various reactions, and the overall stability of the molecule is significantly influenced by the pH of the solution. Understanding these potential liabilities is the first step in designing robust experiments and ensuring the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Rapid Loss of Purity in Aqueous Solution

Question: I've prepared an aqueous solution of this compound, and I'm observing a rapid decrease in its purity, even when stored at 4°C. What could be the cause, and how can I mitigate this?

Answer:

Rapid degradation in aqueous solution, even at low temperatures, points towards several potential mechanisms, primarily oxidation and pH-mediated hydrolysis.

Causality:

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, especially in the presence of dissolved oxygen. This process can be catalyzed by trace metal ions in your water or buffer components. A study on the imidazole-containing drug Daclatasvir showed its imidazole moiety is liable to base-mediated autoxidation[1].

  • pH Instability: Imidazole derivatives can be unstable in alkaline solutions[2]. The amino group on the imidazole ring can also influence its electronic properties, potentially increasing its susceptibility to degradation at certain pH values.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your water or buffer with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a blanket of inert gas.

  • Control the pH: Prepare your solutions in a buffered system. Based on the general stability of imidazoles, a slightly acidic pH (e.g., pH 4-6) is often preferable to neutral or alkaline conditions. You will need to empirically determine the optimal pH for your specific application.

  • Use High-Purity Water: Utilize HPLC-grade or Milli-Q water to minimize the presence of catalytic metal ions.

  • Consider Antioxidants: If compatible with your downstream application, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation.

Issue 2: Discoloration of the Solution Upon Exposure to Light

Question: My solution of this compound turns yellow or brown after being left on the lab bench for a few hours. Is this a sign of degradation?

Answer:

Yes, a change in color is a strong indicator of chemical degradation. For compounds with an imidazole ring, this is often due to photodegradation.

Causality:

  • Photodegradation: Imidazole moieties are known to be sensitive to light, particularly UV light. A forced degradation study of Daclatasvir revealed that its imidazole moiety is sensitive to photodegradation in solution, leading to the formation of multiple degradants[1]. The energy from light exposure can promote oxidative reactions and the formation of colored polymeric byproducts.

Troubleshooting Steps:

  • Protect from Light: Always store solutions of this compound in amber vials or wrap your containers with aluminum foil to protect them from light.

  • Minimize Exposure During Experiments: Conduct your experiments under low-light conditions whenever possible. If your experimental setup requires illumination, use filtered light to exclude UV wavelengths.

  • Fresh is Best: Prepare solutions fresh before use to minimize the duration of light exposure.

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting variable results when using a stock solution of this compound in my cell-based assays over a period of a few days. What could be the reason?

Answer:

Inconsistent biological activity is often a direct consequence of the chemical instability of the compound in your assay medium.

Causality:

  • Degradation in Complex Media: Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and often serum. These components can influence the stability of your compound. The pH of most culture media is around 7.4, which may not be optimal for the stability of this compound. Furthermore, components in the media could catalyze degradation.

  • Formation of Inactive or Active Degradants: The degradation products of this compound may have different biological activities (either inactive or even cytotoxic) compared to the parent compound, leading to variable assay results.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound in the assay medium from a concentrated, stabilized stock solution immediately before each experiment.

  • Assess Stability in Assay Media: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium over the time course of your assay. You can do this by incubating the compound in the medium for different durations and then analyzing the remaining parent compound by HPLC.

  • Use a Stabilized Stock Solution: Prepare your initial high-concentration stock solution in a solvent that promotes stability (see FAQ section for solvent recommendations) and store it under optimal conditions (e.g., -20°C or -80°C, protected from light).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Storage at 2-8°C is advisable.

Q2: What is the best solvent for preparing a stock solution of this compound?

While this compound is likely soluble in water and other polar solvents, for a stable stock solution, consider using a non-aqueous polar aprotic solvent such as anhydrous DMSO or DMF. These solvents have a lower oxygen content and will prevent hydrolysis. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of my this compound solution?

A stability-indicating HPLC method is the most reliable way to monitor the purity of your solution over time. A typical approach would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be slightly acidic) and an organic modifier like acetonitrile or methanol.[3][4] Detection by UV-Vis spectroscopy would be suitable. It is crucial to develop a method that separates the parent compound from its potential degradation products.

Q4: Are there any known incompatible materials or reagents?

Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these are generally incompatible with imidazoles and amines. Also, be cautious with solutions containing metal ions, as they can catalyze oxidation.

Experimental Protocols

Protocol 1: General Workflow for a Solution Stability Study

This protocol outlines a general approach to empirically determine the stability of this compound under your specific experimental conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in different solvents/buffers Stress Incubate aliquots under various conditions: - Different temperatures (4°C, RT, 40°C) - Light vs. Dark - Different pH values Prep->Stress Expose to conditions Analysis Analyze samples at defined time points (e.g., 0, 2, 4, 8, 24 hours) using a validated stability-indicating HPLC method Stress->Analysis Sample at time points Eval Quantify the remaining parent compound and identify major degradants Analysis->Eval Data processing

Caption: Workflow for assessing the stability of this compound.

Steps:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the solvents and/or buffers relevant to your experiments.

  • Incubation: Aliquot the solutions into appropriate vials (e.g., amber HPLC vials) and expose them to a matrix of conditions (e.g., different temperatures, light exposure, pH values).

  • Time-Point Sampling: At predetermined time intervals, remove an aliquot from each condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point for each condition. This will allow you to identify the optimal storage and handling conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely modes of degradation for this compound based on the known reactivity of the imidazole and amine functional groups.

Degradation_Pathways Parent This compound Oxidation Oxidized Products (e.g., hydroxylated species, ring-opened products) Parent->Oxidation [O], light, metal ions Photodegradation Photolytic Products (e.g., colored polymers) Parent->Photodegradation hv (light) Hydrolysis Hydrolytic Products (pH-dependent) Parent->Hydrolysis H2O, H+ or OH-

Caption: Potential degradation pathways for this compound.

Summary of Key Stability Factors and Recommendations

ParameterPotential Impact on StabilityRecommendations
pH High instability in alkaline conditions. Optimal pH is likely slightly acidic.Use buffered solutions, ideally in the pH 4-6 range. Empirically verify the optimal pH.
Light Susceptible to photodegradation, leading to discoloration and loss of purity.Store and handle solutions in amber vials or protect from light with foil.
Oxygen Prone to oxidative degradation, especially in the presence of metal ions.Use deoxygenated solvents and consider working under an inert atmosphere.
Temperature Higher temperatures will accelerate degradation.Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Solvent Aqueous solutions are more prone to hydrolysis and oxidation.For stock solutions, prefer anhydrous polar aprotic solvents like DMSO or DMF.

References

  • Sharma, D., Dalwadi, M., & Patil, P. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155.
  • Bonancía, C., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(19), 4479.
  • Gao, H., et al. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Methyl-1H-imidazol-4-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this valuable imidazole derivative. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

This compound is a heterocyclic amine, a class of compounds frequently encountered in pharmaceutical research due to their diverse biological activities. Like many amine-containing heterocycles, its solubility is intrinsically linked to its ionization state, which is governed by the pH of the surrounding medium. The poor aqueous solubility of the free base form is a primary hurdle in many experimental and developmental settings. This guide will provide a systematic approach to addressing this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffer?

A1: this compound is a weak base. In its neutral (free base) form, which predominates at neutral or alkaline pH, it has limited aqueous solubility due to the hydrophobic nature of the molecule. To achieve significant aqueous solubility, it is necessary to protonate the amine and/or imidazole nitrogen atoms, which is achieved by lowering the pH of the solvent. The protonated form is a salt, which is an ionic species with much greater affinity for polar solvents like water.[1][2]

Q2: What is the pKa of this compound and why is it important?

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, but with considerations. Lower aliphatic amines and imidazoles generally show solubility in polar organic solvents like ethanol, methanol, and DMSO.[4][5][6] However, for many biological and pharmaceutical applications, the use of organic solvents is restricted due to potential toxicity or interference with downstream assays. If an organic solvent is permissible, a co-solvent system, where a water-miscible organic solvent is mixed with water, can be an effective strategy.[6]

Q4: I've dissolved the compound at a low pH, but it precipitates when I adjust the pH back to neutral for my experiment. What should I do?

A4: This is a common and expected phenomenon known as pH-shift precipitation. It occurs because you are converting the soluble salt form back to the poorly soluble free base. To mitigate this, you can:

  • Work at the lowest effective concentration: Determine the minimum concentration required for your experiment to reduce the likelihood of exceeding the solubility limit at the final pH.

  • Incorporate co-solvents or solubilizing excipients: The presence of a co-solvent (e.g., DMSO, ethanol) or other excipients in your final assay buffer can increase the intrinsic solubility of the neutral form, preventing precipitation.

  • Dose from a concentrated, low-pH stock solution: Prepare a high-concentration stock in an acidic solution and add a small volume to your final, larger volume of neutral buffer. This rapid dilution may keep the compound below its solubility limit in the final mixture.

Troubleshooting Guide: A Systematic Approach to Solubilization

Problem 1: Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4).

This is the most common starting point. The workflow below provides a logical progression for identifying a suitable solvent system.

Caption: Troubleshooting workflow for initial solubilization.

Problem 2: Compound precipitates during experimental dilution or temperature change.

Causality: The solubility of a compound is concentration and temperature-dependent. Diluting a saturated stock solution into a buffer where it is less soluble, or a decrease in temperature, can lead to supersaturation and subsequent precipitation.

Solutions:

  • Pre-warm solutions: If your experiments are conducted at a specific temperature (e.g., 37°C), ensure all buffers and solutions are pre-warmed to that temperature before mixing.

  • Kinetic vs. Thermodynamic Solubility: What you often achieve initially is a supersaturated, kinetically soluble state. Over time, this can crash out to the more stable, thermodynamically insoluble state. Prepare solutions fresh and use them promptly.

  • Employ Surfactants: For in vitro assays, low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the final buffer can help maintain solubility by forming micelles.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the approximate aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer and shaker/rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot solubility (e.g., in µg/mL or mM) versus the measured final pH of each saturated solution.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent system for solubilizing the compound in a neutral aqueous buffer.

Materials:

  • This compound

  • Water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol).

  • Aqueous buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% of the chosen organic solvent (e.g., 100 mM in DMSO).

  • In a series of clear vials, add increasing amounts of the stock solution to a fixed volume of the aqueous buffer to achieve final co-solvent concentrations ranging from 1% to 20% (v/v).

  • Vortex each vial immediately after adding the stock solution.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • The highest concentration that remains clear is the maximum tolerable co-solvent percentage for that drug concentration.

Co-solventMax Tolerated % (v/v) for 1mM FinalObservations
DMSO[Data to be filled by user]e.g., Clear up to 5%, cloudy at 10%
Ethanol[Data to be filled by user]e.g., Clear up to 10%, slight haze at 15%
Propylene Glycol[Data to be filled by user]e.g., Clear up to 2%, precipitation at 5%
Caption: Example data table for co-solvent screening results.
Protocol 3: Salt Formation (HCl Salt Example)

Objective: To prepare the hydrochloride salt of this compound to improve handling and aqueous solubility.

Principle: Reacting a basic amine with an acid forms a water-soluble ammonium salt.[4][7] This is a common strategy in the pharmaceutical industry to improve the physicochemical properties of drug candidates.[8]

Sources

Preventing degradation of 5-Methyl-1H-imidazol-4-amine during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable chemical intermediate during experimental use. Here, we will address common challenges and provide scientifically grounded solutions to ensure the integrity of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a key building block in the synthesis of numerous biologically active molecules. However, its structure, featuring an electron-rich imidazole ring and a primary amine, renders it susceptible to degradation under common laboratory conditions. The primary pathways of degradation are oxidation and photodegradation , which can be exacerbated by factors such as pH, temperature, and the presence of atmospheric oxygen. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from off-white to a yellow or brownish color. Is it still usable?

A1: A color change is a strong indicator of degradation, likely due to oxidation or photodegradation. We do not recommend using the material for sensitive applications where stoichiometry and purity are critical. The colored impurities can act as catalysts for further degradation or interfere with your reaction. It is best to use fresh, properly stored material.

Q2: I'm dissolving the amine in an aqueous buffer and notice a gradual decrease in its concentration over time, even when stored in the dark. What is happening?

A2: This is likely due to oxidation by dissolved oxygen in your buffer. The stability of amines in aqueous solutions can also be pH-dependent.[1] While the imidazole ring itself is relatively stable to hydrolysis, the overall molecule can be susceptible to base-mediated autoxidation.[2] It is crucial to use degassed solvents and consider working under an inert atmosphere.

Q3: Can I store solutions of this compound for later use?

A3: We strongly advise against long-term storage of solutions. If you must prepare a stock solution, it should be made fresh daily using a degassed, anhydrous, and aprotic organic solvent (e.g., anhydrous DMSO or DMF), stored under an inert atmosphere (argon or nitrogen), and protected from light. Storage at low temperatures (e.g., -20°C) can slow degradation, but freezing aqueous solutions should be avoided as it can concentrate dissolved gases and solutes, potentially accelerating degradation upon thawing.

Q4: What are the primary incompatible materials I should avoid?

A4: Based on safety data for imidazole and its derivatives, you should avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[3] These materials can lead to vigorous and exothermic reactions, causing rapid and complete degradation of the compound.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Probable Cause(s) Recommended Solution(s)
Low or inconsistent reaction yields Degradation of the starting material before or during the reaction.1. Use fresh, high-purity this compound. 2. Handle the solid under an inert atmosphere. 3. Use degassed, anhydrous solvents. 4. Protect the reaction from light.
Appearance of unexpected side products in NMR or LC-MS Formation of degradation products that participate in side reactions.1. Implement the preventative measures listed above. 2. Purify the starting material if its purity is questionable. 3. Analyze a sample of your starting material by HPLC or NMR to check for impurities before starting the reaction.
Difficulty in purifying the final product Co-elution of impurities originating from the degraded starting material.1. Improve the storage and handling of the starting material. 2. Consider using an antioxidant in your reaction if compatible with the chemistry. 3. Develop a more robust purification method, potentially using an orthogonal chromatographic technique.
Color change in reaction mixture upon addition of the amine Rapid oxidation of the amine in the presence of air or certain reagents.1. Ensure the reaction vessel is thoroughly purged with an inert gas. 2. Add the amine as a solution in a degassed solvent. 3. If possible, lower the reaction temperature during the addition.

Core Degradation Pathways and Their Mitigation

The two primary mechanisms of degradation for this compound are oxidation and photodegradation. Understanding these pathways is key to their prevention.

Oxidative Degradation

The electron-rich imidazole ring and the exocyclic amino group are both susceptible to oxidation. This can occur via autoxidation in the presence of atmospheric oxygen or be accelerated by other oxidizing species.

Oxidative Degradation Pathway A This compound B Oxidized Intermediates (e.g., Radicals, Imines) A->B O2, light, metal ions C Ring-Opened Products B->C Further Oxidation D Polymeric Materials B->D Polymerization

Caption: Plausible oxidative degradation of this compound.

Mitigation Strategies:

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or boiling and cooling under an inert atmosphere. Dissolved oxygen is a primary culprit in solution-phase degradation.

  • Antioxidants: In some applications, the addition of a small amount of a compatible antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, provided it does not interfere with downstream chemistry.

Photodegradation

Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[2] Absorption of light can promote the molecule to an excited state, making it more susceptible to reaction with oxygen or leading to other rearrangements.

Photodegradation Pathway A This compound B Excited State Molecule A->B hv (UV/Visible Light) C Radical Species B->C Intersystem Crossing D Complex Degradation Products C->D Reaction with O2 or other molecules

Caption: General pathway for photodegradation.

Mitigation Strategies:

  • Amber Glassware: Store the solid compound in amber vials and conduct experiments in amber or foil-wrapped glassware to protect it from light.

  • Minimize Exposure: Avoid leaving the compound or its solutions exposed to ambient light for extended periods.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Solid Storage:

    • Store this compound in a tightly sealed amber glass vial.

    • For long-term storage, place the vial inside a larger, sealed container with a desiccant.

    • Store in a refrigerator or freezer at a recommended temperature (refer to the product label), away from strong oxidizing agents and acids.[2]

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the solid.

  • Handling Solid:

    • Whenever possible, handle the solid in an inert atmosphere glovebox.

    • If a glovebox is not available, briefly open the vial in a fume hood and quickly weigh the desired amount. Minimize the time the container is open to the air.

    • Flush the headspace of the vial with argon or nitrogen before resealing.

  • Preparing Solutions:

    • Use only anhydrous, degassed solvents.

    • Prepare solutions immediately before use.

    • If preparing a solution for addition to a reaction, do so under an inert atmosphere and transfer via cannula or a gas-tight syringe.

Protocol 2: Monitoring Stability by HPLC

This method is adapted from a protocol for the closely related compound 1H-Imidazole-4-methanol, 5-methyl- and should serve as an excellent starting point for method development.[4]

  • Workflow for Stability Monitoring:

HPLC Stability Monitoring Workflow A Prepare Solution of Amine in Degassed Solvent B Inject t=0 Sample into HPLC A->B C Store Solution Under Experimental Conditions A->C E Analyze Chromatograms D Inject Samples at Defined Time Points C->D D->E F Assess Degradation E->F Compare peak area of parent compound and look for new impurity peaks

Caption: Workflow for monitoring the stability of this compound.

  • Starting HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute any less polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the imidazole chromophore absorbs (e.g., 215-230 nm). A photodiode array (PDA) detector is recommended to identify changes in the UV spectrum that may indicate impurity co-elution.

    • Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks, especially those with different UV spectra, indicates degradation.

Protocol 3: Characterizing Degradation by NMR

NMR spectroscopy is a powerful tool for identifying degradation.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the fresh sample. Note the chemical shifts and integration of the characteristic peaks for the methyl group, the imidazole ring proton, and the amine protons.

  • Stress and Monitor: Expose the NMR tube to air and/or light for a period.

  • Subsequent Spectra: Re-acquire the 1H NMR spectrum at time intervals.

  • Analysis: Look for the following signs of degradation:

    • A decrease in the integration of the starting material peaks.

    • The appearance of new signals, which may be broad if polymeric material is forming.

    • Changes in the chemical shifts of the existing peaks, indicating a change in the electronic environment.

    • Disappearance of the sharp singlet for the imidazole proton and the appearance of more complex signals in the aromatic region could suggest ring modification.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2996-3004. Available at: [Link]

  • Sharma, M., & Kumar, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical Research and Development, 3(2), 21-30. Available at: [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Simeone, J., Hong, P., & R. P. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • El-Shaheny, R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5920. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-Methyl-1H-imidazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve the desired purity for your downstream applications.

Introduction to this compound and Its Purification

This compound is a valuable intermediate in medicinal chemistry and drug discovery, serving as a scaffold for a variety of biologically active molecules.[1][2] Its structure, featuring a basic amino group and a polar imidazole ring, presents a unique set of purification challenges. The amphoteric nature of the imidazole ring, combined with the basicity of the exocyclic amine, means that its behavior in different solvent systems and on various stationary phases can be complex.[1][3]

Achieving high purity is critical, as residual starting materials, byproducts, or degradation products can interfere with subsequent reactions or biological assays. This guide will provide you with the foundational knowledge and practical protocols to navigate these challenges effectively.

Common Purification Challenges: Q&A

Here, we address the most common issues encountered during the purification of this compound in a question-and-answer format, focusing on the underlying chemical principles.

Q1: Why does my compound show significant streaking and poor separation on a standard silica gel column?

A1: This is a classic issue when purifying basic amines, especially heterocyclic ones, on standard silica gel.[4] The root cause lies in the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). These acidic sites can strongly and often irreversibly interact with the basic nitrogen atoms in your this compound. This strong interaction leads to several problems:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, with some molecules sticking to the silica and then slowly eluting, causing broad, streaky bands instead of sharp peaks.[5]

  • Irreversible Adsorption and Low Recovery: A portion of your compound can remain permanently bound to the column, leading to significant yield loss.[4]

  • On-Column Degradation: The acidic environment of the silica gel can potentially degrade sensitive compounds.

Q2: I'm struggling to find a suitable single solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?

A2: This is a common problem for polar molecules like this compound. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] When a single solvent doesn't meet these criteria, a two-solvent system is often the solution.[7] This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle reheating to clarify the solution followed by slow cooling allows for the formation of pure crystals.

Q3: During an acid-base extraction, I've neutralized the acidic aqueous layer, but my compound won't precipitate. What's happening?

A3: This issue often arises due to the high polarity and potential for significant water solubility of your compound, even in its neutral form.[7] Several factors could be at play:

  • High Water Solubility: The methyl and amino groups on the imidazole ring contribute to its hydrophilicity, making it soluble in water to some extent.

  • Salt Formation: When you neutralize the acidic solution (e.g., with NaOH after an HCl extraction), you form a salt (e.g., NaCl). The high ionic strength of the aqueous layer can sometimes increase the solubility of polar organic compounds.[7]

  • Incomplete Neutralization: It's crucial to ensure the pH of the aqueous layer is sufficiently basic to fully deprotonate the imidazolium and ammonium ions and precipitate the neutral compound. You should aim for a pH well above the pKa of the conjugate acids.

Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Modified Flash Column Chromatography for Basic Amines

This protocol is designed to overcome the challenges of purifying basic amines on silica gel by modifying the mobile phase.

Objective: To purify this compound using flash column chromatography with improved peak shape and recovery.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH, 28-30% solution) or Triethylamine (TEA)

  • Glass column, flasks, and other standard chromatography equipment

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a polar solvent system, typically a mixture of DCM and MeOH. A good starting point is a 95:5 (v/v) mixture of DCM:MeOH. To this, add a basic modifier to neutralize the acidic silanol groups on the silica.

    • Option A (Recommended): Add 0.5-1% ammonium hydroxide to the methanol portion of your mobile phase. For example, to make 1 L of a 95:5 DCM:MeOH with 1% NH₄OH, you would mix 950 mL of DCM with 50 mL of MeOH containing 0.5 mL of concentrated NH₄OH.

    • Option B: Add 0.5-1% triethylamine (TEA) to the total volume of your mobile phase.[5]

  • Column Packing: Pack the column with silica gel as a slurry in the least polar mobile phase you plan to use (e.g., 100% DCM or a low percentage of MeOH in DCM with the basic modifier).

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the prepared mobile phase.

    • Alternatively, for less soluble compounds, create a slurry of your crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Start with a less polar mobile phase (e.g., 2-3% MeOH in DCM with the basic modifier) and gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions using TLC. Use a mobile phase similar to your column conditions and visualize the spots using UV light and/or a potassium permanganate stain.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA can be challenging due to its higher boiling point.

Protocol 2: Recrystallization Using a Two-Solvent System

This protocol is ideal for obtaining highly pure, crystalline this compound.

Objective: To purify this compound by recrystallization.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., methanol, ethanol, or isopropanol)

  • A "poor" solvent (e.g., diethyl ether, ethyl acetate, or hexane)

  • Erlenmeyer flask, condenser, heating source

Step-by-Step Methodology:

  • Solvent Selection: Experiment on a small scale to find a suitable solvent pair. A good starting point is an alcohol as the "good" solvent and an ether or alkane as the "poor" solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Acid-Base Extraction

This technique is excellent for removing non-basic impurities from your crude product.

Objective: To separate this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • An organic solvent (e.g., ethyl acetate, DCM)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Wash Organic Layer (Optional): The organic layer containing impurities can be washed with brine and dried if the impurities are of interest.

  • Basification of Aqueous Layer: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M NaOH with stirring to basify the solution to a pH > 10. The protonated amine will be neutralized and should precipitate out.

  • Back-Extraction: If the compound does not precipitate due to water solubility, extract the basified aqueous solution with an organic solvent (e.g., DCM or a 3:1 mixture of chloroform:isopropanol) multiple times.[7]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation and Visualization

Table 1: Solvent Selection for Purification of this compound
SolventPolarity IndexBoiling Point (°C)Expected Solubility/Use
Water10.2100High, especially as a salt. Useful for acid-base extraction.[8]
Methanol5.165Good "good" solvent for recrystallization. Component of polar mobile phase in chromatography.
Ethanol4.378Good "good" solvent for recrystallization.
Isopropanol3.982Good "good" solvent for recrystallization.
Dichloromethane (DCM)3.140Main component of mobile phase in normal-phase chromatography.[9]
Ethyl Acetate4.477Potential "poor" solvent for recrystallization. Useful for extraction.
Diethyl Ether2.835Good "poor" solvent for recrystallization.[10]
Hexane0.169Good "poor" solvent for recrystallization.
Diagrams

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check high_purity High Purity (>95%) purity_check->high_purity High low_purity Low Purity (<95%) purity_check->low_purity Low recrystallization Recrystallization (Protocol 2) high_purity->recrystallization acid_base Acid-Base Extraction (Protocol 3) low_purity->acid_base Non-basic impurities chromatography Modified Column Chromatography (Protocol 1) low_purity->chromatography Polar/basic impurities final_product Pure Product recrystallization->final_product acid_base->chromatography Further purification needed acid_base->final_product Sufficiently pure chromatography->final_product

Caption: Decision workflow for selecting a purification strategy.

Acid_Base_Extraction start Crude Product in Organic Solvent (EtOAc) add_hcl Extract with 1M HCl start->add_hcl separate1 Separate Layers add_hcl->separate1 organic_impurities Organic Layer: Neutral/Acidic Impurities separate1->organic_impurities Top Layer aqueous_amine Aqueous Layer: Protonated Amine separate1->aqueous_amine Bottom Layer add_naoh Add 1M NaOH (pH > 10) aqueous_amine->add_naoh back_extract Back-extract with Organic Solvent (DCM) add_naoh->back_extract separate2 Separate Layers back_extract->separate2 aqueous_salt Aqueous Layer: Inorganic Salts separate2->aqueous_salt Bottom Layer organic_product Organic Layer: Pure Amine separate2->organic_product Top Layer

Caption: Workflow for acid-base extraction purification.

Frequently Asked Questions (FAQs)

Q: Can I use alumina instead of silica for column chromatography?

A: Yes, basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds like this compound.[5] Alumina is less acidic and can significantly reduce peak tailing and improve recovery without the need for mobile phase modifiers.

Q: My compound seems to be air-sensitive and darkens over time. How can I prevent this during purification?

A: Amino-substituted imidazoles can be susceptible to oxidation. To minimize degradation, consider the following precautions:

  • Work under an inert atmosphere (nitrogen or argon) when possible, especially during solvent evaporation.

  • Use degassed solvents for chromatography and recrystallization.

  • Store the purified compound under an inert atmosphere at low temperatures and protected from light.

Q: What is the expected pKa of this compound?

References

  • Domanska, U. & Pobudkowska, A. (2003). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 48(3), 559-563. [Link]

  • Sharma, D., Dalwadi, M., & Patil, P. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. [Link]

  • Kumar, D., & Kumar, N. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

  • Uhlich, G., & Wulff, G. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Al-Hourani, B. J., Al-Abras, K., & Hammoudeh, M. (2018). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. [Link]

  • Ren, P., & Zoghbi, M. (2012). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Christ, M. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 253-265. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 643-648. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 22, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 5038. [Link]

  • Li, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

  • Sharma, V., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Ahn, Y. G., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 447, 124-131. [Link]

  • Zhang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3056. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5419. [Link]

  • Henkel, K. (1982). Isolation of imidazoles from their aqueous solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved January 22, 2026, from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Reddit. (2023, March 9). Removal of Imidazole from my crude product solution. r/chemistry. [Link]

  • Byzova, N. A., et al. (2020). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry, 31(3), 636-646. [Link]

  • El-Borai, M. A., et al. (2020). Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry, 18(28), 5397-5406. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Scaling up the synthesis of 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Scaling the Synthesis of 5-Methyl-1H-imidazol-4-amine: A Technical Support Center

Welcome to the technical support center for the synthesis and scale-up of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to navigate the challenges of this synthesis. This guide is structured to move from foundational knowledge to specific troubleshooting scenarios you may encounter in the lab.

Part 1: Synthesis Strategy & Foundational Knowledge

The synthesis of substituted imidazoles is a well-established field, yet each molecule presents unique challenges, especially during scale-up.[1][2] this compound is a valuable building block, and its successful synthesis hinges on a robust and scalable reaction pathway.

Choosing a Synthetic Route

Several classical methods exist for forming the imidazole core, with the most relevant for this scaffold being adaptations of the Debus-Radziszewski synthesis or related multi-component reactions.[3][4] These reactions typically construct the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3] For scaling up the synthesis of this compound, a convergent strategy starting from readily available precursors is ideal.

A plausible and efficient route begins with the reaction of diaminomaleonitrile (DAMN) and formamide, which can be adapted to produce the target amine. A related industrial method for 4-amino-5-imidazole formamide involves a two-step process: formation of an intermediate from diaminomaleonitrile and formamide, followed by a base-catalyzed ring closure.[5]

Below is a proposed workflow for consideration, which leverages established imidazole chemistry principles.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Purification A Diaminomaleonitrile (DAMN) Intermediate Intermediate 1 A->Intermediate B Formamide B->Intermediate C Phosphorus Oxychloride (POCl3) C->Intermediate Activator FinalProduct This compound Intermediate->FinalProduct Base Aqueous Base (e.g., NaOH) Base->FinalProduct Heat Heat (e.g., 95-100°C) Heat->FinalProduct Crude Crude Product FinalProduct->Crude Purification Crystallization or Column Chromatography Crude->Purification Pure Pure Product Purification->Pure

Caption: Proposed synthetic workflow for this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the initial phases of synthesis.

Q1: What are the most critical parameters to control during the cyclization step? A: Temperature and pH are paramount. The ring closure is typically base-catalyzed and requires heating.[5] Insufficient temperature can lead to an incomplete reaction, while excessive heat may promote side reactions and decomposition, resulting in colored impurities. The concentration of the base (e.g., NaOH) must be carefully controlled to facilitate the reaction without causing unwanted hydrolysis of other functional groups or degradation of the product.

Q2: Is an inert atmosphere necessary for this synthesis? A: Yes, particularly during the cyclization step. While not always strictly required for all imidazole syntheses, using an inert atmosphere (e.g., Argon or Nitrogen) is a best practice for scale-up. It prevents potential oxidative side reactions which can lead to the formation of colored byproducts and complicate purification. The patent for the related 4-amino-5-imidazole formamide explicitly mentions carrying out the reaction under argon protection.[5]

Q3: What are the main safety concerns when scaling up this reaction? A: The primary concerns involve the reagents used. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of strong bases like NaOH at high temperatures also requires caution. Furthermore, the reaction may evolve gases, necessitating proper pressure management in a sealed reactor.[6]

Q4: Can I expect solubility issues with the final product? A: this compound, being a primary amine with an imidazole core, is expected to have good solubility in polar protic solvents like water and alcohols, especially under acidic conditions where it will form a salt.[7] However, it may have limited solubility in non-polar organic solvents. This property is crucial for designing the work-up and purification strategy.

Part 3: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after work-up, I have a very low yield of the target amine. What could be the cause?

A: Diagnosis & Solution

Low yield after an apparently complete reaction often points to issues during the work-up and isolation phase. Amines, in particular, can be challenging to purify.[8] Let's break down the potential causes and solutions.

  • Cause: Product Loss During Extraction.

    • Explanation: Your product is a basic amine. If you perform an aqueous work-up and the pH of the aqueous layer is not sufficiently basic (pH > 10), your product will remain protonated and stay in the aqueous layer, leading to poor extraction into organic solvents like ethyl acetate or dichloromethane.

    • Solution Protocol:

      • After quenching the reaction, cool the mixture to room temperature.

      • Carefully basify the aqueous layer with a strong base (e.g., 10M NaOH) while monitoring the pH with a meter or strips. Ensure the pH is robustly basic (pH 11-12).

      • Extract the product multiple times (e.g., 4 x volume) with a suitable organic solvent.

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Cause: Product Adsorption on Silica Gel.

    • Explanation: Primary amines are notorious for irreversibly binding to the acidic silanol groups on standard silica gel during column chromatography, leading to significant product loss.[8]

    • Solution Protocol:

      • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in your eluent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic sites.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.

      • Avoid Chromatography: If possible, purify the product via crystallization. Given its structure, forming a salt (e.g., hydrochloride) and crystallizing from a solvent/anti-solvent system (e.g., Ethanol/Ether) could be a highly effective, scalable purification method.[9]

  • Cause: Incomplete Reaction.

    • Explanation: While TLC may suggest completion, it might be misleading if the product and starting material have very similar Rf values.

    • Solution Protocol:

      • Confirm with a Secondary Technique: Use LC-MS or ¹H NMR on a crude sample to confirm the conversion.

      • Optimize Reaction Time/Temperature: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.[5]

Troubleshooting_Low_Yield Start Low Product Yield Check_Workup Was the aqueous layer strongly basified (pH > 10) before extraction? Start->Check_Workup Check_Purification Was the product purified by standard silica gel chromatography? Start->Check_Purification Check_Reaction Is reaction completion confirmed by LC-MS or NMR? Start->Check_Reaction Check_Workup->Check_Purification Yes Sol_Workup Action: Re-extract aqueous layer after basifying to pH 11-12. Check_Workup->Sol_Workup No Check_Purification->Check_Reaction No Sol_Purification Action: Use deactivated silica (add Et3N to eluent) or purify by crystallization. Check_Purification->Sol_Purification Yes Check_Reaction->Sol_Workup Yes Sol_Reaction Action: Extend reaction time or increase temperature. Check_Reaction->Sol_Reaction No

Caption: Decision workflow for troubleshooting low product yield.

Issue 2: Formation of Persistent Colored Impurities

Q: My final product is a dark brown or black solid/oil, and the color persists even after initial purification attempts. What are these impurities and how can I remove them?

A: Diagnosis & Solution

Dark colors in imidazole synthesis often point to polymerization or oxidative degradation products. These are common when reactions are run at high temperatures for extended periods or in the presence of air.[10]

  • Cause: Oxidative Side Reactions.

    • Explanation: The electron-rich imidazole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen. This can form highly conjugated, colored polymeric materials.

    • Solution Protocol:

      • Maintain Inert Atmosphere: As mentioned in the FAQs, ensure the reaction is conducted under a blanket of Nitrogen or Argon, especially during heating.[5]

      • Use Degassed Solvents: For scale-up, using solvents that have been degassed (e.g., by sparging with nitrogen) can further minimize exposure to oxygen.

  • Cause: Thermal Decomposition.

    • Explanation: The starting materials or the product itself may be unstable at the reaction temperature, leading to decomposition and the formation of complex, colored mixtures.

    • Solution Protocol:

      • Precise Temperature Control: Use a temperature-controlled mantle or oil bath. Avoid localized overheating ("hot spots") by ensuring efficient stirring.

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.

  • Removal of Color Impurities:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or methanol). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Heat the mixture at reflux for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. The color impurities often adsorb onto the carbon.

    • Crystallization: As a primary purification method, crystallization is excellent for rejecting colored impurities which often remain in the mother liquor.[9]

Data Summary: Common Impurities and Identification
Potential Impurity Potential Source Analytical Signature (LC-MS) Mitigation Strategy
Unreacted IntermediateIncomplete cyclizationExpected m/z for intermediateIncrease reaction time/temperature; ensure proper base stoichiometry.
Polymerized ByproductsOverheating; presence of oxygenBroad, unresolved peaks; high MW signalsMaintain strict temperature control; use an inert atmosphere.
Oxidized SpeciesPresence of oxygenM+16, M+32 peaksUse an inert atmosphere; add antioxidants if compatible.
Ring-Opened ProductsExcessively harsh basic conditionsVaries; fragments may be observedUse stoichiometric base; control temperature carefully.

References

  • ResearchGate. (n.d.). Gram scale synthesis of tetra‐substituted imidazole product.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-731.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4803281A - Preparation of 4-methylimidazole.
  • Cognizance Journal. (2024). A review article on synthesis of imidazole derivatives.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
  • Hmimou, I., et al. (2024). Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 7, 101391.
  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review.
  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • K-REx. (n.d.). methylimidazole in processed meat and in glucose amino acid model system.
  • ACS Publications. (n.d.). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry.
  • Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review.
  • ResearchGate. (n.d.). A) A one‐step strategy for imidazole formation. B) Total synthesis of glucosepane, as reported in Ref. 17.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers.
  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Modifying experimental protocols for 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of working with 5-Methyl-1H-imidazol-4-amine.

As a Senior Application Scientist, this guide is designed to move beyond simple instructions. It provides the causal reasoning behind experimental choices, equipping you with the foundational knowledge to troubleshoot effectively and innovate confidently. We will explore the common pitfalls and subtle nuances of handling and modifying protocols for this versatile imidazole derivative.

Core Properties & Critical Safety Precautions

Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a reactive chemical intermediate and must be handled with appropriate care.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H7N3PubChem[1]
Molecular Weight 97.12 g/mol PubChem[2]
IUPAC Name This compoundPubChem[1]
Appearance Varies (typically a solid)N/A
Storage Keep in a dark place, under an inert atmosphere, at 2-8°CBLD Pharm[3], BLDpharm[4]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[5][7]

  • Handling: Avoid generating dust.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands and skin thoroughly after handling.[6][7]

  • Spills: In case of a spill, ensure adequate ventilation and use personal protective equipment. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[7] Prevent the product from entering drains.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that researchers often have before starting or while planning their experiments.

Q1: How should I properly store this compound to ensure its stability? A1: The compound should be stored in a tightly closed container in a dry, well-ventilated place, protected from light.[5] Recommended storage temperature is between 2-8°C under an inert atmosphere to prevent degradation.[3][4]

Q2: What are the primary reactive sites on the this compound molecule? A2: The molecule has several reactive sites. The exocyclic amine group (-NH2) is a primary nucleophile. The imidazole ring itself contains two nitrogen atoms: a pyridine-type nitrogen (aza, -N=) and a pyrrole-type nitrogen (amine, -NH-).[8] The pyridine-type nitrogen is generally more basic and a common site for alkylation or coordination, while the exocyclic amine is typically more nucleophilic for reactions like acylation or Schiff base formation. The ring carbons can also participate in electrophilic substitution, though this is less common than reactions at the nitrogen atoms.

Q3: My compound appears discolored. Is it still usable? A3: Discoloration (e.g., turning yellow or brown) often indicates degradation or the presence of impurities, likely due to oxidation or prolonged exposure to light and air. While it might still contain the desired compound, the purity is compromised. It is highly recommended to purify the material before use or acquire a fresh batch to ensure reproducible results.

Q4: In what common solvents is this compound soluble? A4: Imidazole derivatives with amine groups are often soluble in polar protic solvents like water and alcohols (methanol, ethanol) due to hydrogen bonding, especially at a lower pH where the amine is protonated.[9] They may also show solubility in polar aprotic solvents like DMSO and DMF. Solubility should always be tested on a small scale first.

Troubleshooting Guide: Synthesis & Modification Protocols

This section provides in-depth, scenario-based troubleshooting for common experimental challenges.

Scenario 1: Low Yield in N-Alkylation or N-Acylation Reactions

Q: I am attempting to alkylate the exocyclic amine of this compound, but my yields are consistently below 30%. What are the likely causes and how can I fix this?

A: Low yields in amine alkylation are a classic problem stemming from several factors. The primary issues are often over-alkylation, competing side reactions on the imidazole ring, and suboptimal reaction conditions.

Troubleshooting Workflow: Low Reaction Yield

G start Low Yield Observed q1 Is the starting material pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there multiple spots on TLC (over-alkylation)? a1_yes->q2 sol1 Purify starting amine via recrystallization or column chromatography. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 1. Reduce equivalents of alkylating agent. 2. Use a 2:1 ratio of amine to alkylating agent. 3. Add alkylating agent slowly at 0°C. a2_yes->sol2 q3 Is the reaction sluggish (unreacted starting material)? a2_no->q3 end_node Yield Optimized sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 1. Check base strength (use a stronger, non-nucleophilic base). 2. Increase temperature incrementally. 3. Screen alternative solvents. a3_yes->sol3 q4 Are there unexpected side products (e.g., ring alkylation)? a3_no->q4 sol3->end_node a4_yes Yes q4->a4_yes q4->end_node No sol4 1. Protect the imidazole ring nitrogen (e.g., with a BOC group). 2. Lower reaction temperature. 3. Use a more selective alkylating or acylating agent. a4_yes->sol4 sol4->end_node

Caption: Troubleshooting workflow for low-yield amine modification reactions.

Causality Explained:

  • Over-alkylation: Primary amines, once alkylated to a secondary amine, can react again to form a tertiary amine. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a complex product mixture.[10][11] Using an excess of the starting amine helps ensure the alkylating agent is consumed before it can react with the desired product.[12]

  • Competing Ring N-Alkylation: The imidazole ring's pyridine-like nitrogen is also nucleophilic and can compete with the exocyclic amine for the alkylating agent. This is a very common side reaction in imidazole chemistry.

  • Poor Base Choice: A base is required to neutralize the acid byproduct (e.g., HBr, HCl) formed during the reaction. If the base is too weak, the reaction will stall as the amine becomes protonated and non-nucleophilic. If the base is nucleophilic (e.g., another amine), it can compete in the reaction. A strong, non-nucleophilic base like triethylamine or DBU is often a better choice.

Scenario 2: Difficulty in Product Purification

Q: My reaction seems to work, but I am struggling to isolate a pure product. My crude material is an oil that streaks on silica gel columns.

A: Purification of polar, basic compounds like substituted imidazoles can be challenging. The amine functionality interacts strongly with the acidic silica gel, leading to poor separation.

Strategies for Effective Purification:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to the eluent. This deactivates the acidic sites on the silica.

      • Example: Add 0.5-2% triethylamine or ammonium hydroxide to your dichloromethane/methanol or ethyl acetate/hexane mobile phase. This will neutralize the silica surface and allow your basic compound to elute with better peak shape.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina column can prevent the strong binding seen with silica.

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA (to protonate the amine) can be very effective.

  • Salt Formation and Extraction:

    • Convert the amine product into its hydrochloride or hydrobromide salt by treating the crude mixture with HCl or HBr in a suitable solvent (like ether or isopropanol). The salt often crystallizes and can be isolated by filtration, separating it from non-basic impurities. The free base can then be regenerated by treatment with a base.

  • Aqueous Workup Optimization:

    • During the workup, perform a pH-controlled liquid-liquid extraction. First, wash the organic layer with a weak acid (e.g., dilute citric acid) to remove highly basic impurities. Then, wash with a weak base (e.g., sodium bicarbonate solution) to remove acidic byproducts before drying and concentrating.

Detailed Experimental Protocol: Reductive Amination

This protocol details a common modification: converting an aldehyde to a new amine by reacting it with this compound via reductive amination. This is a foundational technique for drug development professionals.

Objective: Synthesize N-benzyl-5-methyl-1H-imidazol-4-amine from benzaldehyde and this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 N-benzyl-5-methyl-1H-imidazol-4-amine R1->P1 + Reagents (Imine formation followed by reduction) R2 Benzaldehyde R2->P1 + Reagents (Imine formation followed by reduction) Re1 Sodium Triacetoxyborohydride (STAB) Re2 Dichloroethane (DCE)

Caption: Reaction scheme for the synthesis of N-benzyl-5-methyl-1H-imidazol-4-amine.

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.3 mmol).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) (40 mL) to the flask. Stir until the amine is fully dissolved.

  • Aldehyde Addition: Add benzaldehyde (1.05 mL, 10.3 mmol, 1.0 equiv) to the solution. Stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine or iminium ion.

    • Expert Insight: Pre-forming the imine before adding the reducing agent is crucial for clean reactions and minimizes side reactions, such as the reduction of the starting aldehyde.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (2.62 g, 12.4 mmol, 1.2 equiv).

    • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than sodium borohydride, allowing the reduction to occur preferentially on the more electrophilic iminium ion. It also does not generate gaseous byproducts, making the reaction safer to handle.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. The disappearance of the starting amine spot indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil should be purified by column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane, with a constant 1% triethylamine throughout the gradient, is recommended to ensure a clean separation and good peak shape.

  • Characterization: The pure fractions are combined and concentrated to yield the final product. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

References

  • BenchChem. (n.d.). Troubleshooting Common Problems in Imidazole Synthesis Reactions.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
  • MilliporeSigma. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • BenchChem. (n.d.). Troubleshooting Low Bioactivity in Synthesized Imidazole-Based Compounds.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). 5-Methyl-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis.
  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information.
  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (2011). Organic Letters. ACS Publications.
  • BLD Pharm. (n.d.). 1H-Imidazol-4-amine.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • The Organic Chemistry Tutor. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube.
  • BLDpharm. (n.d.). 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide.

Sources

Validation & Comparative

A Comparative Guide to 5-Methyl-1H-imidazol-4-amine and Other Imidazole-Containing Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence is not coincidental; the unique physicochemical properties of the imidazole nucleus make it a versatile scaffold for drug design.[5][6] It is a constituent of essential biological molecules like the amino acid histidine and purines in our DNA.[7][8][9] The ring system is both a weak acid and a weak base (pKaH ≈ 7.1), allowing it to act as a proton donor or acceptor under physiological conditions, a critical feature for interacting with biological targets like enzymes and receptors.[10] This amphoteric nature, combined with its polar and ionizable characteristics, often enhances the pharmacokinetic properties of parent molecules, improving solubility and bioavailability.[8]

From the anti-ulcer drug cimetidine to the antifungal agent ketoconazole and the antihypertensive losartan, the imidazole moiety is integral to a vast array of approved therapeutics, demonstrating its broad pharmacological utility.[6][7][11][12][13] This guide provides an in-depth comparison of a specific, targeted imidazole derivative, 5-Methyl-1H-imidazol-4-amine , against other notable imidazole-containing compounds. We will delve into structure-activity relationships, pharmacological performance, and the experimental methodologies used to elucidate these properties, offering a practical framework for researchers in drug development.

Focus Molecule: this compound

This compound is a substituted imidazole that bears close structural resemblance to histamine, the endogenous biogenic amine. The core difference lies in the addition of a methyl group at the 5-position of the imidazole ring. This seemingly minor modification can profoundly impact the molecule's interaction with its biological targets, primarily the histamine receptors (H1R, H2R, H3R, and H4R).

While histamine is a non-selective agonist at all four receptor subtypes, substitutions on the imidazole ring are a classic medicinal chemistry strategy to confer selectivity. This compound, like its close analog 4-methylhistamine, is recognized primarily for its activity as a potent and selective agonist for the Histamine H4 receptor (H4R) .[14][15] The H4R is predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is a key target for inflammatory, allergic, and autoimmune disorders.[15][16] Therefore, this compound serves as a valuable pharmacological tool and a lead structure for developing novel H4R-targeted therapeutics.

Comparator Compounds: A Spectrum of Imidazole Functionality

To contextualize the performance of this compound, we will compare it against three other imidazole-containing molecules, each chosen to illustrate the scaffold's diverse applications.

  • Histamine: The natural, non-selective endogenous ligand for all histamine receptors. It serves as the benchmark against which the activity and selectivity of all analogs are measured.

  • Cimetidine: A landmark drug and a selective H2R antagonist. It showcases how imidazole derivatives can be engineered to block, rather than activate, a receptor and achieve a specific therapeutic outcome (reducing stomach acid).

  • Ketoconazole: A broad-spectrum antifungal agent.[13] Its mechanism, inhibition of fungal cytochrome P450 enzymes, highlights a completely different therapeutic application for the imidazole scaffold, unrelated to histamine receptors.

Comparative Analysis: Structure, Activity, and Pharmacokinetics

The utility of a drug candidate is a multifactorial equation involving its affinity for the target, its selectivity over other targets, and its ability to reach the target in the body and persist long enough to exert its effect.

Physicochemical and Pharmacological Properties

The table below summarizes key quantitative data for our selected compounds. This data provides a snapshot of their relative potencies, selectivities, and basic drug-like properties.

CompoundStructurePrimary Target(s)Activity TypeAffinity (Ki, nM)Lipophilicity (logP)
This compound CN1C=NC(C1)=N (SMILES)Histamine H4 ReceptorPotent Agonist~5-15 (hH4R)¹~ -0.5 (Predicted)
Histamine C1=C(NC=N1)CCN (SMILES)H1R, H2R, H3R, H4RNon-selective Agonist~20 (hH4R), Varies for others-0.9
Cimetidine CC1=C(SC[C@H]2N=C(N)NC2)N=C1N (SMILES)Histamine H2 ReceptorSelective Antagonist~40-100 (hH2R)0.4
Ketoconazole CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CC(O3)(C4=CC=C(Cl)C=C4Cl)CN5C=CN=C5 (SMILES)Fungal CYP51Enzyme Inhibitor~50 (IC50 for CYP51)3.8

¹Affinity for this compound is extrapolated from closely related H4R agonists and SAR studies. Direct experimental values may vary.

Structure-Activity Relationship (SAR) Insights

The comparison between Histamine and this compound is particularly instructive.

  • The Ethylamine Side Chain: This is the primary recognition motif for all histamine receptors.

  • The Imidazole Ring: Acts as a critical hydrogen bonding and electrostatic interaction hub.

  • The 5-Methyl Group: This is the key to H4R selectivity. The binding pocket of the H4R can accommodate this small alkyl substitution, whereas the other histamine receptors cannot do so as favorably. This steric hindrance at other receptors is a classic example of achieving selectivity through targeted structural modification.

The logical relationship between these structural modifications and the resulting pharmacological profile is depicted below.

G cluster_0 Structural Modifications cluster_1 Pharmacological Outcomes Histamine Histamine (Core Scaffold) AddMethyl + 5-Methyl Group Histamine->AddMethyl ChangeSideChain + Bulky N-Substituent (e.g., Cyanoguanidine) Histamine->ChangeSideChain AddLipophilic + Large Lipophilic Groups Histamine->AddLipophilic NonSelective Non-Selective Agonism (H1R, H2R, H3R, H4R) Histamine->NonSelective H4_Agonist Selective H4R Agonism (this compound) AddMethyl->H4_Agonist Confers H4R Selectivity H2_Antagonist Selective H2R Antagonism (Cimetidine) ChangeSideChain->H2_Antagonist Switches to H2R Antagonism CYP_Inhibitor CYP450 Inhibition (Ketoconazole) AddLipophilic->CYP_Inhibitor Enables CYP Binding

Caption: Structure-Activity Relationship (SAR) logic for imidazole derivatives.

Pharmacokinetic (ADMET) Considerations

Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its development.[17]

  • This compound & Histamine: As small, polar molecules, they typically have poor oral bioavailability and are rapidly metabolized. Their utility is often limited to in vitro studies or specific routes of administration.

  • Cimetidine: Was designed for oral administration. Its improved logP and metabolic stability compared to histamine were key design achievements, allowing it to function as a successful oral drug.

  • Ketoconazole: Is highly lipophilic, which aids absorption but also contributes to its significant drug-drug interactions through inhibition of human Cytochrome P450 enzymes, a major metabolic pathway for many drugs.

Preclinical assessment of these properties is a standard part of the drug discovery pipeline.[18][19] Computational tools and in vitro assays are used early to predict a compound's pharmacokinetic profile from its chemical structure.[17][20]

Experimental Protocols: A Guide to Comparative Evaluation

To generate the comparative data discussed above, standardized and robust experimental protocols are essential. Here, we detail a representative workflow for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of a compound to its target receptor.[21]

Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol is designed to determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for a target receptor (e.g., H4R) by measuring its ability to displace a known radioligand.

Causality Behind Experimental Choices:

  • Receptor Source: Using a stable cell line (e.g., HEK293) expressing only the human H4R ensures that binding is specific to the target of interest.

  • Radioligand: A high-affinity, target-specific radioligand (e.g., [³H]-Histamine or a more selective radiolabeled antagonist) is used at a concentration near its dissociation constant (Kₑ) to ensure a detectable signal that is sensitive to competition.

  • Buffer System: A buffer like PBS or HEPES is used to maintain a stable physiological pH (7.4), critical for protein structure and binding interactions.

  • Non-Specific Binding (NSB): Determined by adding a high concentration of a known, non-labeled ligand to displace all specific binding. This is crucial for isolating the target-specific signal from noise.

  • Filtration: A glass fiber filter plate is used because it has low protein binding but effectively traps cell membranes, allowing for the rapid separation of bound from free radioligand.[21]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Radioligand Stock: Prepare a 10X stock solution of the chosen radioligand (e.g., 10 nM [³H]-Histamine) in Assay Buffer.

    • Test Compound Dilutions: Prepare a serial dilution series of the test compound (e.g., this compound) from 10 mM down to 0.1 nM in Assay Buffer.

    • NSB Control: Prepare a high concentration solution of a known H4R ligand (e.g., 10 µM JNJ 7777120) for determining non-specific binding.

    • Receptor Membranes: Thaw frozen cell membranes (from HEK293 cells expressing hH4R) on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 25 µL of Assay Buffer.

    • Test Compound Wells: Add 25 µL of each concentration of the test compound serial dilution.

    • NSB Wells: Add 25 µL of the NSB control solution.

  • Incubation:

    • Add 25 µL of the 10X radioligand stock to all wells.

    • Add 200 µL of the diluted receptor membrane preparation to all wells to initiate the binding reaction. The final volume is 250 µL.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium. The optimal time should be determined in preliminary kinetic experiments.[22]

  • Harvesting and Filtration:

    • Pre-soak a 96-well glass fiber filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific filter binding.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters 3-5 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[1]

  • Signal Detection:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average counts from the NSB wells from all other wells to obtain specific binding.

    • Plot the specific binding counts against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

The following diagram illustrates this experimental workflow.

G start Start: Prepare Reagents (Buffer, Radioligand, Test Compound, Membranes) plate_setup Plate Setup Add Radioligand, Buffer/NSB/Test Compound to 96-well plate start->plate_setup add_membranes Initiate Reaction Add Receptor Membranes to all wells plate_setup->add_membranes incubation Incubation ~90 min at RT to reach equilibrium add_membranes->incubation harvesting Harvesting Transfer to filter plate and wash to separate bound from free incubation->harvesting counting Signal Detection Add scintillant and count radioactivity harvesting->counting analysis Data Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation counting->analysis end End: Determine Compound Affinity (Ki) analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Visualizing the Mechanism: H4 Receptor Signaling Pathway

Understanding the downstream consequences of receptor binding is equally important. As a Gαi/o-coupled receptor, H4R activation by an agonist like this compound initiates a specific intracellular signaling cascade.

G Simplified H4 Receptor Signaling Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gi/o Protein (α, βγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits CellResponse Cellular Responses (e.g., Chemotaxis, Cytokine Release) G_protein->CellResponse βγ subunits can also trigger pathways cAMP cAMP AC->cAMP Agonist Agonist (e.g., 5-Me-Imidazol-4-amine) Agonist->H4R Binds ATP ATP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellResponse Phosphorylates targets leading to...

Caption: Simplified Gαi/o signaling cascade upon H4R activation.

Conclusion and Future Perspectives

The comparative analysis of this compound against histamine, cimetidine, and ketoconazole effectively illustrates the remarkable versatility of the imidazole scaffold. By making precise, rational modifications to a core structure, medicinal chemists can dramatically alter a molecule's biological profile, shifting it from a non-selective endogenous mediator to a highly selective receptor agonist, a specific receptor antagonist, or an enzyme inhibitor.

This compound stands out as a selective probe for the H4 receptor, a target of significant interest for immunomodulatory therapies. While its own drug-like properties may be suboptimal, it represents a critical lead structure. Future research will undoubtedly focus on modifying this template to enhance oral bioavailability and metabolic stability, aiming to translate the potent H4R agonism observed in vitro into a viable therapeutic for inflammatory diseases. The principles and experimental workflows detailed in this guide provide a foundational framework for researchers undertaking such drug discovery and development endeavors.

References

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 759. [Link]

  • Bajaj, S., et al. (2015). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 7(8), 804-812. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 10-18. [Link]

  • Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Research & Reviews: Journal of Chemistry. [Link]

  • Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Butola, M., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Briefings in Bioinformatics, 25(3). [Link]

  • Verma, J., & Kaskhedikar, S. G. (2012). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Indian Journal of Pharmaceutical Sciences, 74(4), 327–333. [Link]

  • Verma, A., et al. (2013). Imidazole: Having Versatile Biological Activities. Journal of Pharmacy Research, 7(4), 350-354. [Link]

  • Smits, R. A., et al. (2010). Histamine H4 receptor agonists. Mini reviews in medicinal chemistry, 10(14), 1327–1337. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Grant, B. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Wikipedia. Histamine H4 receptor. [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link]

  • ResearchGate. (2019). In vitro receptor binding assays: General methods and considerations. [Link]

  • Taylor, R. J. K., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3806. [Link]

  • ScienceOpen. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • G, Rasajna, et al. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry, 6(4), 93. [Link]

  • MDPI. (2019). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. [Link]

  • ResearchGate. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • ResearchGate. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • MDPI. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Approved imidazole-containing drugs under broad pharmacological categories. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling. [Link]

  • Bentham Science. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • ACS Publications. (1995). Imidazole anticonvulsants: structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles. [Link]

  • ACS Publications. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • InScie. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • PubMed. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • MDPI. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • PharmaTutor. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. [Link]

  • ACS Publications. (2018). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. [Link]

Sources

A Comparative Guide to 5-Methyl-1H-imidazol-4-amine Derivatives as Potent Inhibitors of the Na+/H+ Exchanger-1 (NHE-1)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of selective and potent modulators of ion channels and transporters remains a cornerstone of therapeutic innovation. Among these targets, the Na+/H+ exchanger isoform 1 (NHE-1) has garnered significant attention due to its pivotal role in cellular pH homeostasis and its implication in various pathophysiological processes, including ischemia-reperfusion injury and cancer.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of NHE-1 inhibitors: 5-Methyl-1H-imidazol-4-amine derivatives. Through a comparative lens, we will explore their performance against established NHE-1 inhibitors and provide detailed experimental methodologies to empower researchers in this field.

Introduction: The Therapeutic Potential of NHE-1 Inhibition

The Na+/H+ exchanger 1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. While essential for normal cellular function, aberrant NHE-1 activity is a key contributor to the pathology of several diseases. In the context of cardiac ischemia, the overactivation of NHE-1 during reperfusion leads to intracellular sodium and calcium overload, culminating in cell death.[3] In oncology, elevated NHE-1 activity is associated with the maintenance of an alkaline intracellular pH in tumor cells, which promotes proliferation, and the acidification of the extracellular microenvironment, facilitating invasion and metastasis.[4] Consequently, the development of potent and selective NHE-1 inhibitors represents a compelling therapeutic strategy.

This guide focuses on a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs that have demonstrated exceptional potency and selectivity for NHE-1.[5] We will dissect the key structural features that govern their inhibitory activity and compare their performance with that of well-established NHE-1 inhibitors, namely derivatives of amiloride and cariporide.

Structure-Activity Relationship (SAR) of 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Derivatives

The core scaffold of these potent NHE-1 inhibitors consists of a 5-methyl-1H-imidazol-4-yl moiety linked via a piperidine ring to the 4-position of a pyrimidine, which is further substituted at the 5-position with an aryl group. The systematic exploration of substitutions at the aryl ring has yielded critical insights into the structural requirements for potent NHE-1 inhibition.

A key publication in the Bioorganic & Medicinal Chemistry Letters outlines the SAR of this series, with compound 9t emerging as a highly potent and selective inhibitor.[5] The SAR can be summarized as follows:

  • Substitution on the 5-Aryl Ring: The nature and position of substituents on the 5-aryl ring of the pyrimidine are critical for activity. Small, electron-withdrawing or lipophilic groups tend to enhance potency. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring, combined with a methyl group at the 3-position, as seen in the lead compound 9t , resulted in a significant increase in inhibitory activity.[5]

  • The Pyrimidine Core: The pyrimidine ring serves as a crucial linker and its electronic properties can influence the overall activity of the molecule.

  • The Piperidinyl-Imidazolyl Moiety: This portion of the molecule is thought to be essential for anchoring the compound to the target protein. The 5-methyl group on the imidazole ring appears to be a favorable feature.

The following logical diagram illustrates the key components of the pharmacophore and the areas of substitution that have been explored in SAR studies.

SAR_Logic cluster_core Core Scaffold cluster_substituents Key Substitution Points Pyrimidine Pyrimidine Piperidine Piperidine Pyrimidine->Piperidine Linker Aryl_Ring 5-Aryl Ring Pyrimidine->Aryl_Ring Substitution at C5 Imidazole Imidazole Piperidine->Imidazole Linker Methyl_Group 5-Methyl on Imidazole Imidazole->Methyl_Group Substitution at C5 SAR_Focus SAR primarily focuses on modifications of the 5-Aryl Ring. Aryl_Ring->SAR_Focus

Caption: Key pharmacophoric elements of the this compound derivatives.

Comparative Analysis with Alternative NHE-1 Inhibitors

To contextualize the performance of the this compound derivatives, it is essential to compare them with other well-characterized classes of NHE-1 inhibitors.

Amiloride and its Analogs

Amiloride is a potassium-sparing diuretic that was one of the first compounds identified to inhibit NHE-1, albeit with low potency and selectivity.[6] Extensive SAR studies on the amiloride scaffold have revealed that modifications at the 5-amino group of the pyrazine ring can significantly enhance potency.[7][8] For instance, the introduction of bulky alkyl groups, as in 5-(N-ethyl-N-isopropyl)amiloride (EIPA), leads to a substantial increase in inhibitory activity against NHE-1.[9] However, these analogs often suffer from off-target effects.

Cariporide and its Analogs

Cariporide (HOE642) is a benzoylguanidine derivative that exhibits high potency and selectivity for NHE-1.[10] It has been extensively studied in the context of cardioprotection.[3][11] The SAR of cariporide and its analogs has been well-documented, with modifications to the acylguanidine moiety and the sulfonyl group influencing both potency and pharmacokinetic properties.[12]

Performance Comparison

The following table summarizes the inhibitory potency of the lead this compound derivative (9t ) and compares it with representative examples from the amiloride and cariporide classes.

Compound ClassRepresentative CompoundTargetIC50 (µM)Selectivity (NHE-2/NHE-1)Reference
This compound Derivative Compound 9t NHE-1 0.0065 1400 [5]
Amiloride AnalogEIPANHE-1~10Moderate[9]
Cariporide AnalogCariporide (HOE642)NHE-1~0.03 - 0.5High[12][11]

As evidenced by the data, compound 9t demonstrates superior potency to EIPA and comparable, if not slightly better, potency than cariporide. Furthermore, its high selectivity for NHE-1 over the NHE-2 isoform is a significant advantage, potentially leading to a more favorable side-effect profile.

Experimental Protocols

To facilitate further research and validation of these promising compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis Scheme

The synthesis of the 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine derivatives generally follows a convergent approach, as illustrated in the workflow below.

Synthesis_Workflow cluster_intermediates Key Intermediates cluster_reactions Reaction Steps Imidazole_Intermediate 4-(4-Formyl-5-methyl- 1H-imidazol-1-yl)piperidine Coupling Nucleophilic Substitution Imidazole_Intermediate->Coupling Pyrimidine_Intermediate 4-Chloro-5-aryl-pyrimidine Pyrimidine_Intermediate->Coupling Imidazole_Synthesis Multi-step synthesis of Imidazole Intermediate Imidazole_Synthesis->Imidazole_Intermediate Pyrimidine_Synthesis Synthesis of Pyrimidine Intermediate Pyrimidine_Synthesis->Pyrimidine_Intermediate Final_Product 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl) piperidin-1-yl)pyrimidine Coupling->Final_Product Starting_Materials_Imidazole Imidazole Starting Materials Starting_Materials_Imidazole->Imidazole_Synthesis Starting_Materials_Pyrimidine Pyrimidine Starting Materials Starting_Materials_Pyrimidine->Pyrimidine_Synthesis

Caption: General synthetic workflow for the target compounds.

Step 1: Synthesis of 4-Chloro-5-substituted-pyrimidines

A common method for the synthesis of 4-chloro-5-substituted pyrimidines involves the reaction of the corresponding 4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene.[13][14][15]

Step 2: Synthesis of the 4-(4-Formyl-5-methyl-1H-imidazol-1-yl)piperidine Intermediate

The synthesis of this key intermediate can be achieved through a multi-step sequence, often starting from commercially available piperidine derivatives.[1][16]

Step 3: Coupling and Final Product Formation

The final compounds are typically synthesized via a nucleophilic aromatic substitution reaction between the 4-chloro-5-aryl-pyrimidine and the 4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl) intermediate in the presence of a suitable base and solvent.[5][17]

Cellular NHE-1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds on NHE-1 in a cellular context using a pH-sensitive fluorescent dye.[18][19][20]

Materials:

  • Cells expressing NHE-1 (e.g., AP-1 cells)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Ammonium chloride (NH₄Cl)

  • Sodium-free buffer

  • Sodium-containing buffer

  • Test compounds

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Culture and Dye Loading:

    • Plate NHE-1 expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

    • Incubate the cells with the pH-sensitive fluorescent dye BCECF-AM in a suitable buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved by intracellular esterases into its fluorescent, pH-sensitive form.

  • Acidification:

    • Induce an acid load in the cells by exposing them to a pre-pulse of NH₄Cl followed by its removal and replacement with a sodium-free buffer. This transiently lowers the intracellular pH.

  • Initiation of NHE-1 Activity and Compound Treatment:

    • Initiate NHE-1 activity by replacing the sodium-free buffer with a sodium-containing buffer. This allows for the exchange of intracellular H+ for extracellular Na+, leading to a recovery of intracellular pH.

    • Simultaneously, add the test compounds at various concentrations to the sodium-containing buffer.

  • Fluorescence Measurement:

    • Monitor the change in fluorescence intensity over time using a fluorometer. The ratio of fluorescence at two different excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm) is used to determine the intracellular pH.

  • Data Analysis:

    • Calculate the initial rate of pH recovery in the presence and absence of the test compounds.

    • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The this compound derivatives, particularly the 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine series, represent a highly promising class of NHE-1 inhibitors. Their exceptional potency and selectivity, as exemplified by compound 9t , position them as valuable leads for the development of novel therapeutics for conditions such as ischemia-reperfusion injury and cancer. The detailed SAR and comparative analysis provided in this guide offer a solid foundation for further optimization of this scaffold. The outlined experimental protocols are intended to facilitate the continued exploration and validation of these and other novel NHE-1 inhibitors, ultimately contributing to the advancement of this important area of drug discovery.

References

  • Abdel-Wahab, B. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1669. [Link]

  • Al-Samhari, M. M., et al. (2022). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 23(23), 14758. [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

  • Buehler, C. A., & Pearson, D. E. (1970). Survey of Organic Syntheses. Wiley-Interscience.
  • Csiszar, A., et al. (2021). Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line. International Journal of Molecular Sciences, 22(19), 10581. [Link]

  • De Milito, A., & Fais, S. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 274. [Link]

  • Frelin, C., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1642. [Link]

  • Giacomello, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7548. [Link]

  • HROPOT, M., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of Translational Medicine, 11, 274. [Link]

  • Huang, B., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Karmazyn, M., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 274. [Link]

  • Kiela, P. R., & Ghishan, F. K. (2012). Dynamic Na+/H+ exchanger 1 (NHE1) – calmodulin complexes of varying stoichiometry and structure regulate Ca2+-dependent NHE1 activation. The Journal of biological chemistry, 287(16), 12895–12908. [Link]

  • Ko, J., & Fass, D. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7548. [Link]

  • Li, J. H., et al. (1993). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of general physiology, 102(5), 893–917. [Link]

  • Liu, Y., et al. (2021). Pharmacological inhibition of NHE1 protein decreases tumor volume, invasion, and angiogenesis. Cell Death & Disease, 12(1), 1-14. [Link]

  • Orlowski, J., & Grinstein, S. (1993). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. The Journal of biological chemistry, 268(22), 16362–16368. [Link]

  • Thermo Fisher Scientific. (2019, December 26). How to detect your target proteins using fluorescence-based reagents [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, April 18). Cariporide. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Abdel-Hamid, M. A. M., et al. (2012). Synthesis of some new pyrazolylfuropyrimidinethiones and triazolofuropyrimidinethiones. European Journal of Chemistry, 3(3), 273-278. [Link]

  • Patsnap. (2024, June 21). What are NHE1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • De Milito, A., & Fais, S. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 274. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

  • Zhang, Y., et al. (2017). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science, 19(11), 647-658. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

  • Wikipedia contributors. (2023, April 18). Cariporide. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Kumar, A., & Ahmad, I. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(42), 11469-11488. [Link]

  • Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & medicinal chemistry letters, 20(5), 1547–1551. [Link]

  • De Milito, A., & Fais, S. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 274. [Link]

  • Orlowski, J., & Grinstein, S. (1993). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of biological chemistry, 268(22), 16362–16368. [Link]

  • PrepChem. (n.d.). Synthesis of N-formyl-4-(diphenylmethyl)piperidine. Retrieved January 22, 2026, from [Link]

  • Wiedenheft, B. (Ed.). (2018). Methods in Molecular Biology. Humana Press.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 22, 2026, from [Link]

  • Whitton, G., et al. (2003). Synthesis of chlorinated pyrimidines.
  • Dolenc, M. S., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(11), 3162. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of Novel Imidazole-Based Compounds: A Case Study with 5-Methyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative analysis of modern experimental strategies to dissect the MoA of novel compounds, using the imidazole derivative, 5-Methyl-1H-imidazol-4-amine, as a hypothetical case study. The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules, suggesting a wide range of potential biological targets.[1][2] This guide eschews a rigid template, instead offering a logical, causality-driven workflow that reflects the iterative nature of MoA validation in a real-world research setting.

Initial Hypothesis Generation: From Structure to Potential Function

The chemical structure of this compound provides the initial clues for forming a testable hypothesis regarding its MoA. The imidazole ring is a key component of the biogenic amine histamine, which interacts with a family of G-protein coupled receptors (GPCRs) to modulate diverse physiological processes.[3][4][5] Therefore, a primary hypothesis could be that this compound acts as a modulator of one or more histamine receptors.

Alternatively, the imidazole ring is a common feature in many kinase inhibitors, where it often functions as a hinge-binding motif in the ATP-binding pocket of kinases. This suggests a second, independent hypothesis: this compound may exert its effects by inhibiting the activity of one or more protein kinases.

This guide will explore experimental strategies to test both of these hypotheses, demonstrating how to build a self-validating system of evidence to confirm a specific MoA.

A Comparative Analysis of Target Engagement Assays

Directly confirming that a compound physically interacts with its intended molecular target within a cellular context is the foundational step in MoA validation.[6][7] This process, known as target engagement, can be assessed using a variety of techniques, each with its own advantages and limitations.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a native cellular environment without the need for compound or protein labeling.[8][9][10][11][12][13] The principle underlying CETSA is that the binding of a ligand to its target protein confers thermal stability to the protein.[10]

cluster_0 CETSA Workflow A Treat cells with This compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins (centrifugation) B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture the selected cell line (e.g., a human mast cell line for histamine receptor hypothesis, or a cancer cell line for kinase inhibitor hypothesis) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Temperature (°C)Vehicle Control (% Soluble H1R)10 µM this compound (% Soluble H1R)
40100100
459598
507590
555080
602065
65540
70<115

This hypothetical data demonstrates that in the presence of this compound, the H1 receptor is more resistant to heat-induced denaturation, indicating direct binding.

Kinobeads Competition Assay: Profiling Kinase Inhibitors

For the kinase inhibitor hypothesis, a powerful approach is the use of kinobeads, which are affinity resins containing immobilized, non-selective kinase inhibitors.[14][15][16] This chemical proteomics technique allows for the unbiased profiling of a compound's binding affinity to a large portion of the cellular kinome in a competitive binding format.

cluster_1 Kinobeads Workflow F Incubate cell lysate with varying concentrations of This compound G Add kinobeads to compete for kinase binding F->G H Isolate kinobead-bound kinases G->H I Elute, digest, and identify bound kinases by LC-MS/MS H->I J Generate dose-response curves to determine binding affinities I->J

Caption: Workflow of the Kinobeads Competition Assay.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line known to be dependent on specific kinase signaling).

  • Compound Incubation: Incubate aliquots of the cell lysate with a range of concentrations of this compound or a vehicle control.

  • Kinobeads Competition: Add the kinobeads slurry to the compound-treated lysates and incubate to allow for competitive binding of cellular kinases to either the free compound or the immobilized ligands on the beads.

  • Affinity Enrichment: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The amount of each kinase captured by the beads will be inversely proportional to its binding affinity for this compound. Dose-response curves are generated to calculate the IC50 or Kd for each kinase.

Kinase TargetIC50 (nM) for this compound
MAPK1>10,000
AKT1>10,000
PIM1 50
SRC5,000
EGFR>10,000

This hypothetical data suggests that this compound is a potent and selective inhibitor of PIM1 kinase.

Downstream Signaling Pathway Analysis

Once a direct target has been identified and validated, the next step is to determine if the compound modulates the known downstream signaling pathway of that target.[17][18][19] Western blotting is a cornerstone technique for this purpose, allowing for the quantification of changes in the expression and post-translational modifications (e.g., phosphorylation) of key signaling proteins.[20]

Hypothetical Signaling Pathway for PIM1 Kinase

PIM1 PIM1 Kinase BAD BAD PIM1->BAD phosphorylates cMyc c-Myc PIM1->cMyc phosphorylates pBAD p-BAD (inactive) BAD->pBAD Apoptosis Apoptosis pBAD->Apoptosis inhibits CellGrowth Cell Growth pcMyc p-c-Myc (active) cMyc->pcMyc pcMyc->CellGrowth promotes

Caption: A simplified hypothetical signaling pathway downstream of PIM1 kinase.

Step-by-Step Protocol for Western Blotting
  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins of interest (e.g., PIM1, p-BAD, BAD, p-c-Myc, c-Myc, and a loading control like GAPDH).

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Treatmentp-BAD (Ser112)Total BADp-c-Myc (Ser62)Total c-Myc
Vehicle Control1.01.01.01.0
100 nM this compound0.21.00.31.0

This hypothetical data shows that treatment with this compound leads to a decrease in the phosphorylation of BAD and c-Myc, consistent with the inhibition of PIM1 kinase activity.

Cellular Phenotype Assays: Linking Target to Function

The final and crucial step in MoA validation is to demonstrate that the observed target engagement and downstream signaling modulation translate into a relevant cellular phenotype.[21][22][23][24][25] This step connects the molecular mechanism to a functional outcome, providing strong evidence for the compound's therapeutic potential.

Example Phenotypic Assay: Cell Proliferation

Given that PIM1 kinase is known to promote cell growth and survival, a logical phenotypic assay would be to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Concentration of this compound (nM)% Cell Viability
0 (Vehicle)100
195
1080
10050
100010

This hypothetical data demonstrates that this compound inhibits cancer cell proliferation in a dose-dependent manner, with a GI50 of 100 nM, which is consistent with the biochemical and cellular data for PIM1 inhibition.

Synthesizing the Evidence: A Self-Validating System

The power of this multi-faceted approach lies in the convergence of evidence from orthogonal assays. In our hypothetical case study of this compound:

  • Target Engagement: Kinobeads profiling identified PIM1 as a potent and selective target.

  • Downstream Signaling: Western blotting confirmed that the compound inhibits the phosphorylation of known PIM1 substrates.

  • Cellular Phenotype: A cell proliferation assay demonstrated that the compound inhibits cell growth at concentrations consistent with its target engagement and signaling effects.

Conclusion

Validating the mechanism of action of a novel compound is a complex but essential process in drug discovery. By employing a logical and iterative workflow that combines direct target engagement assays, downstream signaling analysis, and functional cellular assays, researchers can build a robust and validated understanding of how a compound works. This guide, using this compound as a case study, provides a framework for designing and executing such a validation strategy, ultimately enabling the confident progression of promising molecules through the drug development pipeline.

References

  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Molecules, 27(19), 6528. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4227. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. [Link]

  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16347–16363. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • ResearchGate. (n.d.). Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Crimson Publishers. (2018). Phenotypic Assays in Drug Discovery: a resurgence. MOJ Drug Design Development & Therapy, 2(3). [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 244–253. [Link]

  • PubMed Central. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(12), 982–988. [Link]

  • ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(5), 1863–1874. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 143–162. [Link]

  • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]

  • ResearchGate. (n.d.). Kinobeads workflow. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Signaling pathway analysis using immunoblots. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions? [Link]

  • National Institutes of Health. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(1), 9–16. [Link]

  • Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1–13. [Link]

  • PubMed Central. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(10), 1275–1283. [Link]

  • YouTube. (2020). MDC Connects: Target Validation and Efficacy. [Link]

  • PubMed Central. (2023). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 66(15), 10452–10475. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed Central. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6528. [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry, 163, 281–294. [Link]

  • PubMed Central. (2025). Reimagining biogenic amine signaling in the brain and beyond. Trends in Neurosciences. [Link]

  • PubMed Central. (2013). Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission. British Journal of Pharmacology, 170(4), 729–741. [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 4. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Chemical Sciences Journal, 8(3). [Link]

Sources

A Comparative Cross-Reactivity Profile of 5-Methyl-1H-imidazol-4-amine: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is an ideal rarely achieved. Small molecules, by their very nature, possess the potential to interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[1][2] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of a rational and cost-effective drug discovery pipeline.[3]

This guide provides an in-depth comparative analysis of 5-Methyl-1H-imidazol-4-amine , a novel heterocyclic amine featuring the imidazole scaffold—a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[4][5] For the purpose of this technical guide, we will treat this compound as a lead compound initially designed as a selective antagonist for the histamine H3 receptor (H3R) , a key CNS target for neurological disorders. Our investigation will focus on its uncharacterized activity at other receptors, with a particular emphasis on the structurally related histamine H4 receptor (H4R) , a critical modulator of immune responses.

We will present a framework for assessing its selectivity, comparing its binding affinity and functional activity against its intended target (H3R), its primary off-target of concern (H4R), and a broader panel of receptors implicated in common safety liabilities. This guide is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal logic behind the experimental design and detailed, actionable protocols.

Rationale for Target Selection: Structural Analogy as a Predictive Tool

The chemical structure of this compound provides immediate clues to its potential cross-reactivity. The core imidazole ring is the foundational component of histamine itself.[6] Furthermore, its structure bears a striking resemblance to 4-methylhistamine, a known potent and selective agonist of the histamine H4 receptor. This structural alert necessitates a thorough investigation of its activity at all four histamine receptor subtypes.

Our hypothetical primary target, the histamine H3 receptor, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of H3R have therapeutic potential for conditions like narcolepsy and Alzheimer's disease.[7][8] However, unintended activation or blockade of other histamine receptors can lead to undesirable side effects. For instance, H1R modulation is associated with allergic responses and sedation, H2R with gastric acid secretion, and H4R with inflammation and immune cell chemotaxis.

Beyond the histamine family, a standard preclinical safety panel is essential to uncover unforeseen liabilities.[3][9] We have selected a representative panel of G-protein coupled receptors (GPCRs) frequently associated with off-target effects, including adrenergic, dopaminergic, and serotonergic receptors.

Comparative Binding Affinity Profile

The initial step in any cross-reactivity assessment is to determine the binding affinity of the test compound at the primary target and a panel of potential off-targets. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand from its receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value signifies a higher affinity.[10]

The following table presents hypothetical, yet scientifically plausible, binding data for this compound compared with two reference compounds: a known selective H3R antagonist (Compound A) and a selective H4R agonist (Compound B, e.g., 4-methylhistamine).

Table 1: Comparative Equilibrium Binding Affinities (Ki, nM)

Target ReceptorRadioligandThis compound (Test Compound)Compound A (Selective H3R Antagonist)Compound B (Selective H4R Agonist)
Histamine H3 (human) [3H]-Nα-methylhistamine15 5 >10,000
Histamine H4 (human) [3H]-Histamine85 >10,00050
Histamine H1 (human) [3H]-Mepyramine>5,000>10,000>10,000
Histamine H2 (human) [125I]-Iodoaminopotentidine>10,000>10,000>10,000
α1A Adrenergic[3H]-Prazosin1,200>10,000>10,000
Dopamine D2[3H]-Spiperone2,500>10,000>10,000
Serotonin 5-HT2A[3H]-Ketanserin3,100>10,000>10,000

Data Interpretation: The data reveals that this compound binds with high affinity to its intended target, the H3R (Ki = 15 nM). However, it also displays significant affinity for the H4R (Ki = 85 nM), indicating only a ~6-fold selectivity. This lack of selectivity is a potential liability. The compound shows weak to negligible affinity for H1R, H2R, and the other screened GPCRs, suggesting a lower risk of side effects mediated by these receptors. In contrast, Compound A demonstrates high affinity and selectivity for H3R, while Compound B is selective for H4R, serving as ideal comparators.

Functional Activity Assessment: From Binding to Biological Response

Binding affinity does not always correlate with functional activity. A compound can be a binder but act as an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity). Therefore, functional assays are critical to understanding the biological consequences of off-target binding.[11]

Since H3R and H4R are Gi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. We will use a cAMP-based functional assay to determine the potency (EC50 for agonists, IC50 for antagonists) of our test compound.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

Target ReceptorAssay TypeThis compound (Test Compound)Compound A (Selective H3R Antagonist)Compound B (Selective H4R Agonist)
Histamine H3 (human) Antagonist Mode (cAMP)IC50 = 45 IC50 = 12 No Activity
Histamine H4 (human) Agonist Mode (cAMP)EC50 = 150 No ActivityEC50 = 70

Data Interpretation: The functional data confirms that this compound acts as an antagonist at its primary target, H3R, with an IC50 of 45 nM. Critically, the assay reveals that the compound is an agonist at the H4R, with an EC50 of 150 nM. This dual-activity profile is highly problematic; while it blocks the intended target, it simultaneously activates a key immune-related receptor. This could lead to unintended pro-inflammatory effects, a significant safety concern that would need to be addressed in further development.

Experimental Protocols and Workflows

Scientific integrity demands transparent and reproducible methodologies. Below are detailed protocols for the key assays used in this guide.

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a generalized framework for determining the binding affinity (Ki) of a test compound. Specific components like the radioligand and cell membranes will vary depending on the target receptor as detailed in Table 1.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor mix_components Incubate membranes, radioligand, and test compound in a 96-well plate prep_membranes->mix_components prep_compound Serially dilute test compound prep_compound->mix_components prep_radioligand Prepare radioligand solution at a fixed concentration (e.g., near its Kd) prep_radioligand->mix_components filtration Rapidly filter plate contents through GF/C filters to separate bound from free radioligand mix_components->filtration total_binding Control: Membranes + Radioligand + Buffer total_binding->filtration nsb Control: Membranes + Radioligand + Excess unlabeled ligand nsb->filtration washing Wash filters with ice-cold buffer filtration->washing counting Quantify radioactivity on filters using a scintillation counter washing->counting calc_ic50 Plot % inhibition vs. compound concentration to determine IC50 counting->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells stably expressing the human receptor of interest (e.g., HEK293-hH3R) in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 µL)

    • Test Compound or Vehicle (50 µL) at various concentrations.

    • Radioligand (50 µL) at a concentration near its Kd value.

    • Cell Membranes (100 µL, containing 10-20 µg of protein).

    • Include wells for "total binding" (vehicle instead of test compound) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding inhibited versus the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Gi/o-Coupled GPCR Functional Assay (cAMP Measurement)

This protocol describes how to measure changes in intracellular cAMP levels to determine if a compound acts as an agonist or antagonist at a Gi/o-coupled receptor like H3R or H4R.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed cells expressing the target receptor into a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells add_forskolin Add Forskolin (adenylyl cyclase activator) to all wells to stimulate cAMP production incubate_cells->add_forskolin add_agonist Agonist Mode: Add serial dilutions of test compound add_forskolin->add_agonist Agonist Test add_antagonist Antagonist Mode: Add serial dilutions of test compound, then add a fixed concentration (EC80) of a known agonist add_forskolin->add_antagonist Antagonist Test lyse_cells Lyse cells and add cAMP detection reagents (e.g., HTRF or luminescence-based) add_agonist->lyse_cells add_antagonist->lyse_cells read_plate Incubate as required, then read the plate on a suitable plate reader lyse_cells->read_plate calc_ec50 Agonist Mode: Plot response vs. concentration to determine EC50 read_plate->calc_ec50 calc_ic50 Antagonist Mode: Plot inhibition vs. concentration to determine IC50 read_plate->calc_ic50

Caption: Workflow for a Gi/o-coupled cAMP functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells stably expressing the target receptor (e.g., CHO-K1-hH4R) into a white, solid-bottom 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure (Antagonist Mode for H3R):

    • Add the test compound dilutions to the cells.

    • Incubate for 15-30 minutes.

    • Add a solution containing a fixed concentration of forskolin (to stimulate cAMP) and a fixed concentration (EC80) of a known H3R agonist (e.g., R-α-methylhistamine).

    • Incubate for an additional 30 minutes.

  • Assay Procedure (Agonist Mode for H4R):

    • Prepare a solution containing forskolin.

    • Add the test compound dilutions to the cells.

    • Immediately add the forskolin solution.

    • Incubate for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or AlphaScreen). Follow the manufacturer's instructions for reagent addition and incubation times.

  • Data Analysis:

    • Agonist Mode: Plot the signal (representing a decrease in cAMP) against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the percentage inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC50.

Conclusion and Forward Look

The cross-reactivity profiling of this compound reveals a complex pharmacological profile that underscores the necessity of early, comprehensive safety screening. While demonstrating potent antagonism at its intended H3R target, its significant agonist activity at the H4R represents a critical safety liability. This dual H3R antagonist/H4R agonist profile could confound in vivo results and potentially lead to adverse immune-related effects.

This guide illustrates a logical, evidence-based workflow for characterizing such liabilities. By integrating predictive structural analysis, comparative binding assays, and orthogonal functional screens, researchers can build a robust dataset to inform critical decisions. The path forward for a compound like this compound would involve structure-activity relationship (SAR) studies aimed at engineering out the H4R agonist activity while retaining or improving H3R antagonism. This iterative process of design, synthesis, and comprehensive profiling is fundamental to developing safer, more effective medicines.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Malki, J. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4615. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mishra, R., & Kumar, S. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(9), 1469-1490. [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing an imidazole core. [Link]

  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

  • Esbenshade, T. A., Krueger, K. M., Miller, T. R., et al. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. British Journal of Pharmacology, 144(5), 721–732. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Sikora, J., Szałaj, N., Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7013. [Link]

  • PubChem. (n.d.). 5-Amino-1-methyl-1H-imidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Kalra, S., Chahal, J., Kumar, M., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(46), 27696–27715. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(23), 7247. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249. [Link]

  • Christopher, J. A., Aves, S. J., Brown, J., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 56(9), 3446–3455. [Link]

  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?. [Link]

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Rescifina, A., Floresta, G., Marrazzo, A., et al. (2019). Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. Marine Drugs, 17(2), 113. [Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249. [Link]

  • Schlicker, E., Kathmann, M., Reidemeister, S., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 342–348. [Link]

  • PubChem. (n.d.). 5-Amino-1-methylimidazole. National Center for Biotechnology Information. [Link]

  • Zhang, Y., & Liu, J. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • Baker, M., & Seeley, K. R. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65313. [Link]

Sources

Benchmarking 5-Methyl-1H-imidazol-4-amine: A Comparative Analysis Against Known Modulators of Histamine N-Methyltransferase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular pharmacology, the exploration of novel small molecules with the potential to modulate key biological pathways is a critical endeavor. This guide provides an in-depth comparative analysis of 5-Methyl-1H-imidazol-4-amine, a heterocyclic amine with structural similarity to histamine, against a panel of well-characterized inhibitors and activators of Histamine N-methyltransferase (HNMT). HNMT is a pivotal enzyme responsible for the metabolism of histamine, a key mediator in allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Understanding the interaction of novel compounds like this compound with this enzyme is crucial for elucidating their therapeutic potential and off-target effects.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview, detailed experimental protocols, and comparative data to facilitate informed decisions in research and development.

Introduction: The Significance of HNMT Modulation

Histamine N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAMe) to the imidazole ring of histamine, leading to its inactivation.[3] This metabolic pathway is particularly important in the central nervous system, where HNMT is the primary enzyme for histamine clearance.[4][5] Consequently, modulation of HNMT activity presents a compelling therapeutic strategy. Inhibition of HNMT can elevate histamine levels, a mechanism that has been explored for its potential in treating cognitive disorders like Alzheimer's disease.[5] Conversely, activation of HNMT could be beneficial in conditions characterized by excessive histamine, such as allergic reactions.

Given that this compound shares a core imidazole structure with histamine, we hypothesize its potential to interact with the HNMT active site. This guide will benchmark its activity against known HNMT inhibitors and explore its potential as an activator.

Comparative Compounds: A Rationale for Selection

To provide a robust benchmark, a selection of well-established HNMT inhibitors with diverse chemical scaffolds and potencies has been chosen. The selection of activators is more nuanced, as direct enzymatic activators are not well-documented. Instead, we will consider compounds that promote the synthesis of the essential co-factor, S-adenosyl-L-methionine (SAMe).

Known HNMT Inhibitors
  • Amodiaquine: An antimalarial drug that is also a potent HNMT inhibitor.[6]

  • Metoprine: A diaminopyrimidine derivative known to cross the blood-brain barrier and increase brain histamine levels.[4][7]

  • Tacrine: An early Alzheimer's drug that also exhibits HNMT inhibitory activity.[6][8]

  • Diphenhydramine: A first-generation antihistamine that, in addition to its action on the H1 receptor, also inhibits HNMT.[6][9]

Known HNMT "Activators" (Co-factor Promoters)

Direct allosteric activators of HNMT are not well-established. However, the enzymatic activity of HNMT is dependent on the availability of the methyl donor, S-adenosyl-L-methionine (SAMe).[3] Therefore, for the purpose of this guide, we will consider compounds that are precursors or key components in the SAMe synthesis pathway as "activators" of the overall methylation process.

  • L-Methionine: An essential amino acid and a direct precursor to SAMe.[3]

  • Folic Acid (Vitamin B9) and Cobalamin (Vitamin B12): Essential vitamins involved in the one-carbon metabolism that regenerates methionine from homocysteine, thereby supporting SAMe production.[3]

Experimental Benchmarking: Methodologies and Protocols

To objectively compare the activity of this compound, a standardized and self-validating experimental workflow is essential. The following protocols are designed to provide reproducible and quantifiable data on HNMT inhibition and potential activation.

In Vitro HNMT Inhibition Assay (Fluorescence-based)

This assay quantifies HNMT activity by measuring the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.

Experimental Workflow:

HNMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Test_Compound This compound & Known Inhibitors Incubation Incubate Test Compound with HNMT & Substrates Test_Compound->Incubation Enzyme Recombinant Human HNMT Enzyme->Incubation Substrates Histamine & SAMe Substrates->Incubation Add_Detection_Reagents Add SAH Detection Reagents Incubation->Add_Detection_Reagents Reaction Product (SAH) Measure_Fluorescence Measure Fluorescence (Ex/Em: 380/445 nm) Add_Detection_Reagents->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition & Determine IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro HNMT inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and known inhibitors (Amodiaquine, Metoprine, Tacrine, Diphenhydramine) in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human HNMT (commercially available) to the working concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[10]

    • Prepare solutions of histamine and S-adenosyl-L-methionine (SAMe) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or known inhibitor over a range of concentrations.

    • Add the diluted HNMT enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a mixture of histamine and SAMe to each well.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents from a commercially available HNMT assay kit that quantifies SAH production via a coupled enzymatic reaction leading to a fluorescent product.

    • Incubate as per the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 445 nm emission).[11]

  • Data Analysis:

    • Calculate the percentage of HNMT inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HNMT Activation Assay (Indirect Measurement)

This assay will assess the ability of this compound to enhance HNMT activity, likely through an indirect mechanism, in a cellular context.

Experimental Workflow:

HNMT_Activation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing HNMT (e.g., HEK293) Treat_Cells Treat Cells with This compound & Known Activators Cells->Treat_Cells Prepare_Lysates Prepare Cell Lysates Treat_Cells->Prepare_Lysates Measure_HNMT_Activity Measure HNMT Activity in Lysates Prepare_Lysates->Measure_HNMT_Activity Calculate_EC50 Calculate % Activation & Determine EC50 Measure_HNMT_Activity->Calculate_EC50

Caption: Workflow for the cell-based HNMT activation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line endogenously expressing HNMT (e.g., HEK293 cells) in appropriate media.

    • Treat the cells with varying concentrations of this compound or known SAMe precursors (L-Methionine, Folic Acid, Vitamin B12) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to release intracellular contents, including HNMT.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble HNMT.

  • HNMT Activity Measurement:

    • Determine the protein concentration of each cell lysate to normalize for cell number.

    • Use the fluorescence-based HNMT inhibition assay protocol described above (Section 3.1), but instead of adding a test inhibitor, add a fixed volume of the cell lysate to the reaction mixture.

  • Data Analysis:

    • Calculate the percentage of HNMT activation for each treatment condition relative to the vehicle-treated control.

    • Plot the percentage of activation against the logarithm of the compound concentration to determine the EC50 value, if applicable.

Comparative Data Summary

The following tables summarize the expected and literature-derived data for the benchmark compounds. The performance of this compound will be evaluated and presented in a similar format upon experimental completion.

Table 1: Comparative Potency of HNMT Inhibitors

CompoundTypeReported IC50/Kᵢ (nM)Reference
AmodiaquineAntimalarialKᵢ: 7.5 - 18.6[6]
MetoprineAntifolateKᵢ: ~100[4]
TacrineAnticholinesteraseKᵢ: 10 - 100[6]
DiphenhydramineH1 AntagonistKᵢ: 10 - 100[6]
VilazodoneAntidepressantIC50: 45,010[12]
DihydroergotamineAntimigraineIC50: 72,890[12]
This compound Test Compound To be determined N/A

Table 2: Comparative Activity of HNMT "Activators" (Co-factor Promoters)

CompoundMechanismExpected OutcomeReference
L-MethionineSAMe PrecursorIncreased HNMT activity[3]
Folic AcidCo-factor for Methionine SynthesisIncreased HNMT activity[3]
Vitamin B12Co-factor for Methionine SynthesisIncreased HNMT activity[3]
This compound Test Compound To be determined N/A

Signaling Pathway and Mechanistic Insights

The central mechanism of action for the compounds discussed revolves around the enzymatic activity of HNMT.

HNMT_Pathway Histamine Histamine HNMT HNMT Histamine->HNMT SAH SAH HNMT->SAH Methylhistamine N-methylhistamine (Inactive) HNMT->Methylhistamine SAMe SAMe SAMe->HNMT Inhibitors Known Inhibitors (Amodiaquine, Metoprine, etc.) Inhibitors->HNMT Activators Known 'Activators' (L-Methionine, Folic Acid, etc.) Activators->SAMe Promote Synthesis Test_Compound This compound Test_Compound->HNMT ?

Caption: The HNMT metabolic pathway and points of modulation.

The imidazole-containing substrate, histamine, and the methyl-donating co-factor, SAMe, are the two key inputs for the HNMT-catalyzed reaction. The outputs are the inactive N-methylhistamine and SAH. The known inhibitors directly block the enzymatic activity of HNMT. The "activators" indirectly enhance the reaction by increasing the availability of SAMe. This compound is hypothesized to interact directly with HNMT, potentially as a competitive inhibitor due to its structural similarity to histamine, or as an allosteric modulator.

Conclusion and Future Directions

This guide provides a framework for the comprehensive benchmarking of this compound against known modulators of HNMT. The outlined experimental protocols are designed to deliver robust and comparable data on its inhibitory or activatory potential. The comparative data tables and mechanistic diagrams serve as a valuable reference for interpreting the experimental outcomes.

Should this compound demonstrate significant activity, further investigations would be warranted. These could include detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), selectivity profiling against other methyltransferases, and in vivo studies to assess its pharmacokinetic properties and physiological effects. The insights gained from this benchmarking exercise will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

  • Prospec Bio. HNMT Enzyme Human Recombinant | HMT Protien. [Link]

  • PubChem. 5-methyl-1H-imidazol-2-amine. [Link]

  • Horton, J. R., et al. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology, 353(2), 334-344. [Link]

  • Yoshikawa, T., et al. (2019). Histamine N-Methyltransferase in the Brain. International Journal of Molecular Sciences, 20(3), 737. [Link]

  • Ril-Alvarez, A., et al. (2022). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 15089. [Link]

  • Ril-Alvarez, A., et al. (2023). Drug Repurposing to Inhibit Histamine N-Methyl Transferase. Molecules, 28(2), 576. [Link]

  • Cumming, P., et al. (1995). Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines. Biochemical Pharmacology, 49(10), 1435-1438. [Link]

  • Preuss, C. V., et al. (1998). Human histamine N-methyltransferase pharmacogenetics: common genetic polymorphisms that alter activity. Molecular Pharmacology, 53(4), 708-717. [Link]

  • Wikipedia. Diphenhydramine. [Link]

  • Anazi, S., et al. (2017). Mutations in the histamine N-methyltransferase gene, HNMT, are associated with nonsyndromic autosomal recessive intellectual disability. Human Genetics, 136(7), 873-881. [Link]

  • Verburg, K. M., et al. (1993). Inhibition of histamine N-methyltransferase (HNMT) in vitro by neuromuscular relaxants. Anesthesiology, 79(3), 524-530. [Link]

  • Zhang, N., et al. (2018). Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. Journal of genetics and genomics = Yi chuan xue bao, 45(1), 13–24. [Link]

  • ResearchGate. Enzymatic activity of histamine N-methyltransferase (HNMT). [Link]

  • Guide to Pharmacology. diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL. [Link]

  • National Center for Biotechnology Information. Serum Homocysteine as a Potential Dynamic Biomarker for Staging and Mo. [Link]

  • Hough, L. B., et al. (1992). Inhibition of brain histamine metabolism by metoprine. Biochemical Pharmacology, 43(9), 1967-1972. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Analysis: A Comparative Docking Study of 5-Methyl-1H-imidazol-4-amine and JNJ 7777120 against the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Static Structures to Dynamic Insights

In modern drug discovery, the journey from a promising small molecule to a clinical candidate is long and fraught with failure. The evolution of computational chemistry has provided an indispensable toolkit to de-risk and accelerate this process.[1][2][3] In silico modeling allows us to build predictive models of how a molecule might behave in a biological system, offering a cost-effective and rapid method to prioritize candidates before committing to expensive and time-consuming wet-lab experiments.[3][4]

This guide focuses on 5-Methyl-1H-imidazol-4-amine , a small molecule featuring the imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs, owing to its unique electronic properties and ability to engage in various biological interactions.[5][6][7][8][9] Given the prevalence of imidazole derivatives as modulators of histamine receptors, we have selected the Histamine H4 receptor (H4R) as our biological target.[10][11][12] H4R is a key player in inflammatory and immune responses, making it a compelling target for therapeutic intervention in diseases like asthma, allergic rhinitis, and pruritus.[11][13][14]

To provide a robust and objective performance benchmark, we will compare the in silico profile of this compound against JNJ 7777120 , a well-characterized and highly selective H4R antagonist that has been extensively studied.[13][15][16] This comparative approach mirrors a real-world drug discovery scenario, where new chemical entities are constantly evaluated against established standards.

This document will guide you through the rationale, step-by-step protocols, and interpretation of a comprehensive in silico workflow, including molecular docking, molecular dynamics, and ADMET prediction.

Part 1: The In Silico Toolkit: Methodologies & Protocols

Our analysis is a multi-step process designed to build a holistic view of the ligand-receptor interactions and the drug-like potential of our compounds. Each step provides a different layer of information, from initial binding prediction to an assessment of dynamic stability and pharmacokinetic properties.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase Ligand_Prep Ligand Preparation (this compound & JNJ 7777120) Docking Molecular Docking (Binding Affinity & Pose) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness) Ligand_Prep->ADMET Target_Prep Target Preparation (Histamine H4 Receptor) Target_Prep->Docking MD_Sim Molecular Dynamics (Binding Stability) Docking->MD_Sim Input Top Pose Interpretation Interpretation & Comparison Docking->Interpretation MD_Sim->Interpretation ADMET->Interpretation

Figure 1: Overall In Silico Workflow.
Ligand and Target Preparation: Setting the Stage for Interaction

The quality of your input structures directly dictates the reliability of your results. This preparatory phase is arguably the most critical.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structures:

    • Source the 2D structure of this compound from a chemical database like PubChem (CID: 13016706).[17]

    • Similarly, obtain the structure for JNJ 7777120.

  • Convert to 3D:

    • Use a molecular editor and analysis suite (e.g., Avogadro 2, ChemDraw) to generate a 3D conformation from the 2D structure.

  • Energy Minimization (Causality): The initial 3D structure is a rough estimate. We must find a low-energy, stable conformation.

    • Employ a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to relieve steric strain, resulting in a more realistic conformation.

  • Assign Charges and Save:

    • Calculate and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking.

    • Save the prepared ligand structures in a suitable format, such as .pdbqt for use with AutoDock Vina.

Experimental Protocol: Target Preparation

  • Obtain Protein Structure:

    • Download the crystal structure of the human Histamine H4 Receptor from the Protein Data Bank (PDB). For this guide, we'll reference a hypothetical structure, but in practice, you would use an experimentally determined one (e.g., PDB ID: XXXX).

  • Clean the Structure (Causality): PDB files contain non-essential information that can interfere with docking.

    • Remove all water molecules. While water is critical in vivo, explicit water molecules complicate standard docking algorithms. Their effect is often approximated by the scoring function.

    • Remove any co-crystallized ligands, ions, or cofactors unless they are essential for the binding site's structural integrity.

  • Prepare the Protein:

    • Using software like AutoDock Tools or UCSF Chimera, add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are vital for hydrogen bonding.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared receptor file in .pdbqt format.

Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[18][19][20][21] It involves two main steps: sampling ligand conformations within the binding site and then "scoring" these poses to estimate binding affinity.[18]

Input_Receptor Prepared Receptor (.pdbqt) Define_Grid Define Grid Box (Specify search space around binding site) Input_Receptor->Define_Grid Input_Ligand Prepared Ligand (.pdbqt) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Input_Ligand->Run_Docking Define_Grid->Run_Docking Output Output: Binding Affinity (kcal/mol) Binding Poses (.pdbqt) Run_Docking->Output Analyze Analyze Results (Visualize top pose, identify interactions) Output->Analyze

Figure 2: The Molecular Docking Workflow.

Experimental Protocol: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • Identify the active site of H4R. This can be inferred from the position of a co-crystallized ligand or from published literature. Key residues for H4R antagonists often include Asp94 (D3.32).[15][16]

    • Define a "grid box" around this site. The docking algorithm will confine its search for ligand poses within this three-dimensional space. The box should be large enough to accommodate the ligand but small enough to focus the search, saving computational time.

  • Configure the Docking Run:

    • Create a configuration file specifying the paths to the prepared receptor and ligand files, the center coordinates and dimensions of the grid box, and the output file name.

  • Execute Docking:

    • Run the AutoDock Vina executable from the command line, referencing your configuration file.

  • Analyze Results:

    • Vina will output a file containing several binding poses, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

    • Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera) to inspect the top-ranked pose. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues.

Molecular Dynamics (MD): From a Static Photo to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are inherently dynamic.[22][23] Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing insights into the stability of the predicted ligand-protein complex.[24][25][26] A stable complex in an MD simulation lends higher confidence to the docking result.

Conceptual Protocol: MD Simulation

  • System Setup: The top-ranked docked complex (ligand + receptor) is placed in a simulation box.

  • Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment. Ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Minimization & Equilibration: The entire system is energy minimized to remove bad contacts. It is then gradually heated and pressurized to physiological conditions (e.g., 310 K, 1 bar) in a process called equilibration.

  • Production Run: The simulation is run for a set period (e.g., 50-100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved.

  • Analysis: Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A low and stable RMSD for the ligand suggests it remains securely bound in the active site.

Part 2: Comparative Analysis: this compound vs. JNJ 7777120

Here, we synthesize the hypothetical data from our in silico pipeline to compare our lead compound against the established benchmark.

Docking Performance

The primary outputs from our docking simulation are the binding affinity and the specific interactions formed within the H4R active site.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound -7.2Asp94, Glu182Hydrogen Bond, Salt Bridge
Phe168, Trp314Hydrophobic, Pi-Stacking
JNJ 7777120 -9.5Asp94, Tyr318Hydrogen Bond, Salt Bridge
Phe168, Tyr95Hydrophobic, Pi-Stacking

Interpretation: The more negative binding affinity of JNJ 7777120 (-9.5 kcal/mol) suggests a stronger interaction with the H4R active site compared to this compound (-7.2 kcal/mol). This is expected, as JNJ 7777120 is a highly optimized antagonist.

The critical interaction for both compounds is the salt bridge/hydrogen bond with Asp94 (Aspartate at position 3.32) , a highly conserved residue crucial for anchoring ligands in many amine receptors.[15][16] The additional interactions of JNJ 7777120 with other aromatic residues like Tyr95 likely contribute to its higher predicted affinity.

cluster_ligands cluster_receptor H4 Receptor Binding Pocket L1 This compound R1 Asp94 Glu182 L1->R1:f0 H-Bond/ Salt Bridge L1->R1:f1 H-Bond R2 Phe168 Trp314 Tyr95 Tyr318 L1->R2:f0 Hydrophobic L1->R2:f1 Pi-Stacking L2 JNJ 7777120 L2->R1:f0 H-Bond/ Salt Bridge L2->R2:f3 H-Bond L2->R2:f0 Hydrophobic L2->R2:f2 Pi-Stacking

Figure 3: Key Ligand-Receptor Interactions.
Binding Stability & ADMET Profile

Beyond the initial binding event, we must consider the stability of the complex and the "drug-likeness" of the compounds.

Binding Stability (from MD): A conceptual analysis of a 100 ns MD simulation would likely show the RMSD of JNJ 7777120 fluctuating within a narrow range (e.g., < 2 Å) after initial equilibration, indicating a very stable binding pose. The RMSD for this compound might show slightly higher fluctuations, suggesting it may be more mobile within the binding pocket, correlating with its lower binding affinity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile: Predicting ADMET properties is crucial for identifying potential liabilities early in the discovery process.[27][28][29] We can use online tools like SwissADME or ADMET-AI for this purpose.[30][31]

PropertyThis compoundJNJ 7777120Desired Range
Molecular Weight 97.12 g/mol 408.9 g/mol < 500 g/mol
LogP (Lipophilicity) -0.34.51 - 5
H-Bond Donors 22< 5
H-Bond Acceptors 24< 10
Lipinski's Rule of 5 YesYes0 violations
Blood-Brain Barrier (BBB) Permeation Predicted LowPredicted HighTarget Dependent
CYP2D6 Inhibition Predicted NoPredicted YesNo

Interpretation: Both compounds adhere to Lipinski's Rule of Five, a common guideline for drug-likeness. However, this compound shows much lower lipophilicity (LogP -0.3), which may lead to poor absorption and membrane permeability. JNJ 7777120 has a LogP in the optimal range but is predicted to be a potential inhibitor of the CYP2D6 enzyme, a critical component of drug metabolism, which could lead to drug-drug interactions. Furthermore, its predicted ability to cross the blood-brain barrier might be undesirable for a peripherally acting anti-inflammatory drug, potentially causing CNS side effects.

Conclusion and Future Directions

This in silico comparative analysis reveals a classic trade-off in drug discovery.

  • JNJ 7777120 is a potent and stable binder to the Histamine H4 receptor, as evidenced by its superior docking score and predicted binding stability. However, it carries potential liabilities in its ADMET profile, including CYP inhibition and BBB permeation.

  • This compound , while showing weaker predicted binding affinity, possesses a more favorable ADMET profile. Its small size and low lipophilicity suggest it is less likely to cause off-target effects related to metabolism or CNS entry.

The results suggest that while this compound itself may not be a potent H4R antagonist, its core scaffold represents a promising starting point. The next logical steps in a drug discovery campaign would be:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve binding affinity. For example, guided by the JNJ 7777120 binding pose, one could add hydrophobic moieties to the scaffold to increase interactions with residues like Phe168 and Tyr95, thereby improving potency.

  • In Vitro Validation: The predictions made here are computational hypotheses. The next critical step is to validate them experimentally through receptor binding assays (to confirm affinity) and cell-based functional assays (to confirm antagonist activity).

  • Experimental ADMET: Early in vitro ADMET assays, such as Caco-2 permeability and CYP inhibition assays, should be run to confirm the computational predictions for promising analogs.

By integrating computational modeling with experimental validation, researchers can navigate the complexities of drug discovery more efficiently, making informed decisions to design safer and more effective medicines.

References

  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO1-Lvx-hqXEGnbHkRqDJdlN7tzK_2enTF7XO3ZW7Ty5v1ZVL-3jAm5M-H3QNJ6-kLFctA3WlHo7bbo-yrd5sBNq77T6HLVMNGGc83-zm-MZa7aXf9xnaPvllTSgb5S1H5-VjvxWbZJ8-6dJtZCTbqsYjcDty6BpbQXGTXHyysj7hxFneMcubs0H4JBGCzG12porpONljS8-es2ZZhl5eQgFA=]
  • Histamine H4 Receptor Antagonists Are Superior to Traditional Antihistamines in the Attenuation of Experimental Pruritus - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18413325/]
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4883023/]
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29376483/]
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [URL: https://www.mdpi.com/1422-0067/22/2/814]
  • Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37982845/]
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. [URL: https://typeset.io/papers/the-benefits-of-in-silico-modeling-to-identify-possible-28h00ln18y]
  • What are H4 receptor antagonists and how do they work? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/h4-receptor-antagonists-work]
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [URL: https://www.graphyonline.com/archives/archivedetails.php?journalid=IJCSR&doi=10.53902/IJCSR.2024.07.000645]
  • Molecular Docking: Principles and Methods - Drug Design Org. [URL: https://www.drugdesign.org/mol-docking]
  • What Role Does Molecular Dynamics play in Drug Discovery? - AZoLifeSciences. [URL: https://www.azolifesciences.com/article/What-Role-Does-Molecular-Dynamics-play-in-Drug-Discovery.aspx]
  • Computational Approaches to Molecular Dynamics Simulation for Drug Design and Discovery - IEEE Xplore. [URL: https://ieeexplore.ieee.org/abstract/document/10492429]
  • Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24857484/]
  • Principles, Processes and Types of Molecular Docking - Creative Proteomics. [URL: https://www.creative-proteomics.com/resource/principles-processes-and-types-of-molecular-docking.htm]
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [URL: https://www.cureus.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.
  • The Discovery of Histamine H4 Receptor Antagonists for the Treatment of Inflammation. [URL: https://link.springer.com/chapter/10.1007/164_2020_373]
  • What is Molecular Docking Technology? - BOC Sciences. [URL: https://www.bocsci.
  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions - ResearchGate. [URL: https://www.researchgate.net/publication/322774358_The_Benefits_of_In_Silico_Modeling_to_Identify_Possible_Small-Molecule_Drugs_and_Their_Off-Target_Interactions]
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788915/]
  • Histamine H4 receptor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Histamine_H4_receptor]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [URL: https://www.chemcopilot.com/blogs/guides/molecular-docking-tutorial]
  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. [URL: https://www.researchgate.net/publication/359516625_Imidazole-based_drugs_and_drug_discovery_Present_and_future_perspectives]
  • In Silico Modeling: Accelerating drug development - Patheon pharma services. [URL: https://www.patheon.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [URL: https://www.semanticscholar.org/paper/The-benefits-of-in-silico-modeling-to-identify-Zloh-Kirton/a50b10697926e84d9c72f778393557e96b921509]
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. [URL: https://www.simulations-plus.com/software/admet-predictor/]
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [URL: https://www.deeporigin.com/glossary/admet-predictions]
  • ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services. [URL: https://aurigeneservices.com/admet-predictive-models-ai-powered-drug-discovery/]
  • ADMET-AI. [URL: https://admet-ai.com/]
  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries - Portal. [URL: https://www.broadinstitute.
  • Paradoxical Stimulatory Effects of the “Standard” Histamine H4-Receptor Antagonist JNJ7777120: the H4 Receptor Joins the Club of 7 Transmembrane Domain Receptors Exhibiting Functional Selectivity - DOI. [URL: https://jpet.aspetjournals.org/content/339/1/192]
  • Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950965/]
  • This compound | C4H7N3 | CID 13016706 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13016706]
  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001556/]
  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Molecular-Modeling-of-Histamine-Receptors-Recent-Karg-Sikora/05c8c641d402127271404c004c0494435555122f]
  • Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues. [URL: https://www.researchgate.net/publication/280946258_Detailed_analysis_of_biased_histamine_H-4_receptor_signalling_by_JNJ_7777120_analogues]
  • 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/322559]
  • 5-Amino-1-methylimidazole | C4H7N3 | CID 14351759 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-1-methylimidazole]
  • Imidazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Imidazole]
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. [URL: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasison-their-chemicalbiological-applications-as-bioactive-molecul-2161-0444-1000458.pdf]
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222013/]
  • 928113-28-4|5-Methyl-1H-imidazole|BLD Pharm. [URL: https://www.bldpharm.com/products/928113-28-4.html]
  • 4919-04-4, 5-Amino-1H-imidazole-4-carboxylic acid Formula - Echemi. [URL: https://www.echemi.com/products/pid_516140-4919-04-4.html]
  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699222/]
  • 1-Methyl-1H-imidazol-4-amine hydrochloride | 89088-69-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bld00057]

Sources

Comparative Analysis of Synthetic Routes to 5-Methyl-1H-imidazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1H-imidazol-4-amine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes a significant area of research. This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, offering insights into the advantages and disadvantages of each approach. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable method based on factors such as yield, purity, cost-effectiveness, and scalability.

Route 1: From α-Aminonitriles via Cyclization

One of the most common and versatile methods for the synthesis of substituted 4-aminoimidazoles involves the cyclization of α-aminonitriles. This approach leverages the readily available starting materials and generally proceeds with good yields. The key intermediate for the synthesis of this compound via this route is 2-aminopropanenitrile.

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Route_1 acetaldehyde Acetaldehyde aminopropanenitrile 2-Aminopropanenitrile acetaldehyde->aminopropanenitrile Strecker Synthesis ammonia Ammonia ammonia->aminopropanenitrile hcn HCN hcn->aminopropanenitrile product This compound aminopropanenitrile->product Cyclization formamidine Formamidine Acetate formamidine->product

Figure 1: Synthesis of this compound from 2-aminopropanenitrile.

Experimental Protocol

Step 1: Synthesis of 2-Aminopropanenitrile (Alanine Nitrile)

The Strecker synthesis is a well-established method for producing α-aminonitriles.

  • To a cooled solution of acetaldehyde in aqueous ammonia, a solution of sodium cyanide is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting 2-aminopropanenitrile is then extracted with an organic solvent (e.g., diethyl ether) and purified by distillation under reduced pressure.

Step 2: Cyclization to this compound

  • 2-Aminopropanenitrile is reacted with formamidine acetate in a suitable solvent, such as ethanol or methanol.

  • The reaction mixture is heated at reflux for several hours.

  • Upon cooling, the product crystallizes and can be collected by filtration. Further purification can be achieved by recrystallization.

Discussion
  • Advantages: This route utilizes readily available and inexpensive starting materials. The Strecker synthesis is a high-yielding reaction, and the subsequent cyclization generally proceeds efficiently. The process is relatively straightforward to perform in a laboratory setting.

  • Disadvantages: The use of highly toxic hydrogen cyanide or its salts is a major safety concern and requires specialized handling procedures and equipment. The purification of the intermediate α-aminonitrile by distillation can be challenging due to its potential for polymerization.

Route 2: Nitration of 5-Methylimidazole and Subsequent Reduction

An alternative approach involves the nitration of a pre-formed 5-methylimidazole ring, followed by the reduction of the nitro group to the desired amine. This method avoids the direct use of cyanide but introduces its own set of challenges, primarily related to regioselectivity during the nitration step.

Reaction Scheme

Route_2 methylimidazole 5-Methylimidazole nitroimidazole 4-Nitro-5-methylimidazole methylimidazole->nitroimidazole Nitration nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->nitroimidazole product This compound nitroimidazole->product Reduction reducing_agent Reducing Agent (e.g., H2/Pd-C, Sn/HCl) reducing_agent->product

Ensuring Reproducibility in Bioactive Small Molecule Research: A Comparative Guide to 5-Methyl-1H-imidazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and biomedical research, the reproducibility of experimental results is the bedrock of scientific progress. The subtle variability in the purity, stability, and handling of small bioactive molecules can lead to significant discrepancies in experimental outcomes, costing valuable time and resources. This guide provides an in-depth technical comparison focusing on 5-Methyl-1H-imidazol-4-amine, a substituted imidazole of interest due to its structural similarity to endogenous signaling molecules like histamine.

This document will delve into the critical aspects of synthesis, characterization, and application of this compound, offering a framework for researchers to enhance the reproducibility of their findings. We will compare its properties and performance with two commercially available, structurally related imidazole derivatives: 4-(Aminomethyl)imidazole dihydrochloride and 2-Amino-4-methyl-1H-imidazole . Through detailed protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to conduct robust and reliable experiments.

The Challenge of Reproducibility with Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] However, the synthesis of substituted imidazoles can often yield a mixture of isomers and impurities that are challenging to separate and characterize.[3] For instance, the tautomeric nature of the imidazole ring in asymmetrically substituted compounds can lead to ambiguity in structure elucidation and potential differences in biological activity.[4] Factors such as the synthetic route, purification methods, and storage conditions can significantly impact the purity and stability of the final compound, thereby affecting experimental reproducibility.[5]

Comparative Analysis of this compound and its Analogs

To illustrate the importance of thorough characterization and standardized protocols, we compare this compound with two selected analogs. The choice of these alternatives is based on their structural similarity and potential for similar biological activity, likely as modulators of histamine receptors or other biogenic amine targets.

PropertyThis compound4-(Aminomethyl)imidazole dihydrochloride2-Amino-4-methyl-1H-imidazole
Structure this compound4-(Aminomethyl)imidazole dihydrochloride2-Amino-4-methyl-1H-imidazole
Molecular Formula C₄H₇N₃C₄H₉Cl₂N₃C₄H₇N₃
Molecular Weight 97.12 g/mol 162.03 g/mol 97.12 g/mol
Known Applications Research intermediateHistamine H₂ receptor agonistResearch chemical
Potential for Isomerism Tautomerism (4- and 5-methyl isomers)N/ATautomerism (4- and 5-methyl isomers)
Key Purity Concerns Regioisomers, starting materialsResidual solvents, inorganic saltsUnreacted starting materials, byproducts
Solubility (predicted) Soluble in water and polar organic solventsSoluble in waterSoluble in water and polar organic solvents

A Representative Synthetic Protocol for this compound

While a definitive, optimized synthesis for this compound is not widely published, a plausible route can be adapted from established methods for similar 4-aminoimidazoles, such as the synthesis of 4-amino-5-imidazole formamide.[6] The following protocol is a representative procedure designed to highlight critical steps influencing reproducibility.

Reaction Scheme:

A potential synthetic route could involve the cyclization of an appropriate α-aminonitrile with a source of the C2-N3 fragment of the imidazole ring. One common approach is the reaction of an α-aminonitrile with formamidine or a related reagent.

G Aminonitrile_precursor α-Amino-propionitrile Cyclization Cyclization (e.g., in Ethanol, reflux) Aminonitrile_precursor->Cyclization Formamidine Formamidine acetate Formamidine->Cyclization Product This compound Cyclization->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-amino-propionitrile (1 equivalent) and formamidine acetate (1.1 equivalents) in anhydrous ethanol.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of reactants and intermediates. The slight excess of formamidine acetate drives the reaction to completion.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Refluxing provides the necessary activation energy for the cyclization reaction. Reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and adjust the pH to >10 with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Causality: Basification deprotonates the product, increasing its solubility in organic solvents for efficient extraction.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

    • Trustworthiness: The choice of purification method is critical. Recrystallization is effective for removing minor impurities if a suitable solvent is found, while column chromatography provides better separation of closely related compounds, including regioisomers. The purity of the final product should be rigorously assessed.

Ensuring Purity and Identity: A Multi-technique Approach

To ensure the reproducibility of biological data, the identity and purity of the synthesized compound must be unequivocally established. A combination of analytical techniques is essential for a comprehensive characterization.

Analytical Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesized_Product Purified this compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Verification HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Purity Assessment (>98%) IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Identification

Caption: Comprehensive analytical workflow for compound validation.

Detailed Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is crucial for determining the purity of the compound and identifying any impurities.[7]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV at 220 nm.

    • Trustworthiness: The use of a reference standard is essential for accurate quantification. The peak area percentage of the main component should be >98% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying the presence of isomers.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD).

    • Expertise: Careful analysis of the aromatic region can help distinguish between the 4- and 5-methyl isomers. 2D NMR techniques like HSQC and HMBC can provide definitive structural assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

Experimental Protocol: Histamine H₂ Receptor Binding Assay

Given the structural similarity of this compound to histamine, a relevant biological assay to assess its activity and compare it with its analogs is a histamine H₂ receptor binding assay.[8] Reproducibility in such assays is paramount and depends on meticulous execution.[2]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H₂ receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-tiotidine) and varying concentrations of the test compounds (this compound and its analogs).

    • Causality: The radioligand binds to the receptor, and the test compounds will compete for this binding in a concentration-dependent manner.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Critical Parameters for Reproducibility:

  • Compound Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Perform serial dilutions in the assay buffer immediately before use.

  • Assay Buffer Composition: The pH, ionic strength, and presence of protease inhibitors in the assay buffer can significantly affect receptor-ligand interactions.

  • Incubation Time and Temperature: These parameters must be optimized and kept consistent across all experiments to ensure that binding reaches equilibrium.

  • Non-specific Binding: Always include control wells to determine non-specific binding (in the presence of a high concentration of a known H₂ receptor antagonist), which must be subtracted from the total binding.

Conclusion and Future Directions

The reproducibility of experimental results with small bioactive molecules like this compound is a multifaceted challenge that requires a rigorous and systematic approach. This guide has provided a framework for addressing this challenge by emphasizing the importance of a well-documented synthetic protocol, comprehensive analytical characterization, and standardized biological assays.

By comparing this compound with its commercially available analogs, we highlight the need for researchers to be aware of potential sources of variability, from isomeric impurities to subtle differences in experimental conditions. The provided protocols and workflows serve as a starting point for researchers to develop their own robust and reproducible experimental systems.

Future work should focus on the development and validation of a standardized synthesis and purification protocol for this compound, as well as a more extensive characterization of its pharmacological profile. By adhering to the principles of scientific integrity and meticulous experimental design outlined in this guide, the scientific community can move towards a more reproducible and reliable foundation for drug discovery and development.

References

  • Chem-Impex. (n.d.). 4-Amino-1H-imidazole-5-carbonitrile. Retrieved from [Link]

  • Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.
  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. Retrieved from [Link]

  • MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molecules, 26(15), 4481. Retrieved from [Link]

  • ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(3), 2494–2510. Retrieved from [Link]

  • J&K Scientific. (n.d.). Methyl 5-amino-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Yahya-zadeh, A. (2004). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 16(3-4), 1837-1842.
  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(6), 1568. Retrieved from [Link]

  • Leurs, R., et al. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(7), 1975-1980. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Towards reproducible computational drug discovery. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. PMC. Retrieved from [Link]

  • Google Patents. (2006). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. EP1215206B1.
  • Society for Laboratory Automation and Screening. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. Retrieved from [Link]

  • Google Patents. (1980). Method for preparing 4-hydroxymethyl imidazoles. US4224452A.
  • National Institutes of Health. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. NIH. Retrieved from [Link]

  • ResearchGate. (2014). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 24(18), 3247. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8937. Retrieved from [Link]

  • ACS Publications. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 63(17), 9324–9336. Retrieved from [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Retrieved from [Link]

  • Chromatography Today. (2019). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2024). Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Retrieved from [Link]

  • International Journal of Scientific Research and Reviews. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • PubMed. (1987). Synthesis and assessment of formamidines as new histamine H2-receptor antagonists. Retrieved from [Link]

  • Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research. Retrieved from [Link]

  • MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PMC. Retrieved from [Link]

  • National Institutes of Health. (2017). A Guide to Reproducibility in Preclinical Research. NIH. Retrieved from [Link]

  • Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid. US4550176A.
  • PubMed. (1983). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 5-Methyl-1H-imidazol-4-amine and Diphenhydramine in Histamine H1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison between the novel compound 5-Methyl-1H-imidazol-4-amine and the well-established first-generation antihistamine, Diphenhydramine. The focus of this analysis is their interaction with the Histamine H1 receptor (H1R), a critical target in the management of allergic and inflammatory conditions.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the endogenous ligand histamine.[1][2][3][4][5][6] this compound, a simple derivative of this core, presents an intriguing candidate for investigation. In contrast, Diphenhydramine is a widely recognized H1R antagonist, known for its therapeutic efficacy and its characteristic sedative and antimuscarinic side effects.[7][8][9][10][11] This guide will delve into their structural differences, binding affinities, and functional activities at the H1R, supported by established experimental protocols.

Structural and Mechanistic Overview

This compound shares the core imidazole ring with histamine, suggesting a potential for interaction with histamine receptors. The key structural difference is the absence of the ethylamine side chain present in histamine. This modification is expected to significantly alter its pharmacological profile.

Diphenhydramine, on the other hand, is a potent inverse agonist at the H1 receptor.[8] It competitively blocks the effects of histamine on capillaries, reducing the symptoms of allergic reactions.[8][10] Its ability to cross the blood-brain barrier and interact with central H1 receptors is responsible for its sedative effects.[8][11][12]

Signaling Pathway of the Histamine H1 Receptor

G Histamine Histamine or Agonist H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Diphenhydramine (Antagonist) Antagonist->H1R Blocks

Caption: Simplified signaling cascade of the Histamine H1 receptor upon agonist binding and its inhibition by an antagonist.

Comparative Analysis: Performance Metrics

Parameter This compound Diphenhydramine References
Target Receptor Primarily Histamine Receptors (predicted)Histamine H1 Receptor (primary), Muscarinic Acetylcholine Receptors[8][9]
Mechanism of Action Unknown (potential agonist or antagonist)Inverse Agonist/Competitive Antagonist[8]
Blood-Brain Barrier Penetration Likely, due to small size and lipophilicityReadily crosses[8][12]
Primary Therapeutic Use InvestigationalAllergic reactions, insomnia, motion sickness[7][10][11]
Known Side Effects Not clinically evaluatedDrowsiness, dizziness, dry mouth, blurred vision[10]

Experimental Protocols for Head-to-Head Evaluation

To empirically compare this compound with Diphenhydramine, a series of in vitro assays are necessary. These protocols are designed to elucidate the binding affinity and functional activity of each compound at the human Histamine H1 receptor.

Radioligand Binding Assay for H1R Affinity

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the H1 receptor.

Experimental Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing H1R Incubation Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubation Radioligand Prepare [³H]-mepyramine (Radioligand) Radioligand->Incubation Test_Compounds Prepare serial dilutions of This compound and Diphenhydramine Test_Compounds->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine H1R affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize a stable cell line, such as HEK293, engineered to express the human Histamine H1 receptor. Homogenize the cells and isolate the membrane fraction through centrifugation.[13]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand [³H]-mepyramine, and varying concentrations of either this compound or Diphenhydramine.[13][14]

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and subsequently calculate the Ki (inhibitory constant) to represent the binding affinity.

Functional Calcium Mobilization Assay

This assay assesses the functional activity of the compounds by measuring changes in intracellular calcium levels upon H1R activation. The H1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[15][16]

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing the human H1R in a 96-well plate and allow them to adhere overnight.[17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate to allow for de-esterification.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to determine if it stimulates calcium mobilization.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound or Diphenhydramine, followed by the addition of a fixed concentration of histamine.[18]

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the histamine response against the concentration of the test compound to determine the IC50.

Expected Outcomes and Interpretation

  • If this compound is an H1R Agonist: It will stimulate calcium mobilization in the functional assay, and its potency (EC50) can be compared to that of histamine.

  • If this compound is an H1R Antagonist: It will inhibit histamine-induced calcium mobilization. Its binding affinity (Ki) from the radioligand assay and its functional inhibitory potency (IC50) can be directly compared to Diphenhydramine.

  • Selectivity: Further studies would be required to assess the selectivity of this compound for the H1 receptor over other histamine receptor subtypes (H2, H3, H4).[19]

Conclusion

This guide outlines a systematic approach to compare the novel compound this compound with the standard drug Diphenhydramine in the context of Histamine H1 receptor pharmacology. The provided experimental protocols offer a robust framework for determining the binding affinity and functional activity of this compound, thereby elucidating its potential as a modulator of the H1 receptor. The structural similarity of its imidazole core to histamine warrants this investigation, which could pave the way for the development of new therapeutic agents.

References

  • Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 175(3), 459–479. [Link]

  • Sicari, V., & Zabbo, C. P. (2023). Diphenhydramine. In StatPearls. StatPearls Publishing. [Link]

  • Tavassoli, M., & Kuda, K. (2022). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Pharmacy Practice, 35(4), 589–596. [Link]

  • Anonymized. (n.d.). PHARMACOLOGY (Antihistamines). [Link] (Link provided is a general domain, specific document URL is not available)

  • DrugBank Online. (n.d.). Diphenhydraminum. [Link]

  • Anonymized. (n.d.). Pharmacology of Histamine. ANU Med. (Specific document URL is not available)
  • F.A. Davis Company. (n.d.). Diphenhydramine. Davis's Drug Guide for Rehabilitation Professionals. [Link]

  • Stringer, J. L. (n.d.). Histamine and Antihistamines. Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. AccessMedicine. [Link]

  • Wikipedia. (n.d.). Diphenhydramine. [Link]

  • Anonymized. (n.d.). Pharmacology Histamine and Histamine receptor Antagonists. (Specific document URL is not available)
  • Sharif, N. A., Xu, S. X., Yanni, J. M. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975–4975. [Link]

  • Lippert, U., Artuc, M., Grützkau, A., Babina, M., Ishida-Yamamoto, A., & Henz, B. M. (1998). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Inflammation Research, 47(2), 77–82. [Link]

  • Megazyme. (2020). HISTAMINE ASSAY PROCEDURE. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]

  • Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Liu, Z. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Journal of Ethnopharmacology, 308, 116285. [Link]

  • Wifling, D., Strasser, A., & Wittmann, H. J. (2018). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. ResearchGate. [Link]

  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. [Link]

  • de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(17), 7847–7860. [Link]

  • de Esch, I. J., van der Goot, H., & Timmerman, H. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 44(11), 1745–1753. [Link]

  • Anonymized. (n.d.). A review: Imidazole synthesis and its biological activities. (Specific document URL is not available)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Bohrium. (n.d.). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. [Link]

  • Sasse, A., Ganellin, C. R., Leurs, R., & Stark, H. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]

  • van der Goot, H., Schepers, M. J., & Timmerman, H. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). Journal of Medicinal Chemistry, 35(16), 3061–3065. [Link]

  • Lim, H. D., de Esch, I. J., Leurs, R., & Smit, M. J. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. [Link]

  • ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • Wikipedia. (n.d.). Histamine receptor. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Methyl-1H-imidazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Substituted imidazoles, as a class of compounds, often exhibit corrosive properties and can cause severe skin and eye irritation or burns.[1] Based on data from related compounds, 5-Methyl-1H-imidazol-4-amine should be handled as a hazardous substance with the potential for oral toxicity.[1][2]

Table 1: Synthesized Hazard Profile for this compound

Hazard CategoryPotential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Corrosion/Irritation May cause skin irritation or burns.Dermal contact
Eye Damage/Irritation May cause serious eye damage.Ocular contact
Reactivity Reacts with strong oxidizers, acids, acid anhydrides, and acid chlorides.Mixing with incompatible materials

Prerequisite Safety and Handling Protocols

Before beginning any work with this compound, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Engineering Controls
  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Spill Response Procedure

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office immediately.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material (e.g., vermiculite, sand). Avoid raising dust.

  • Clean Up: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

Comprehensive Waste Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. At no point should this chemical be disposed of in the regular trash or down the drain.[4]

Waste Collection and Segregation
  • Designated Waste Container: All solid waste contaminated with this compound, including spent material, contaminated PPE, and spill cleanup debris, must be collected in a dedicated, properly labeled hazardous waste container.[5]

  • Container Specifications: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).[4]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong acids and oxidizing agents.[5][7]

Final Disposal Procedure
  • Request Pickup: Once the waste container is full, or if it has been in storage for the maximum allowable time according to your institution's policy (often 180 days), arrange for a pickup by your EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies such as the Environmental Protection Agency (EPA).[8][9]

  • Professional Disposal: The licensed waste disposal company will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_handling Initial Handling & Use cluster_waste Waste Generation & Collection cluster_disposal Final Disposal Start Handling this compound PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Spill Spill Occurs? FumeHood->Spill NoSpill No Spill Spill->NoSpill No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes WasteGenerated Waste Generated (Unused chemical, contaminated items) NoSpill->WasteGenerated SpillResponse->WasteGenerated WasteContainer Place in Labeled Hazardous Waste Container WasteGenerated->WasteContainer Segregate Segregate from Incompatible Materials WasteContainer->Segregate RequestPickup Request Waste Pickup from EHS/Contractor Segregate->RequestPickup Documentation Complete Disposal Documentation RequestPickup->Documentation TSDF Transport to Licensed TSDF for Disposal Documentation->TSDF

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these rigorous safety and disposal protocols, we uphold our professional responsibility to ensure a safe laboratory environment and to be stewards of environmental health. Always consult your institution's specific guidelines and the most current regulatory standards.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Hazardous Waste Experts. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ACS Publications. (2025, December 12). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-imidazol-4-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-imidazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.